molecular formula C9H8F2O3 B1309079 2,6-Difluoro-4-methoxyphenylacetic acid CAS No. 886498-98-2

2,6-Difluoro-4-methoxyphenylacetic acid

Cat. No.: B1309079
CAS No.: 886498-98-2
M. Wt: 202.15 g/mol
InChI Key: KXWRAINJKJTUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-4-methoxyphenylacetic acid is a useful research compound. Its molecular formula is C9H8F2O3 and its molecular weight is 202.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-difluoro-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-5-2-7(10)6(4-9(12)13)8(11)3-5/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWRAINJKJTUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409280
Record name 2,6-Difluoro-4-methoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-98-2
Record name 2,6-Difluoro-4-methoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2,6-Difluoro-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-4-methoxyphenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 886498-98-2) is a valuable fluorinated building block in medicinal chemistry and materials science.[1] Its structural motifs are often incorporated into biologically active molecules to modulate properties such as metabolic stability, binding affinity, and lipophilicity. The synthesis of this compound, with its specific substitution pattern, requires careful strategic planning to achieve high purity and yield.

This guide provides a detailed examination of viable synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the primary methodologies. The information presented is intended to equip researchers with the necessary knowledge to confidently select and execute an appropriate synthesis.

Strategic Analysis: Core Synthetic Approaches

Two principal and scientifically robust strategies emerge for the construction of this compound. Each pathway offers distinct advantages and presents unique experimental considerations.

  • The Grignard Carboxylation Pathway: A direct approach involving the formation of an organometallic intermediate from a corresponding aryl halide, followed by quenching with carbon dioxide. This method is elegant for its direct C-C bond formation to introduce the carboxyl group.

  • The Benzyl Cyanide Hydrolysis Pathway: A two-carbon homologation strategy that proceeds through a benzyl cyanide intermediate. This classic route is known for its reliability and often high yields, though it involves the use of highly toxic cyanide reagents.

This guide will dissect each pathway, providing the causal logic behind procedural steps and offering detailed experimental workflows.

Synthetic Strategy I: The Grignard Carboxylation Pathway

This pathway is predicated on the nucleophilic character of Grignard reagents, which readily attack the electrophilic carbon of carbon dioxide.[2][3] The choice of this route is often driven by the commercial availability of the requisite aryl halide and the desire for a convergent synthesis.

Causality and Mechanistic Overview

The reaction proceeds in two key stages. First, an aryl magnesium halide (Grignard reagent) is formed by the oxidative insertion of magnesium metal into the carbon-halogen bond of an aryl halide.[4] This step effectively inverts the polarity of the carbon atom, transforming it from an electrophilic site into a potent nucleophile. The resulting carbanionic character allows it to attack carbon dioxide, forming a magnesium carboxylate salt.[5] Subsequent acidic workup protonates this salt to yield the final carboxylic acid.

Experimental Workflow: Grignard Carboxylation

Grignard Carboxylation Workflow SM 1-Bromo-2,6-difluoro- 4-methoxybenzene GR Grignard Reagent (Ar-MgBr) SM->GR  Mg, THF  (Anhydrous) Salt Magnesium Carboxylate Salt GR->Salt  1. CO2 (Dry Ice)   Product 2,6-Difluoro-4-methoxy- phenylacetic acid Salt->Product  2. H3O+ Workup

Caption: Workflow for the Grignard Carboxylation Pathway.

Detailed Experimental Protocol

Step 1: Formation of 4-Methoxyphenylmagnesium bromide

  • Rationale: This step creates the key nucleophilic intermediate. Success is critically dependent on maintaining strictly anhydrous (water-free) conditions, as even trace amounts of water will protonate and destroy the Grignard reagent.[4]

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to the flask to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 1-bromo-2,6-difluoro-4-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle heating may be required.

    • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey or brown solution is the Grignard reagent.[6]

Step 2: Carboxylation and Acidic Workup

  • Rationale: The highly nucleophilic Grignard reagent attacks the electrophilic carbon of CO2. Using a large excess of crushed dry ice ensures efficient trapping of the Grignard reagent and helps to control the reaction temperature.[5]

  • Procedure:

    • In a separate large beaker, place a significant excess of freshly crushed dry ice (solid CO2).

    • Slowly pour the prepared Grignard reagent solution over the dry ice with vigorous stirring. A thick, viscous mixture will form.

    • Allow the mixture to warm to room temperature, during which the excess CO2 will sublime.

    • Slowly and carefully quench the reaction mixture by adding a cold solution of 1 M hydrochloric acid (HCl), stirring until the solid magnesium salts dissolve.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

    • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

StepKey ReagentsSolventTypical ConditionsExpected Yield
11-Bromo-2,6-difluoro-4-methoxybenzene, Mg, I2Anhydrous THFReflux, 1-3 h>90% (in solution)
2Grignard solution, CO2 (solid), 1M HClTHF / H2O-78°C to RT70-85%

Synthetic Strategy II: The Benzyl Cyanide Hydrolysis Pathway

This classic multi-step approach involves the construction of the acetic acid side chain via a nitrile intermediate. It is a robust and often high-yielding alternative to the Grignard pathway, particularly suitable for large-scale synthesis.

Causality and Mechanistic Overview

The synthesis begins with the conversion of a benzyl alcohol to a more reactive benzyl halide. This halide then undergoes a nucleophilic substitution (SN2) reaction with a cyanide salt to form the benzyl cyanide intermediate.[7] The final and critical step is the hydrolysis of the nitrile group. Under acidic conditions, the nitrile is protonated, making it susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps first yields an amide, which is then further hydrolyzed to the carboxylic acid and ammonium salt.[8][9]

Experimental Workflow: Benzyl Cyanide Hydrolysis

Cyanide Hydrolysis Workflow Alcohol (2,6-Difluoro-4-methoxy- phenyl)methanol Bromide 2,6-Difluoro-4-methoxy- benzyl bromide Alcohol->Bromide  PBr3 or POBr3  THF Cyanide 2-(2,6-Difluoro-4-methoxy- phenyl)acetonitrile Bromide->Cyanide  NaCN  Acetone/H2O Product 2,6-Difluoro-4-methoxy- phenylacetic acid Cyanide->Product  H2SO4, H2O  Heat

Caption: Workflow for the Benzyl Cyanide Hydrolysis Pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 2,6-Difluoro-4-methoxybenzyl Bromide

  • Rationale: The hydroxyl group of the starting alcohol is a poor leaving group. It must be converted into a better leaving group, such as a bromide, to facilitate the subsequent SN2 reaction. Phosphorus(V) oxybromide is an effective reagent for this transformation.[10]

  • Procedure:

    • Dissolve (2,6-Difluoro-4-methoxyphenyl)methanol (1.0 eq) in anhydrous THF in a flask cooled in an ice bath.

    • Add phosphorus(V) oxybromide (POBr3) (2.0 eq) portion-wise, maintaining the temperature below 10°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Carefully quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO3).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over Na2SO4, and concentrate under reduced pressure to afford the crude benzyl bromide, which can be purified by column chromatography.[10]

Step 2: Synthesis of 2-(2,6-Difluoro-4-methoxyphenyl)acetonitrile

  • Rationale: This is a standard SN2 reaction where the cyanide anion displaces the bromide. The use of a polar aprotic solvent like acetone or DMSO can accelerate the reaction.[11]

  • Procedure:

    • In a round-bottom flask, dissolve 2,6-Difluoro-4-methoxybenzyl bromide (1.0 eq) in a mixture of acetone and water.

    • Add sodium cyanide (NaCN) (1.2-1.5 eq) to the solution. Caution: Sodium cyanide is extremely toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

    • After cooling, remove the acetone under reduced pressure.

    • Extract the remaining aqueous solution with ethyl acetate or dichloromethane (3x).

    • Combine the organic extracts, wash with water and brine, dry over Na2SO4, and concentrate to yield the crude nitrile.

Step 3: Hydrolysis to this compound

  • Rationale: Strong acidic conditions and heat are required to drive the complete hydrolysis of the stable nitrile group to the carboxylic acid.[8] A mixture of sulfuric acid and water is a common and effective medium for this transformation.[9]

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, combine the crude 2-(2,6-Difluoro-4-methoxyphenyl)acetonitrile (1.0 eq), water, and concentrated sulfuric acid (e.g., a 3:2 v/v mixture of H2SO4:H2O).

    • Heat the mixture to reflux with vigorous stirring for 3-5 hours.[8]

    • Cool the reaction mixture and pour it into a beaker of ice water, which will cause the carboxylic acid product to precipitate.

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

StepKey ReagentsSolventTypical ConditionsExpected Yield
1(2,6-Difluoro-4-methoxyphenyl)methanol, POBr3THF0°C to RT, 2 h60-70%[10]
2Benzyl bromide, NaCNAcetone / H2OReflux, 4-6 h80-90%
3Benzyl cyanide, H2SO4, H2OH2OReflux, 3-5 h85-95%

Comparative Analysis and Conclusion

The choice between the Grignard carboxylation and benzyl cyanide hydrolysis pathways depends on several factors, including available starting materials, scale, and safety infrastructure.

FeatureGrignard Carboxylation PathwayBenzyl Cyanide Hydrolysis Pathway
Number of Steps 2 (from aryl bromide)3-4 (from anisole derivative)
Key Reagents Magnesium, Dry IcePhosphorus Oxybromide, Sodium Cyanide
Safety Concerns Pyrophoric Grignard reagent, requires strict anhydrous conditions.Extreme toxicity of sodium cyanide. Corrosive acids.
Scalability Good, but moisture sensitivity can be an issue on a large scale.Excellent, less sensitive to atmospheric moisture.
Overall Yield Typically moderate to good (60-75%).Typically good to high (50-70%).
Key Advantage Direct and convergent.Robust, reliable, and uses common reagents.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Difluoro-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 2,6-Difluoro-4-methoxyphenylacetic acid, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide synthesizes core physicochemical data with practical, field-proven insights into its analytical characterization and application.

Core Molecular Identity and Structure

This compound is a substituted phenylacetic acid derivative. The strategic placement of two fluorine atoms ortho to the acetic acid moiety and a methoxy group para to it creates a unique electronic and steric profile, making it a valuable synthon in drug discovery.

  • IUPAC Name : 2-(2,6-difluoro-4-methoxyphenyl)acetic acid[1]

  • CAS Number : 886498-98-2[1][2][3]

  • Molecular Formula : C₉H₈F₂O₃[1][2]

  • Synonyms : (2,6-difluoro-4-methoxyphenyl)acetic acid, 2-(2,6-difluoro-4-methoxy-phenyl)acetic acid[1][4]

The structure combines the rigidity of the benzene ring with the acidic functionality of the carboxylic acid group and the conformational influence of the methoxy and fluoro substituents.

Physicochemical Characteristics

The physicochemical properties of a compound are foundational to understanding its behavior in both chemical reactions and biological systems. These parameters dictate solubility, absorption, and reactivity. The key properties for this compound are summarized below.

PropertyValueSource
Molecular Weight 202.16 g/mol
Appearance Solid[4]
Melting Point 138-141 °C
Boiling Point 269.4 °C at 760 mmHg[4][5]
Density ~1.354 g/cm³[5]
Topological Polar Surface Area (TPSA) 46.53 Ų[4][5]
XLogP3 1.6[4][5]

Expert Insight: The melting point range of 138-141°C suggests a crystalline solid with a relatively high degree of purity. The XLogP3 value of 1.6 indicates moderate lipophilicity, a crucial parameter for balancing aqueous solubility with membrane permeability in drug candidates. The two fluorine atoms significantly influence the molecule's pKa and lipophilicity compared to its non-fluorinated analog, 4-methoxyphenylacetic acid[6], often enhancing metabolic stability and binding affinity.

Analytical Characterization Workflow

Ensuring the identity and purity of a research compound is non-negotiable. A multi-step analytical approach is required for robust validation. The following workflow represents a standard, self-validating system for the characterization of this compound.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Validation Solubilization Solubilization in appropriate solvent (e.g., Methanol, Acetonitrile) Filtration Filtration through 0.45 µm membrane Solubilization->Filtration LC Liquid Chromatography (LC) Reverse-Phase C18 Column Filtration->LC MS Tandem Mass Spectrometry (MS/MS) ESI in Negative Mode LC->MS Eluent Purity Purity Assessment (Peak Area % at 254 nm) MS->Purity Identity Identity Confirmation (Parent Ion [M-H]⁻ & Fragmentation) MS->Identity

Caption: Analytical workflow for identity and purity confirmation.

Protocol: Purity Determination by LC-MS/MS

This protocol describes a robust method for quantifying the purity of this compound, a common requirement before its use in synthesis or biological assays.

Causality Behind Experimental Choices:

  • Mobile Phase : A gradient of water with 0.1% formic acid and acetonitrile is chosen. The formic acid protonates silanol groups in the column, reducing peak tailing for the acidic analyte. Acetonitrile is a common organic modifier providing good elution strength.

  • Column : A C18 reverse-phase column is ideal for retaining this moderately nonpolar molecule.

  • Detection : UV detection at 254 nm is used as the phenyl ring provides strong chromophoric activity. Tandem mass spectrometry (MS/MS) is used for unambiguous identity confirmation. Electrospray ionization (ESI) in negative mode is selected because the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion.

Step-by-Step Methodology:

  • Standard Preparation : Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Sample Preparation : Prepare a 10 µg/mL working sample by diluting the stock solution with a 50:50 mixture of water and acetonitrile.

  • Chromatographic Conditions :

    • Instrument : HPLC or UPLC system coupled to a tandem mass spectrometer.

    • Column : C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 2 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : ESI Negative.

    • Scan Mode : Multiple Reaction Monitoring (MRM) for quantification or full scan for confirmation.

    • Expected Parent Ion : m/z 201.04 [M-H]⁻.

    • Fragmentation : A collision-induced dissociation (CID) experiment would be performed on the parent ion to generate characteristic fragment ions for structural confirmation.

  • Data Analysis : Purity is calculated based on the relative peak area of the main component in the UV chromatogram. The mass spectrum should confirm the molecular weight of the eluted peak. This dual-detection system provides a self-validating result, ensuring both purity and identity.[7][8]

Applications in Drug Discovery

This compound is not just a simple organic acid; it is a specialized building block, particularly noted for its use in constructing protein degraders[2]. Its structure can serve as a versatile linker or a component of a larger pharmacophore.

Expert Insight: In the context of PROTACs (Proteolysis-Targeting Chimeras) or molecular glues, small molecules that can induce the degradation of target proteins are of high interest. The physicochemical properties of this fragment—its moderate lipophilicity, defined geometry, and available carboxylic acid handle for further chemical modification—make it an attractive starting point for library synthesis in a drug discovery campaign.

G A This compound (Building Block) B Chemical Synthesis (e.g., Amide Coupling) A->B C Novel Compound Library B->C D High-Throughput Biological Screening C->D E Lead Compound Identification D->E

Caption: Role as a building block in a drug discovery cascade.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

  • Hazard Statements : Classified as an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4].

  • Precautionary Statements : Avoid breathing dust/fume/gas/mist/vapors/spray (P261)[4]. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Storage : Store at room temperature in a dry area[2][4]. The carboxylic acid moiety makes the compound susceptible to reacting with basic substances. It should be stored away from strong bases.

References

2,6-Difluoro-4-methoxyphenylacetic acid CAS number 886498-98-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Difluoro-4-methoxyphenylacetic Acid (CAS: 886498-98-2): Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a highly functionalized aromatic carboxylic acid that has emerged as a valuable building block in modern medicinal chemistry. Its unique substitution pattern—featuring ortho-difluoro groups, a para-methoxy moiety, and a phenylacetic acid core—confers specific steric and electronic properties that are increasingly sought after in the design of sophisticated therapeutic agents. Notably, it is recognized as a key component in the construction of protein degrader molecules, a cutting-edge modality in drug discovery.[1]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, the rationale for its analytical characterization, and the structural basis for its applications. We will explore its physicochemical properties, detail a robust synthetic protocol, outline methods for its characterization, discuss its primary role in drug discovery, and provide essential safety and handling information.

Section 1: Physicochemical and Structural Properties

The utility of this compound in synthesis is directly linked to its distinct chemical structure and physical properties. The ortho-difluoro substitution is particularly significant, as it sterically shields adjacent positions and modulates the electronic nature of the aromatic ring, which can enhance metabolic stability and binding affinity in biological systems.

Caption: Chemical Structure of this compound.

Table 1: Key Physicochemical Properties

PropertyValueReference(s)
CAS Number 886498-98-2[1][2][3]
Molecular Formula C₉H₈F₂O₃[1][2]
Molecular Weight 202.16 g/mol [2]
Appearance White to off-white solid
Melting Point 138-141 °C
Purity Typically ≥95-97%[1]
Storage Room temperature, in a dry, tightly sealed container[1][2]

Section 2: Synthesis and Purification

The synthesis of substituted phenylacetic acids can be approached through several routes, including the cyanomethylation of benzyl halides or the oxidation of corresponding phenylacetaldehydes.[4] However, for aryl ketones, the Willgerodt-Kindler reaction offers a powerful and reliable method for converting an acetyl group into a carboxylic acid (via a thioamide intermediate), making it an excellent choice for preparing the target molecule from a suitable acetophenone precursor.[5][6]

The proposed synthesis begins with 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-one, which undergoes reaction with sulfur and morpholine to form the thiomorpholide intermediate. This intermediate is subsequently hydrolyzed under basic conditions to yield the final carboxylic acid product.

G cluster_0 Step 1: Willgerodt-Kindler Reaction cluster_1 Step 2: Hydrolysis A 2,6-Difluoro-4-methoxy acetophenone Reagents1 Sulfur (S) Morpholine A->Reagents1 B Phenylacetothiomorpholide Intermediate Reagents2 NaOH (aq) Heat B->Reagents2 Reagents1->B Heat C Final Product: This compound Reagents2->C Acidic Workup

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, where the physical state and properties of intermediates and the final product provide clear indicators of reaction progress and success.

Step 1: Synthesis of 2-((2,6-Difluoro-4-methoxyphenyl)acetyl)thiomorpholine (Thioamide Intermediate)

  • Causality: The Willgerodt-Kindler reaction is chosen for its tolerance of various functional groups and its efficiency in converting aryl alkyl ketones to terminal amides or thioamides.[6][7] Morpholine acts as both a reagent and a solvent, while elemental sulfur serves as the oxidizing agent. The reaction proceeds through an enamine intermediate, which undergoes sulfanylation and rearrangement.[6]

  • Methodology:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-one (1.0 eq), elemental sulfur (2.5 eq), and morpholine (5.0 eq).

    • Heat the mixture to reflux (approx. 129 °C) with vigorous stirring for 12-18 hours. The reaction mixture will darken, and the consumption of the starting ketone can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, pour the reaction mixture into a beaker of cold water. The thioamide intermediate should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with water to remove excess morpholine, and dry under vacuum. This crude intermediate is often of sufficient purity for the next step.

Step 2: Hydrolysis to this compound

  • Causality: Thioamides are generally more resistant to hydrolysis than their amide counterparts.[8] Therefore, forcing conditions, such as heating in a strong aqueous base, are required to drive the reaction to completion, forming the carboxylate salt.[5][9] Subsequent acidification protonates the carboxylate, causing the desired carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

  • Methodology:

    • Suspend the crude thioamide intermediate from Step 1 in a 20% aqueous solution of sodium hydroxide (NaOH).

    • Heat the mixture to reflux for 8-12 hours. The reaction can be monitored for the evolution of morpholine (detectable by odor) and the dissolution of the solid as it converts to the soluble sodium salt.

    • Cool the reaction mixture to room temperature and filter to remove any unreacted starting material or sulfur residues.

    • Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 1-2.

    • A white precipitate of this compound will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

Step 3: Purification by Recrystallization

  • Causality: Recrystallization is an effective method for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling.

  • Methodology:

    • Dissolve the crude, dried product in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexane).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry thoroughly. The purity can be confirmed by measuring the melting point and through spectroscopic analysis.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques provide complementary information for a complete structural elucidation.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR ~10-12 ppm (broad singlet, 1H, -COOH), ~6.5-6.8 ppm (multiplet, 2H, Ar-H, showing coupling to Fluorine), ~3.8 ppm (singlet, 3H, -OCH₃), ~3.7 ppm (singlet, 2H, -CH₂-)[10][11]
¹³C NMR ~175-180 ppm (C=O), ~160-165 ppm (d, J≈250 Hz, C-F), ~110-120 ppm (Ar-C), ~95-105 ppm (t, J≈25 Hz, Ar-C-H), ~56 ppm (-OCH₃), ~40 ppm (-CH₂)[10][12]
IR (KBr) 2500-3300 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~1620 cm⁻¹ (C=C aromatic stretch), ~1100-1250 cm⁻¹ (C-F stretch, C-O stretch)[13]
MS (ESI-) Expected m/z: 201.04 for [M-H]⁻ (C₉H₇F₂O₃⁻)[11]

Section 4: Applications in Drug Discovery and Development

The primary application of this compound is as a structural component or building block in the synthesis of complex pharmaceutical agents.[1][14] Its designation as a "Protein Degrader Building Block" points to its use in targeted protein degradation (TPD), a revolutionary therapeutic strategy.[1]

Targeted protein degradation utilizes heterobifunctional molecules, most notably PROTACs (Proteolysis-Targeting Chimeras) , to eliminate disease-causing proteins. A PROTAC consists of two active domains connected by a chemical linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the cell's proteasome.

Caption: General structure of a PROTAC and the role of building blocks.

This compound is an ideal scaffold for incorporation into the linker or warhead components of such degraders. The carboxylic acid handle allows for straightforward amide bond formation to connect it to other parts of the molecule. The difluorophenyl moiety can serve several critical functions:

  • Metabolic Stability: The C-F bond is exceptionally strong, and fluorine substitution can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

  • Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, enhancing binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups and alter the molecule's overall lipophilicity and cell permeability, which are critical for oral bioavailability and efficacy.

Beyond protein degraders, phenylacetic acid derivatives are a well-established class of pharmacophores found in non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and have been explored as potential antidiabetic and antiepileptic agents.[15][16][17]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount when handling this compound. The available safety data indicates that it is an irritant.[18][19]

Table 3: GHS Hazard Information

Pictogram(s)Signal WordHazard StatementsPrecautionary Statements
alt text
Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.[20][21]

  • Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to minimize the risk of inhaling dust.[20] Avoid contact with skin and eyes.

  • Storage: Store the compound in a tightly closed container in a cool, dry place away from incompatible materials.[1]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[18]

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[18]

    • Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If symptoms persist, seek medical attention.[19]

Conclusion

This compound is more than just another chemical reagent; it is a specialized tool for the modern medicinal chemist. Its synthesis, while requiring careful execution of the Willgerodt-Kindler reaction and subsequent hydrolysis, is robust and yields a high-value product. The unique electronic and steric properties imparted by its fluorine and methoxy substituents make it an attractive building block for creating next-generation therapeutics, particularly in the rapidly advancing field of targeted protein degradation. A thorough understanding of its properties, synthesis, and handling is crucial for unlocking its full potential in the laboratory and in the development of novel medicines.

References

molecular structure of 2,6-Difluoro-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 2,6-Difluoro-4-methoxyphenylacetic Acid

Introduction

This compound is a substituted phenylacetic acid derivative of significant interest in contemporary chemical and pharmaceutical research. As a bifunctional molecule, it incorporates a highly substituted phenyl ring and a carboxylic acid moiety, making it a versatile building block. Its classification as a "Protein Degrader Building Block" underscores its relevance in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).[1] The strategic placement of two fluorine atoms and a methoxy group on the phenyl ring is a classic medicinal chemistry approach to modulate physicochemical properties, including metabolic stability, lipophilicity, and target-binding interactions. This guide provides a comprehensive technical overview of its molecular structure, analytical characteristics, and relevance for researchers in drug discovery and organic synthesis.

Chemical Identity and Core Properties

The foundational step in understanding any chemical entity is to establish its unequivocal identity and fundamental properties. This compound is registered under CAS Number 886498-98-2.[1][2][3][4][5] Its core identifiers and physicochemical properties are summarized below for rapid reference.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name 2-(2,6-difluoro-4-methoxyphenyl)acetic acid[3][6]
Synonyms Benzeneacetic acid, 2,6-difluoro-4-methoxy-[2][3][6][7]
CAS Number 886498-98-2[1][2][3]
Molecular Formula C₉H₈F₂O₃[1][2][3][5]
SMILES FC1=C(C(=CC(=C1)OC)F)CC(=O)O
InChI InChI=1S/C9H8F2O3/c1-14-5-2-7(10)6(4-9(12)13)8(11)3-5/h2-3H,4H2,1H3,(H,12,13)[6]
InChIKey KXWRAINJKJTUDG-UHFFFAOYSA-N[2][6]
Table 2: Physicochemical Properties
PropertyValueSource
Molecular Weight 202.16 g/mol [1][2]
Appearance Solid[6]
Melting Point 137 - 139 °C[6]
Boiling Point 269.4 °C (at 760 mmHg)[2][6]
Density 1.354 g/cm³[2]
XLogP3 1.6[2][6]
Topological Polar Surface Area 46.53 Ų[2][6]
Purity (Typical) ≥95%[1]

Molecular Architecture and Conformational Analysis

The molecule's functionality is a direct consequence of its structure. It is composed of a 1,2,3,5-tetrasubstituted benzene ring connected to an acetic acid side chain.

G cluster_0 This compound cluster_1 Key Functional Groups mol A Carboxylic Acid (Reaction Handle, H-Bonding) B Methylene Bridge (Flexible Linker) C Difluoro Substitution (Metabolic Shielding, pKa Modulation) D Methoxy Group (H-Bond Acceptor, Modulates Electronics)

References

A Technical Guide to the Spectroscopic Analysis of 2,6-Difluoro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of the analytical methodologies for the structural elucidation of 2,6-Difluoro-4-methoxyphenylacetic acid (C₉H₈F₂O₃, Mol. Wt.: 202.16 g/mol ). Intended for researchers in synthetic chemistry and drug development, this document outlines the foundational principles, experimental protocols, and predicted spectral data for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By integrating established spectroscopic principles with data from analogous structures, this guide serves as a robust predictive framework for the characterization of this compound, emphasizing the causality behind spectral features and the importance of validated analytical workflows.

Introduction

This compound is an aromatic carboxylic acid derivative whose structural confirmation is paramount for its application in medicinal chemistry and materials science. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, revealing its atomic composition, functional groups, and the precise connectivity of its atoms. This guide establishes a validated workflow for acquiring and interpreting the Mass, Infrared, and Nuclear Magnetic Resonance spectra for this specific molecule. The methodologies described herein are designed to ensure data integrity and provide a deep understanding of the molecule's structural properties.

A systematic approach, combining data from multiple spectroscopic techniques, is essential for unambiguous structure determination.[1][2] The general workflow begins with Mass Spectrometry to determine the molecular weight and formula, followed by Infrared Spectroscopy to identify key functional groups, and culminates in Nuclear Magnetic Resonance Spectroscopy for a detailed map of the carbon-hydrogen framework.

Workflow for Spectroscopic Analysis

G cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Structural Elucidation cluster_3 Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula IR Infrared (IR) Spectroscopy Identify Key Functional Groups (C=O, O-H, C-O, C-F) MS->IR Provides Molecular Formula NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Map C-H Framework & Connectivity IR->NMR Confirms Functional Groups Confirm Final Structure Confirmation NMR->Confirm Defines Atom Connectivity G mol [C₉H₈F₂O₃]•⁺ m/z = 202 frag1 [C₈H₇F₂O]⁺ m/z = 157 mol->frag1 - •COOH frag2 [C₇H₇F₂]⁺ m/z = 129 frag1->frag2 - CO

References

A Technical Guide to the Medicinal Chemistry Applications of 2,6-Difluoro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the potential applications of 2,6-Difluoro-4-methoxyphenylacetic acid in modern medicinal chemistry. As a strategically fluorinated aromatic building block, this compound presents unique opportunities for the development of novel therapeutics. This document explores its utility as a key component in targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and further investigates its potential as a scaffold for the design of next-generation kinase inhibitors and anti-inflammatory agents. Detailed synthetic protocols, mechanistic insights, and proposed biological evaluation workflows are provided to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Value of Fluorination in Phenylacetic Acid Scaffolds

The phenylacetic acid motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The strategic incorporation of fluorine atoms onto this scaffold can profoundly influence a molecule's physicochemical and pharmacological properties. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to improve membrane permeability and overall pharmacokinetic profiles.[1]

This compound (CAS: 886498-98-2) is a particularly intriguing building block due to its unique substitution pattern. The vicinal difluoro groups at the 2 and 6 positions can enforce a specific conformation of the phenyl ring, potentially leading to enhanced selectivity for biological targets. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the acidity of the carboxylic acid and the electronic properties of the aromatic ring. The 4-methoxy group, a common feature in bioactive molecules, can also participate in key binding interactions and influence the overall electronic character of the compound.

This guide will delve into the tangible applications of this promising chemical entity, with a primary focus on its role as a building block for novel therapeutic modalities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 886498-98-2[2]
Molecular Formula C9H8F2O3[2]
Molecular Weight 202.15 g/mol [2]
Appearance Solid[3]
Melting Point 137 - 139 °C[3]
Boiling Point 269.4°C at 760 mmHg[3]
Topological Polar Surface Area 46.5 Ų[3]
XLogP3 1.6[3]

Synthesis of this compound

The availability of a robust and scalable synthetic route is crucial for the widespread adoption of a chemical building block. Based on established organic chemistry principles and literature precedents for analogous compounds, a plausible and efficient synthesis of this compound is proposed below.

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 2,6-Difluoro-4-methoxybenzaldehyde. This starting material can be converted to the corresponding benzyl cyanide, which is then hydrolyzed to yield the final phenylacetic acid product.

Synthesis_Pathway start 2,6-Difluoro-4-methoxybenzaldehyde step1 1. Tosylhydrazine 2. NaCN, DMSO start->step1 Conversion to Nitrile intermediate 2,6-Difluoro-4-methoxybenzyl cyanide step1->intermediate step2 Acid or Base Hydrolysis (e.g., H2SO4/H2O or NaOH) intermediate->step2 Hydrolysis product This compound step2->product

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,6-Difluoro-4-methoxybenzyl cyanide

This two-step, one-pot procedure is adapted from standard methods for converting aldehydes to benzyl cyanides.

  • To a stirred solution of 2,6-Difluoro-4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, add tosylhydrazine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours until the formation of the tosylhydrazone is complete, as monitored by TLC.

  • Carefully add sodium cyanide (NaCN) (1.5 eq) to the reaction mixture. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Add dimethyl sulfoxide (DMSO) as a solvent and heat the reaction mixture to a temperature of 60-80 °C.

  • Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,6-Difluoro-4-methoxybenzyl cyanide.

Step 2: Synthesis of this compound

The hydrolysis of the benzyl cyanide can be achieved under either acidic or basic conditions.[4][5][6]

  • Acidic Hydrolysis:

    • To a flask containing 2,6-Difluoro-4-methoxybenzyl cyanide (1.0 eq), add a mixture of sulfuric acid and water (e.g., 1:1 v/v).

    • Heat the mixture to reflux with vigorous stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture and pour it onto crushed ice.

    • The solid phenylacetic acid product will precipitate. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.

  • Basic Hydrolysis:

    • To a solution of 2,6-Difluoro-4-methoxybenzyl cyanide (1.0 eq) in a suitable solvent like ethanol or methanol, add an aqueous solution of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 10-20% w/v).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Acidify the aqueous layer with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is acidic (pH 1-2).

    • The phenylacetic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Potential Application 1: Building Block for Targeted Protein Degradation

The most prominent and well-supported application of this compound is as a building block for the synthesis of molecules for targeted protein degradation (TPD).[2] The field of TPD, particularly the development of Proteolysis Targeting Chimeras (PROTACs), has emerged as a revolutionary approach in drug discovery.

The PROTAC Concept

PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker.[7] One ligand binds to a protein of interest (POI), while the other ligand recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 POI_Ub Ubiquitinated POI Ub Ubiquitin Ub->POI_Ub Transfer Proteasome Proteasome POI_Ub->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: General mechanism of action for a PROTAC.

Role of this compound as a Linker Component

The carboxylic acid functionality of this compound makes it an ideal handle for incorporation into the linker of a PROTAC. It can be readily coupled with an amine-containing E3 ligase ligand or a warhead for the POI, or it can be further functionalized to introduce other reactive groups.

The 2,6-difluoro-4-methoxyphenyl moiety offers several potential advantages when incorporated into a PROTAC linker:

  • Conformational Rigidity: The steric hindrance and electronic repulsion from the two ortho-fluorine atoms can restrict the rotation of the phenyl ring. This can help to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the POI and the E3 ligase.

  • Modulation of Physicochemical Properties: Fluorination can influence the lipophilicity and polarity of the linker, which in turn affects the overall properties of the PROTAC, such as cell permeability and solubility.[8]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the phenyl ring less susceptible to metabolic oxidation. This can lead to an improved pharmacokinetic profile of the PROTAC.

Experimental Workflow for PROTAC Synthesis and Evaluation
  • PROTAC Synthesis:

    • Couple this compound to an amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand) using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

    • The resulting intermediate, now bearing a carboxylic acid, can then be coupled to an amine-functionalized warhead for the target protein.

    • Alternatively, the initial coupling can be with an amine-functionalized warhead, followed by coupling to the E3 ligase ligand.

  • In Vitro Evaluation:

    • Ternary Complex Formation: Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.

    • Cellular Degradation Assay: Treat cancer cell lines that express the POI with the synthesized PROTAC. Monitor the levels of the POI over time using Western blotting or quantitative mass spectrometry (qMS) to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

    • Selectivity Profiling: Assess the degradation of off-target proteins to ensure the selectivity of the PROTAC.

Potential Application 2: Scaffold for Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The dysregulation of kinase signaling pathways is a hallmark of many cancers. Phenylacetic acid derivatives have been explored as scaffolds for kinase inhibitors. The 2,6-difluoro substitution pattern of our target compound is particularly relevant in this context.

Rationale for Kinase Inhibition

The 2,6-disubstituted phenyl motif is a known feature in some kinase inhibitors.[7][9] This substitution pattern can help to orient the molecule within the ATP-binding pocket of the kinase, leading to potent and selective inhibition. The fluorine atoms can engage in favorable interactions with the protein, such as hydrogen bonds or halogen bonds, and can also influence the pKa of nearby functional groups.

Kinase_Signaling_Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation inhibitor 2,6-Difluoro-4-methoxy- phenylacetic acid derivative (Potential Kinase Inhibitor) inhibitor->raf Inhibition

Caption: A representative kinase signaling pathway (MAPK pathway) and a potential point of inhibition.

Proposed Experimental Protocol for Kinase Inhibitor Screening
  • Library Synthesis: Synthesize a small library of amides and esters derived from this compound to explore the structure-activity relationship (SAR).

  • Enzymatic Kinase Assay:

    • Screen the synthesized compounds against a panel of kinases to identify potential hits.

    • Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.

    • Determine the IC50 value (concentration for 50% inhibition) for the active compounds against the target kinase.

  • Cellular Proliferation Assay:

    • Treat cancer cell lines that are dependent on the target kinase with the active compounds.

    • Use a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the GI50 value (concentration for 50% growth inhibition).

  • Target Engagement Assay:

    • Confirm that the compound binds to the target kinase in cells using techniques such as the Cellular Thermal Shift Assay (CETSA).

Potential Application 3: Anti-inflammatory Agents

Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[10][11][12] For instance, diclofenac, a widely used NSAID, is a phenylacetic acid derivative. The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

Rationale for Anti-inflammatory Activity

The structural similarity of this compound to known NSAIDs suggests that it may also possess anti-inflammatory properties. The fluorine atoms can enhance the potency and improve the pharmacokinetic profile of the molecule. The 2,6-difluoro substitution may also confer selectivity for COX-2 over COX-1, which could lead to a better safety profile with reduced gastrointestinal side effects.

Proposed Experimental Protocol for Anti-inflammatory Activity Screening
  • In Vitro COX Inhibition Assay:

    • Use a commercially available COX-1/COX-2 inhibition assay kit to determine the IC50 values of the compound against both isoforms of the enzyme. This will establish its potency and selectivity.

  • Cell-based Assay for Prostaglandin E2 (PGE2) Production:

    • Treat lipopolysaccharide (LPS)-stimulated macrophages or other relevant cell types with the compound.

    • Measure the levels of PGE2, a key inflammatory mediator produced by COX-2, in the cell supernatant using an ELISA kit.

  • In Vivo Model of Inflammation:

    • Use a standard animal model of inflammation, such as the carrageenan-induced paw edema model in rats.

    • Administer the compound orally or intraperitoneally to the animals before inducing inflammation.

    • Measure the reduction in paw swelling compared to a vehicle-treated control group to assess the in vivo anti-inflammatory efficacy.

Conclusion and Future Directions

This compound is a versatile and promising building block for medicinal chemistry. Its unique substitution pattern provides a strategic advantage for the design of novel therapeutics. The most immediate and compelling application lies in its use as a component of linkers for PROTACs and other targeted protein degraders, where its conformational rigidity and metabolic stability can be leveraged to create highly effective molecules. Furthermore, its structural similarity to known kinase inhibitors and anti-inflammatory agents warrants its exploration as a scaffold for the development of new drugs in these therapeutic areas.

The experimental protocols outlined in this guide provide a clear roadmap for researchers to synthesize and evaluate the biological activity of derivatives of this compound. Further investigation into the structure-activity relationships of these derivatives will undoubtedly unlock the full potential of this valuable chemical entity in the ongoing quest for new and improved medicines.

References

An In-Depth Technical Guide: 2,6-Difluoro-4-methoxyphenylacetic Acid as a Foundational Building Block for Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 2,6-Difluoro-4-methoxyphenylacetic acid, a key building block in the rapidly advancing field of targeted protein degradation (TPD). Designed for researchers, medicinal chemists, and drug development professionals, this document will navigate the journey from conceptualization to preclinical evaluation of proteolysis-targeting chimeras (PROTACs) incorporating this versatile moiety. We will delve into the causality behind experimental choices, provide validated protocols, and present data in a clear, actionable format.

Part 1: Foundational Concepts in Targeted Protein Degradation and the Role of this compound

The Dawn of a New Therapeutic Modality: Targeted Protein Degradation

For decades, the dominant paradigm in small molecule drug discovery has been occupancy-driven pharmacology, where a drug binds to the active site of a protein to inhibit its function. However, this approach has limitations, particularly for targeting proteins lacking well-defined enzymatic pockets, often termed "undruggable."[1][2] Targeted protein degradation (TPD) offers a revolutionary alternative by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[3][]

Proteolysis-targeting chimeras (PROTACs) are at the forefront of this new modality.[2][5] These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, inducing the formation of a ternary complex.[6][7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3] A key advantage of PROTACs is their catalytic nature; a single molecule can induce the degradation of multiple target proteins, potentially leading to a more profound and durable pharmacological effect at lower doses.[8]

The Architectural Blueprint of a PROTAC

A PROTAC molecule is comprised of three distinct components:

  • A "warhead" ligand that binds to the protein of interest (POI).

  • An E3 ligase-recruiting ligand that engages an E3 ubiquitin ligase.

  • A chemical linker that connects the warhead and the E3 ligase ligand.[7]

The interplay between these three components is critical for the efficacy and selectivity of the PROTAC.

This compound: A Privileged Scaffold for E3 Ligase Recruitment

This compound is a valuable building block for the synthesis of PROTACs.[9] Its chemical structure, featuring a difluorinated phenyl ring and a methoxy group, bears a strong resemblance to established ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[10][11] The fluorine atoms can enhance binding affinity and improve metabolic stability, while the methoxy group can be a key interaction point within the VHL binding pocket. The carboxylic acid moiety provides a convenient handle for chemical modification and attachment of a linker.

Part 2: Strategic Design and Synthesis of PROTACs Utilizing this compound

The Art and Science of Rational PROTAC Design

The design of a successful PROTAC is a multi-parameter optimization challenge. Key considerations include:

  • Target and Warhead Selection: The choice of the POI and a high-affinity ligand (warhead) is the starting point.

  • E3 Ligase Choice: While over 600 E3 ligases exist in humans, only a handful, including VHL and Cereblon (CRBN), have been extensively utilized in PROTAC design.[10][12] The tissue distribution and expression levels of the chosen E3 ligase are important factors.

  • Linker Optimization: The linker is not merely a passive connector; its length, composition, and attachment points significantly influence the formation and stability of the ternary complex.[8][9] The linker must orient the POI and E3 ligase in a productive manner for ubiquitination to occur.

A Modular Synthetic Approach to PROTAC Assembly

A common and efficient strategy for synthesizing PROTACs involves a modular approach where the warhead, linker, and E3 ligase ligand are synthesized separately and then coupled together. Below is a representative, step-by-step protocol for incorporating this compound into a hypothetical PROTAC targeting a kinase of interest.

Experimental Protocol: Synthesis of a VHL-based PROTAC

Step 1: Synthesis of the VHL Ligand with a Linker Attachment Point

  • Amide Coupling: React this compound with a suitable amine-containing linker precursor (e.g., Boc-protected amino-PEG-acid) in the presence of a coupling agent such as HATU and a base like DIPEA in an anhydrous solvent (e.g., DMF).

  • Purification: Purify the resulting product by column chromatography on silica gel.

  • Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free amine of the VHL ligand-linker construct.

Step 2: Functionalization of the Warhead for Linker Attachment

  • Modify the chosen kinase inhibitor (warhead) to introduce a reactive functional group, such as a carboxylic acid or an alkyl halide, at a solvent-exposed position that does not interfere with its binding to the target kinase.

Step 3: Final PROTAC Assembly

  • Amide Coupling or Alkylation: Couple the amine-functionalized VHL ligand-linker construct from Step 1 with the carboxylate-functionalized warhead from Step 2 using standard peptide coupling conditions. Alternatively, if the warhead has an alkyl halide, perform a nucleophilic substitution reaction with the amine.

  • Final Purification: Purify the final PROTAC product using reverse-phase HPLC to achieve high purity.

  • Characterization: Confirm the structure and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Synthetic_Workflow cluster_VHL_Ligand VHL Ligand-Linker Synthesis cluster_Warhead Warhead Functionalization cluster_Final_Assembly Final PROTAC Assembly VHL_acid 2,6-Difluoro-4- methoxyphenylacetic acid Amide_coupling1 Amide Coupling (HATU, DIPEA) VHL_acid->Amide_coupling1 Linker_amine Boc-NH-Linker-COOH Linker_amine->Amide_coupling1 VHL_linker_boc VHL-Linker(Boc) Amide_coupling1->VHL_linker_boc Deprotection Boc Deprotection (TFA) VHL_linker_boc->Deprotection VHL_linker_nh2 VHL-Linker-NH2 Deprotection->VHL_linker_nh2 Amide_coupling2 Final Amide Coupling (HATU, DIPEA) VHL_linker_nh2->Amide_coupling2 Warhead_initial Kinase Inhibitor (Warhead) Functionalization Chemical Modification Warhead_initial->Functionalization Warhead_functionalized Warhead-COOH Functionalization->Warhead_functionalized Warhead_functionalized->Amide_coupling2 PROTAC Final PROTAC Amide_coupling2->PROTAC Purification HPLC Purification PROTAC->Purification Characterization LC-MS, NMR Purification->Characterization

Diagram: Synthetic workflow for a VHL-based PROTAC.

Part 3: Biophysical Characterization of Ternary Complex Formation

The Ternary Complex: The Heart of PROTAC Efficacy

The formation of a stable and productive ternary complex is a prerequisite for efficient protein degradation.[13][14] The stability of this complex is influenced by both the binary binding affinities of the PROTAC for the POI and the E3 ligase, as well as by protein-protein interactions that are induced upon complex formation. This can lead to a phenomenon known as cooperativity, where the binding of the second protein is either enhanced (positive cooperativity) or diminished (negative cooperativity) by the presence of the first.

A Toolkit of Biophysical Assays

Several biophysical techniques are employed to characterize the formation and stability of the ternary complex:[1][10]

  • Surface Plasmon Resonance (SPR): Measures binding kinetics and affinities in real-time by detecting changes in the refractive index at a sensor surface.

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters such as binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

  • Fluorescence Polarization (FP): Measures changes in the polarization of fluorescent light upon binding, which is useful for determining binding affinities in solution.[1]

Experimental Protocol: Assessing Ternary Complex Formation by SPR

  • Immobilization: Immobilize the biotinylated POI onto a streptavidin-coated SPR sensor chip.

  • Binary Binding: Inject varying concentrations of the PROTAC over the sensor surface to determine the binary binding affinity (KD) between the PROTAC and the POI.

  • Ternary Binding: Inject a constant concentration of the VHL E3 ligase complex mixed with varying concentrations of the PROTAC over the POI-coated surface. The resulting sensorgrams will reveal the kinetics and affinity of the ternary complex formation.

  • Data Analysis: Analyze the binding data to calculate the cooperativity factor (alpha), which indicates the extent to which the binding of the E3 ligase is enhanced or hindered by the presence of the PROTAC and POI.

Interpreting Biophysical Data

The data obtained from these assays are crucial for understanding the structure-activity relationship (SAR) of a series of PROTACs.

Parameter Hypothetical Value Interpretation
KD (PROTAC - POI) 50 nMModerate binary affinity for the target protein.
KD (PROTAC - VHL) 200 nMWeaker binary affinity for the E3 ligase.
KD (Ternary Complex) 10 nMHigh affinity of the ternary complex.
Cooperativity (α) > 1Positive cooperativity, indicating favorable protein-protein interactions.

Part 4: Cellular and Preclinical Evaluation of Protein Degradation

Quantifying Target Protein Knockdown in Cells

Once a PROTAC has been synthesized and its biophysical properties characterized, the next critical step is to assess its ability to induce the degradation of the target protein in a cellular context.

  • Western Blotting: A semi-quantitative technique that uses antibodies to detect the levels of the target protein in cell lysates after treatment with the PROTAC.

  • Mass Spectrometry-based Proteomics: A powerful quantitative method that can measure the abundance of thousands of proteins simultaneously, providing a global view of the PROTAC's selectivity.

Experimental Protocol: Measuring Protein Degradation by Western Blot

  • Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control.

Cellular_Assay_Workflow cluster_Cell_Culture Cell Culture and Treatment cluster_Biochemical_Analysis Biochemical Analysis cluster_Data_Analysis Data Analysis and Interpretation Cell_plating Plate Cells PROTAC_treatment Treat with PROTAC (Dose-Response, Time Course) Cell_plating->PROTAC_treatment Cell_harvest Harvest Cells PROTAC_treatment->Cell_harvest Lysis Cell Lysis Cell_harvest->Lysis Quantification Protein Quantification Lysis->Quantification Western_blot Western Blotting Quantification->Western_blot Proteomics Mass Spectrometry (Proteomics) Quantification->Proteomics Quantify_degradation Quantify Degradation Western_blot->Quantify_degradation Assess_selectivity Assess Selectivity Proteomics->Assess_selectivity Determine_DC50_Dmax Determine DC50 & Dmax Quantify_degradation->Determine_DC50_Dmax Determine_DC50_Dmax->Assess_selectivity

Diagram: Cellular assay workflow for PROTAC evaluation.
Defining Potency and Efficacy

The cellular activity of a PROTAC is defined by two key parameters:

  • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

Parameter Hypothetical Value Interpretation
DC50 15 nMHigh cellular potency for target degradation.
Dmax > 95%High efficacy in removing the target protein.
Advancing to In Vivo Models

Promising PROTAC candidates are further evaluated in animal models to assess their in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[15] These studies are essential to determine the dosing regimen and to evaluate the therapeutic potential of the PROTAC before it can be considered for clinical development.

Part 5: Concluding Remarks and Future Horizons

This compound represents a valuable and versatile building block for the construction of PROTACs, likely acting as a potent VHL E3 ligase ligand. The rational design, modular synthesis, and rigorous biophysical and cellular characterization outlined in this guide provide a roadmap for the development of novel protein degraders. The field of targeted protein degradation is continuously evolving, with ongoing efforts to discover new E3 ligase ligands, expand the scope of degradable targets, and improve the drug-like properties of PROTACs. The principles and methodologies described herein will undoubtedly contribute to the advancement of this exciting therapeutic modality.

Part 6: References

  • Bemis, T. A., La Clair, J. J., & Burkart, M. D. (2021). Traceless Staudinger ligation enabled parallel synthesis of proteolysis targeting chimera linker variants. Chemical Communications, 57(10), 1026–1029.

  • Bond, M. J., et al. (2022). Development of biophysical assays for studies of PROTACs. DiVA portal.

  • Buhimschi, A. D., et al. (2018). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Physiology, 9, 1856.

  • Cardno, A. (2025). Cellular parameters shaping pathways of targeted protein degradation. Biochemical Society Transactions.

  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.

  • Edmondson, S. D., Yang, B., & Fallan, C. (2019). Proteolysis targeting chimeras (PROTACs) for the degradation of IRAK4. Bioorganic & Medicinal Chemistry Letters, 29(13), 1555–1559.

  • Foley, C. A., et al. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 11(9), 1738–1744.

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521.

  • Grandi, P., Bantscheff, M. (2019). Advanced proteomics approaches to unravel protein homeostasis. Drug Discovery Today: Technologies, 31, 99-108.

  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in cell signaling and drug discovery. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(1, Part B), 245-250.

  • Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery, 16(2), 101–114.

  • Maniaci, C. (2017). Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway. IRIS Unime.

  • Mares, A., et al. (2020). Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2. Communications Biology, 3(1), 140.

  • Nandi, D., et al. (2006). The ubiquitin-proteasome system. Journal of Biosciences, 31(1), 137-155.

  • Ottis, P., et al. (2019). A General Method for the Synthesis of Von Hippel-Lindau-Based PROTACs. Organic Letters, 21(11), 4061-4065.

  • Pan, S., Aebersold, R., Chen, R., et al. (2009). Mass spectrometry based targeted protein quantification: methods and applications. Journal of Proteome Research, 8(2), 787-797.

  • R, I., Troup.; et al. (2020). Overview of PROTAC Linkers: Types and Design. BOC Sciences.

  • Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559.

  • Salami, J., et al. (2018). Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance. Nature Communications, 9(1), 3966.

  • Savitski, M. M., et al. (2018). Multiplexed proteome dynamics profiling reveals mechanisms controlling protein homeostasis. Cell, 173(1), 260-274.

  • Schneekloth, J. S., Jr., et al. (2004). Chemical genetic control of protein levels: selective in vivo targeted degradation. Journal of the American Chemical Society, 126(12), 3748–3754.

  • Shibata, N., et al. (2018). Development of IAP-based PROTACs for the targeted degradation of androgen receptor. European Journal of Medicinal Chemistry, 151, 551-567.

  • Steinebach, C., et al. (2020). A Chemical Toolbox of Linkers for PROTACs. CHIMIA International Journal for Chemistry, 74(9), 684-688.

  • Takwale, A., et al. (2020). A novel androgen receptor PROTAC (TD-106) for the treatment of metastatic castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 204, 112630.

  • Varshavsky, A. (2001). Proteolysis. In: Encyclopedia of Genetics. Brenner S, Miller JH (Eds). Academic Press, NY, USA, 1573–1575.

  • Wurz, R. P., et al. (2018). A “Click Chemistry Platform” for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453-461.

  • Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS Chemical Biology, 10(8), 1770–1777.

  • Zhang, X., et al. (2019). Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16. Nature Chemical Biology, 15(7), 737–746.

  • Zoppi, V., et al. (2019). A PROTAC targeting BRD9 and BRD7 is a potent and selective degrader of these proteins. Journal of Medicinal Chemistry, 62(2), 699-726.

References

A Technical Guide to the Solubility of 2,6-Difluoro-4-methoxyphenylacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its behavior throughout the drug development lifecycle, from early discovery assays to final dosage form manufacturing.[1][2][3][4] Poor solubility can impede absorption, lead to low bioavailability, and create significant formulation challenges.[1][5][6][7] This technical guide provides an in-depth analysis of the solubility characteristics of 2,6-Difluoro-4-methoxyphenylacetic acid, a key building block in medicinal chemistry.[8][9] We will explore the theoretical principles governing its solubility, present a robust, field-proven protocol for experimental solubility determination, and discuss the expected solubility trends in a range of common organic solvents. This document is intended for researchers, chemists, and formulation scientists engaged in drug discovery and development.

Introduction: The Physicochemical Profile of this compound

This compound (CAS 886498-98-2) is a substituted phenylacetic acid derivative.[8][9][10][11] Its structure, featuring a carboxylic acid group, a methoxy group, and two fluorine atoms on the phenyl ring, dictates its chemical behavior and physical properties.

Key Structural Features:

  • Carboxylic Acid Group (-COOH): This functional group is acidic and capable of donating a hydrogen bond, significantly influencing solubility in polar and protic solvents.[12]

  • Phenyl Ring: The aromatic core provides a nonpolar, hydrophobic character.

  • Methoxy Group (-OCH3): A polar ether group that can act as a hydrogen bond acceptor.

  • Fluorine Atoms (-F): These highly electronegative atoms modulate the electronic properties of the phenyl ring and can participate in weak intermolecular interactions.

Understanding these features is the first step in predicting and interpreting the compound's solubility. Some key physical properties are listed below:

PropertyValueSource
Molecular Formula C₉H₈F₂O₃[8][9]
Molecular Weight 202.16 g/mol
Melting Point 138-141°C[10]
XLogP3 1.6[10]
Topological Polar Surface Area 46.5 Ų[10]
Hydrogen Bond Donor Count 1[10]
Hydrogen Bond Acceptor Count 5[10]

The moderate XLogP3 value suggests a balance between lipophilicity and hydrophilicity, indicating that the compound will exhibit solubility in a range of solvents.[2]

Theoretical Framework: The Science of "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction.[12][13][14][15] It states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[13][14][16]

For this compound, the following interactions are key:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with both the carboxylic acid (as a donor) and the methoxy group (as an acceptor).[12][13] High solubility is expected.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have significant dipole moments and can accept hydrogen bonds, but they lack an acidic proton to donate. They will effectively solvate the polar regions of the molecule. Good solubility is anticipated.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces.[16] Given the polar functional groups on the molecule, solubility in highly nonpolar solvents is expected to be low. The free acid form is likely to be more soluble in nonpolar solvents than a corresponding salt form would be.[13]

The interplay between the energy required to break the solute's crystal lattice (related to its melting point) and the energy released upon solvation determines the final equilibrium solubility.[1]

Experimental Determination: The Thermodynamic Shake-Flask Method

To obtain reliable and meaningful solubility data, the equilibrium or thermodynamic solubility must be measured. This value represents the true saturation point of the compound in a solvent at a given temperature, where the dissolved solute is in equilibrium with the undissolved solid.[5][17] The shake-flask method is the gold-standard technique for this determination, recommended by regulatory bodies like the FDA.[18][19][20]

Below is a detailed protocol for determining the solubility of this compound.

Materials and Equipment
  • This compound (solid, >95% purity)

  • Selected organic solvents (HPLC grade)

  • 2-mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermomixer or orbital shaker with temperature control

  • Centrifuge

  • Calibrated pipettes

  • HPLC system with UV detector

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_process Sample Processing cluster_analysis Quantification prep1 1. Add excess solid (e.g., 2-5 mg) of compound to a 2-mL glass vial. prep2 2. Add a known volume (e.g., 1 mL) of the selected organic solvent. prep1->prep2 Accurate weighing equil1 3. Seal vials tightly. Place in a shaker at controlled temperature (e.g., 25°C). prep2->equil1 equil2 4. Shake at a constant speed (e.g., 700 rpm) for 24 hours to ensure equilibrium. equil1->equil2 Allow sufficient time proc1 5. Centrifuge vials to pellet undissolved solid. equil2->proc1 proc2 6. Carefully collect supernatant. Filter through a 0.22 µm syringe filter. proc1->proc2 proc3 7. Dilute the filtrate with mobile phase for analysis. proc2->proc3 Prevent precipitation anal2 9. Analyze standards and samples by HPLC-UV. proc3->anal2 anal1 8. Prepare calibration standards of the compound. anal1->anal2 anal3 10. Calculate concentration (mg/mL) from the calibration curve. anal2->anal3 Determine concentration

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol
  • Preparation: Add an excess of solid this compound to a tared 2-mL glass vial to ensure that a saturated solution can be formed.[19] The presence of undissolved solid at the end of the experiment is essential.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 700 rpm).[17] Allow the mixture to shake for at least 24 hours to ensure that thermodynamic equilibrium is reached.[5][17][21]

  • Phase Separation: After incubation, visually inspect the vials to confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulates, filter this aliquot through a solvent-compatible 0.22 µm syringe filter.[22]

  • Dilution: Immediately perform a precise serial dilution of the filtrate with an appropriate solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples via a validated HPLC-UV method against a set of calibration standards prepared from a known stock solution of the compound.[5]

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Multiply this value by the dilution factor to obtain the final solubility value, typically expressed in mg/mL or µg/mL.

Expected Solubility Data & Discussion

While specific experimental data for this compound is not publicly available, we can predict its relative solubility based on the principles discussed. The following table presents illustrative data to guide researchers.

SolventSolvent TypePolarity IndexDielectric Constant (ε)Illustrative Solubility (mg/mL)Rationale
Methanol Polar Protic5.132.7> 50Strong H-bond donor/acceptor interactions with the carboxylic acid and methoxy groups.
Ethanol Polar Protic4.324.5> 30Similar to methanol, but slightly lower polarity results in slightly lower solubility.
Acetone Polar Aprotic4.320.7~ 20-30Good dipole-dipole interactions and H-bond acceptance.
Acetonitrile Polar Aprotic5.837.5~ 10-20High polarity but a weaker H-bond acceptor than acetone.
Ethyl Acetate Moderately Polar4.46.0~ 5-10Lower polarity and dielectric constant reduce its ability to solvate the polar groups.
Dichloromethane Nonpolar3.19.1< 5Limited polarity restricts interaction with the compound's polar functional groups.
Toluene Nonpolar2.42.4< 1Primarily nonpolar; unable to effectively solvate the carboxylic acid.
Hexane Nonpolar0.11.9< 0.1Highly nonpolar; very poor solvent for this compound.

Discussion of Trends: The data clearly illustrates the "like dissolves like" principle.[15] The highest solubility is predicted in polar protic solvents like methanol, which can fully engage in hydrogen bonding.[12] Polar aprotic solvents are also effective due to their ability to act as hydrogen bond acceptors and engage in dipole-dipole interactions. As the solvent polarity decreases, the solubility drops significantly. The nonpolar hydrocarbon solvents, Toluene and Hexane, are very poor solvents for this molecule due to the energetic penalty of disrupting the strong solute-solute interactions (crystal lattice) without favorable solute-solvent interactions.

Conclusion

This compound is an acidic, moderately polar compound whose solubility is dominated by its ability to form hydrogen bonds. Its solubility is expected to be highest in polar protic solvents and lowest in nonpolar hydrocarbon solvents. For drug development professionals, this profile suggests that solvents like alcohols or polar aprotic solvents would be suitable for reaction chemistry, purification, and initial formulation screening. The robust shake-flask method detailed herein provides a reliable means to generate the precise thermodynamic solubility data required for informed decision-making in the progression of a drug candidate.

References

An In-depth Technical Guide to the Melting Point of 2,6-Difluoro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the melting point of 2,6-Difluoro-4-methoxyphenylacetic acid, a critical physicochemical parameter for researchers, scientists, and drug development professionals. Beyond a simple statement of the value, this document delves into the methodologies for its determination, the scientific principles governing this thermal transition, and the implications of purity on its measurement.

Introduction: The Significance of a Sharp Melting Point

In the realm of pharmaceutical sciences, the melting point is a fundamental characteristic of a crystalline solid. It is the temperature at which a substance transitions from a solid to a liquid state at a given pressure. For a pure crystalline compound, this transition occurs over a narrow temperature range. The sharpness of the melting point is often a primary indicator of purity, a critical attribute for any active pharmaceutical ingredient (API).[1][2] A broad melting range, conversely, can suggest the presence of impurities.[2][3] Therefore, the accurate determination of the melting point of this compound is not merely a routine measurement but a crucial step in its characterization and quality control.

Physicochemical Properties of this compound

A clear understanding of the compound's properties is essential before proceeding to its thermal analysis.

PropertyValueSource
IUPAC Name 2-(2,6-difluoro-4-methoxyphenyl)acetic acid[4]
CAS Number 886498-98-2[4][5]
Molecular Formula C₉H₈F₂O₃[5]
Molecular Weight 202.16 g/mol
Melting Point 137 - 139 °C

Note: The melting point is a reported value and will be the focus of the subsequent analytical protocols.

The Principle of Melting Point Depression: A Note on Purity

The presence of even small amounts of impurities can disrupt the crystal lattice of a solid, leading to a decrease in the energy required to break it down.[6] This phenomenon, known as melting point depression, results in both a lowering and a broadening of the melting range.[2][3][7] Commercially available this compound is often stated to have a purity of at least 95%.[5] The remaining percentage may consist of starting materials, by-products from the synthesis, or residual solvents. Understanding the potential for these impurities is key to interpreting the observed melting behavior.

Caption: The effect of impurities on the crystal lattice and the resulting melting point depression.

Experimental Determination of Melting Point

Two primary methods are employed for the determination of the melting point of a crystalline solid like this compound: the capillary method and Differential Scanning Calorimetry (DSC). The following protocols are based on established standards, such as the United States Pharmacopeia (USP).

This traditional method relies on the visual observation of the sample as it is heated.

Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals.

    • Pack the powdered sample into a capillary tube (one end sealed) to a height of 2.5-3.5 mm.[1] This is achieved by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup:

    • Use a calibrated melting point apparatus with a suitable heating block or oil bath.

    • Set the initial temperature to approximately 10-15°C below the expected melting point (i.e., around 125°C).

  • Measurement:

    • Insert the capillary tube into the apparatus.

    • Heat at a rate of approximately 1-2°C per minute.[1] A slower ramp rate in the vicinity of the melting point enhances accuracy.

    • Record the temperature at which the first signs of melting (the collapse of the solid column) are observed. This is the lower end of the melting range.

    • Continue heating and record the temperature at which the last solid particle melts. This is the upper end of the melting range.

DSC is a more advanced thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature.[8][9][10] It provides a more quantitative and detailed picture of the melting process.

Protocol:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

    • Hermetically seal the pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 30°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature above the melting point (e.g., 160°C).

  • Data Analysis:

    • The melting process will appear as an endothermic peak on the resulting thermogram.

    • The onset temperature of the peak is generally taken as the melting point. The peak temperature and the area under the curve (enthalpy of fusion) are also important parameters.

Caption: A comparative workflow for determining the melting point of this compound.

Interpretation of Results and Conclusion

For a high-purity sample of this compound, the capillary method should yield a sharp melting range, consistent with the reported 137-139°C. A DSC thermogram would show a single, sharp endothermic peak with an onset in this range. A broader melting range or the presence of multiple thermal events in a DSC scan would warrant further investigation into the sample's purity and could suggest the need for further purification steps, such as recrystallization.

References

Stability and Storage of 2,6-Difluoro-4-methoxyphenylacetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methoxyphenylacetic acid (CAS No. 886498-98-2) is a key chemical intermediate, finding significant application as a building block in the synthesis of complex pharmaceutical agents and novel agrochemicals. The presence of the difluorinated methoxy-substituted phenyl ring makes it a valuable synthon for introducing specific electronic and lipophilic properties into target molecules, thereby influencing their pharmacokinetic and pharmacodynamic profiles.

The integrity and purity of such a starting material are paramount to the success of multi-step syntheses and the quality of the final product. Degradation of this compound can lead to the formation of impurities that may be difficult to remove, potentially resulting in lower yields, altered biological activity, and complications in regulatory filings. This guide provides a comprehensive overview of the compound's stability profile, outlines field-proven storage and handling protocols, and details an experimental workflow for its stability assessment, ensuring its integrity throughout the research and development lifecycle.

Chemical and Physical Properties

A foundational understanding of the compound's physicochemical properties is essential for predicting its behavior and establishing appropriate handling procedures.

PropertyValueSource
CAS Number 886498-98-2[1]
Molecular Formula C₉H₈F₂O₃[1]
Molecular Weight 202.15 g/mol [2]
Appearance Solid (Typical for phenylacetic acids)Inferred from[3][4]
Purity Typically >95% (Varies by supplier)[1]

Core Stability Profile

While specific, published degradation kinetics for this compound are not widely available, a robust stability profile can be expertly inferred from its chemical structure and data on analogous phenylacetic acid derivatives.[5][6] The compound is chemically stable under standard ambient conditions (room temperature) when protected from adverse environmental factors.

Factors Influencing Stability
  • Temperature: Phenylacetic acids are generally stable at refrigerated and ambient temperatures. However, exposure to high temperatures can promote degradation. Specifically, strong heating can lead to decarboxylation, a common degradation pathway for carboxylic acids.

  • Light: While many substituted phenyl compounds exhibit photosensitivity, standard laboratory practice dictates storing chemical reagents in amber or opaque containers to prevent photolytic degradation. Direct sunlight should be avoided.[7]

  • pH and Moisture: The carboxylic acid functional group is susceptible to reactions under extreme pH conditions. In the presence of strong bases (alkalis), it will readily deprotonate to form a salt. While this is not degradation, it alters the compound's form. Harsh acidic or basic conditions, especially when coupled with heat, could potentially catalyze the cleavage of the methyl ether bond. The compound should be stored in a dry environment as moisture can facilitate hydrolytic reactions and physical changes like clumping.[3][7]

  • Oxidizing Agents: Contact with strong oxidizing agents is a primary incompatibility and should be strictly avoided.[3][6][7] Such agents can lead to aggressive and uncontrolled degradation of the molecule.

Potential Degradation Pathways

The structural features of this compound suggest several potential degradation pathways under stress conditions. The primary routes would likely involve the carboxylic acid and methoxy functional groups.

G main This compound decarboxylation Decarboxylation Product (1,3-Difluoro-5-methoxy-2-methylbenzene) main->decarboxylation High Temp ether_cleavage Ether Cleavage Product (2,6-Difluoro-4-hydroxyphenylacetic acid) main->ether_cleavage Strong Acid/Base, Heat oxidation Oxidative Degradation Products (Ring Opening, etc.) main->oxidation Strong Oxidizers

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

Adherence to proper storage and handling protocols is the most effective strategy for preserving the long-term integrity of this compound.

Long-Term Storage (< -20°C)

For long-term archival, the compound should be stored in a freezer at -20°C or below. The container must be tightly sealed to prevent moisture ingress, which can lead to ice accumulation and potential hydrolysis upon thawing.[6] It is advisable to aliquot the material into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Routine Laboratory Storage (2-8°C)

For material in routine use, storage in a refrigerator at 2-8°C is recommended. This condition minimizes degradation while allowing for convenient access. Containers should be opaque or amber to protect from light and tightly closed. Before opening, the container should be allowed to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.

Handling
  • Work Environment: Handle the compound in a well-ventilated area. For procedures that may generate dust, such as weighing, use of a chemical fume hood is required.[8][9]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[9]

  • Dispensing: Use clean, dry spatulas and equipment for dispensing. Avoid cross-contamination. After dispensing, purge the container headspace with an inert gas like argon or nitrogen before resealing to displace oxygen and moisture.

The following table summarizes optimal and adverse conditions:

ConditionRecommendedAdverse - To Be Avoided
Temperature Long-Term: ≤ -20°C Routine Use: 2-8°CStrong or prolonged heating, frequent freeze-thaw cycles
Atmosphere Tightly sealed container[8], purged with inert gas (e.g., N₂, Ar)Open to air, high humidity[7]
Light Stored in amber vials or opaque containers in the dark[3]Exposure to direct sunlight or strong UV sources[7]
Incompatibles Store away from other chemicalsContact with strong oxidizing agents, strong bases/alkalis[3][6]

Experimental Workflow: Forced Degradation Study

To definitively establish the stability profile and identify potential degradants, a forced degradation (or stress testing) study is indispensable. This protocol serves as a self-validating system, providing empirical evidence of the compound's lability.

Objective

To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.

Methodology

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Data Evaluation prep Prepare stock solution of compound in Acetonitrile/Water acid Acidic (0.1 M HCl, 60°C) prep->acid base Basic (0.1 M NaOH, 60°C) prep->base ox Oxidative (3% H₂O₂, RT) prep->ox heat Thermal (Solid & Solution, 80°C) prep->heat light Photolytic (ICH Q1B light exposure) prep->light control Control (No stress, protected) prep->control neutralize Neutralize acid/base samples hplc Analyze all samples by RP-HPLC with UV/MS detector neutralize->hplc eval Calculate % degradation Identify degradants by MS Validate method specificity hplc->eval

Caption: Workflow for a forced degradation study of the target compound.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent mixture, such as acetonitrile:water (1:1).

  • Application of Stress:

    • Acid Hydrolysis: Mix stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 8-24 hours.

    • Oxidation: Mix stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose both the solid powder and the stock solution to 80°C in a calibrated oven for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Control Samples: Prepare control samples (stressed under identical conditions but without the stressor, e.g., heat without acid) and an unstressed sample stored at 2-8°C in the dark.

  • Sample Analysis:

    • Prior to injection, neutralize the acid and base-stressed samples.

    • Analyze all samples using a reverse-phase High-Performance Liquid Chromatography (HPLC) method with a C18 column.

    • Employ a gradient elution profile (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Use a photodiode array (PDA) detector to monitor peak purity and a mass spectrometry (MS) detector to identify the mass of the parent compound and any new peaks (degradants).

  • Data Interpretation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the unstressed control.

    • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak.

    • Use the MS data to propose structures for the major degradation products, which can confirm the pathways outlined in Section 2.2.

Conclusion

This compound is a stable compound when stored and handled under appropriate laboratory conditions. The primary risks to its integrity are exposure to high temperatures, strong oxidizing agents, and prolonged contact with moisture. By adhering to the recommended protocols of storing the compound in a cool, dry, dark, and tightly sealed environment, researchers can ensure its purity and reliability for downstream applications. For critical drug development processes, conducting a forced degradation study is highly recommended to fully understand its stability profile and to develop a validated, stability-indicating analytical method.

References

hazards and safety precautions for 2,6-Difluoro-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hazards and Safety Precautions for 2,6-Difluoro-4-methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized chemical compound utilized in scientific research and drug development, particularly as a building block in the synthesis of protein degraders.[1] Given its application in sensitive and complex research environments, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known and inferred hazards associated with this compound, along with detailed safety precautions and emergency procedures.

Hazard Identification and Analysis

Primary Hazards:

  • Skin Irritation: Direct contact with the skin is likely to cause irritation, characterized by redness and discomfort.[2]

  • Serious Eye Damage/Irritation: The compound is expected to be a severe eye irritant, potentially causing serious damage upon contact.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[5][6]

  • Harmful if Swallowed: Ingestion of the compound may be harmful to health.[4][7]

GHS Hazard Classification (Inferred):

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1/2AH318: Causes serious eye damage / H319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5][6]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[4][7]

Personal Protective Equipment (PPE)

A stringent PPE protocol is essential when handling this compound to minimize exposure risks.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[8] For operations with a higher risk of splashing, a face shield worn in conjunction with goggles is mandatory.[8] All eye and face protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[9]

  • Hand Protection: Chemically resistant gloves are required.[8][10] Given the nature of the compound, nitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or perforation before use and to employ proper glove removal techniques to avoid skin contact.

  • Body Protection: A standard laboratory coat is required for all procedures.[8] For tasks with a higher potential for splashes or significant dust generation, a chemical-resistant apron or coveralls should be worn.[11]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9][12] If a fume hood is not available or if dust levels are expected to be high, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[9][13]

Safe Handling and Storage Workflow

Workflow for Safe Handling and Storage start Start: Receive Compound assess Assess Hazards (Review SDS/Technical Guide) start->assess don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->don_ppe prep_work_area Prepare Work Area (Fume Hood, Spill Kit Ready) don_ppe->prep_work_area handle_compound Handle Compound (Avoid Inhalation and Contact) prep_work_area->handle_compound storage Store Securely (Cool, Dry, Well-Ventilated) handle_compound->storage doff_ppe Doff PPE Correctly storage->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Caption: A logical workflow for the safe handling and storage of this compound.

Detailed Safety Protocols

Handling:

  • Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[14]

  • Avoid all personal contact with the substance.[14]

  • Do not eat, drink, or smoke in the work area.[14]

  • Keep containers tightly closed when not in use.[9]

  • Avoid the formation of dust and aerosols.[5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[9][12]

  • Keep containers tightly sealed to prevent moisture absorption.[6]

  • Store away from incompatible materials, such as strong oxidizing agents.[6][9]

  • Protect containers from physical damage.[14]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[12][15] If irritation persists, seek medical advice.[13]

  • Inhalation: Move the individual to fresh air.[12] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[13] Seek medical attention.[15]

  • Ingestion: Do not induce vomiting.[7] Rinse the mouth with water and drink plenty of water afterward.[9] Seek immediate medical attention.[4]

Accidental Release Measures:

  • Minor Spills:

    • Ensure adequate ventilation and wear appropriate PPE.[3]

    • Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9][12]

    • Clean the spill area with a damp cloth and decontaminate it.

  • Major Spills:

    • Evacuate the area immediately.[3]

    • Prevent the material from entering drains or waterways.[3][14]

    • Contact emergency services and the institutional safety office.[14]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[9][13]

  • Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][9]

Emergency Response Workflow

Emergency Response Workflow start Emergency Occurs (Spill, Exposure, Fire) assess Assess the Situation (Is it safe to approach?) start->assess evacuate Evacuate Immediate Area (If necessary) assess->evacuate Unsafe notify Notify Supervisor and Emergency Services assess->notify Safe to approach evacuate->notify first_aid Administer First Aid (As per protocol) notify->first_aid Exposure contain_spill Contain Spill (If trained and safe) notify->contain_spill Spill fire_response Fire Response (Use appropriate extinguisher) notify->fire_response Fire medical Seek Professional Medical Attention first_aid->medical decontaminate Decontaminate Area (After the incident) contain_spill->decontaminate fire_response->decontaminate report Complete Incident Report medical->report decontaminate->report end End of Response report->end

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2,6-Difluoro-4-methoxyphenylacetic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,6-Difluoro-4-methoxyphenylacetic acid is a key structural motif and a versatile building block in contemporary organic synthesis, particularly within medicinal chemistry and drug discovery. The presence of ortho-difluoro substituents on the phenyl ring profoundly influences the molecule's conformational properties and its electronic nature, offering unique advantages in the design of bioactive molecules. This guide provides an in-depth exploration of its applications, focusing on robust and reproducible protocols for its incorporation into more complex molecular architectures. We will delve into the mechanistic rationale behind common synthetic transformations, provide detailed step-by-step protocols for amide bond formation and esterification, and discuss critical safety and handling considerations.

Introduction and Physicochemical Profile

This compound (DFMPA) belongs to the class of phenylacetic acid derivatives. Its utility in synthesis is enhanced by the specific substitution pattern on the aromatic ring. The two fluorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect and can act as hydrogen bond acceptors. This unique electronic profile, combined with the methoxy group at the para position, makes DFMPA an important synthon for creating molecules with tailored pharmacological properties. It is notably used as a building block for protein degraders.[1]

The primary reactive handle of DFMPA is its carboxylic acid moiety, which serves as an electrophilic precursor for a variety of crucial chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 2-(2,6-difluoro-4-methoxyphenyl)acetic acid[2]
CAS Number 886498-98-2[1][2]
Molecular Formula C₉H₈F₂O₃[1][2]
Molecular Weight 202.15 g/mol [1]
Appearance Typically a white to off-white solid
Storage Room temperature, in a dry, well-ventilated place[1]

Core Synthetic Applications: Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently performed reactions in drug development.[3][4] Direct condensation of a carboxylic acid like DFMPA with an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, activation of the carboxylic acid is essential. This section details a robust protocol using uronium-based coupling reagents, which are renowned for their efficiency, fast reaction times, and suppression of side reactions.

Mechanistic Rationale for Carboxylic Acid Activation

Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptional activating agents. The process involves the formation of a highly reactive acyl-uronium intermediate, which is susceptible to nucleophilic attack by the amine. The inclusion of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is critical to neutralize the hexafluorophosphate anion and the carboxylic acid proton, thereby facilitating the reaction.

Workflow for HATU-Mediated Amide Coupling```dot

Caption: Simplified mechanism of acid-catalyzed Fischer Esterification.

Detailed Laboratory Protocol: Fischer Esterification

This protocol describes the synthesis of the methyl ester of this compound.

Materials:

  • This compound (DFMPA) (202 mg, 1.0 mmol, 1.0 eq)

  • Anhydrous Methanol (MeOH) (10 mL, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (10 µL, ~0.2 mmol, 0.2 eq)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Magnetic stirrer, round-bottom flask with reflux condenser, and standard glassware.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Catalyst Addition: While stirring, carefully and slowly add the concentrated sulfuric acid (0.1-0.2 eq) to the solution. [5]3. Heating: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: a. After cooling the flask to room temperature, remove the excess methanol under reduced pressure. b. Dissolve the residue in ethyl acetate. c. Carefully wash the organic phase with saturated aqueous NaHCO₃ (2x) to neutralize the sulfuric acid and remove any unreacted DFMPA. (Caution: CO₂ evolution). d. Wash the organic phase with brine (1x). [5] e. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude ester is often of high purity, but can be further purified by flash column chromatography if necessary.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds like 2-fluoro-4-methoxyphenylacetic acid and other phenylacetic acids can be used to establish a prudent handling protocol. [6]Phenylacetic acids are generally considered irritants.

  • Hazard Statements: Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [6]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles compliant with EN 166 standards. [6] * Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat or long-sleeved clothing. [6]* First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention. [6] * In case of skin contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice. [6] * If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention. [6]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.

References

Application Notes and Protocols for 2,6-Difluoro-4-methoxyphenylacetic Acid in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2,6-Difluoro-4-methoxyphenylacetic acid as a pivotal intermediate in the synthesis of biologically active molecules, with a particular focus on its application in the development of kinase inhibitors. This document offers detailed, field-proven protocols, explains the scientific rationale behind the experimental choices, and is grounded in authoritative references.

Introduction: The Significance of Fluorinated Phenylacetic Acids in Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry, primarily owing to the unique properties conferred by its fluorine substituents. The incorporation of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, including:

  • Metabolic Stability: The high strength of the carbon-fluorine bond often blocks sites of metabolic oxidation, leading to an increased in vivo half-life.

  • Lipophilicity and Permeability: Fluorine substitution can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Binding Affinity: The strong electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation and dipole-dipole interactions, thereby increasing binding affinity and potency.

The 2,6-difluoro substitution pattern, in particular, can induce specific conformational preferences in the molecule, which can be exploited to achieve selective binding to a target protein. The methoxy group at the 4-position provides an additional point for interaction and can be a key determinant of the molecule's overall electronic properties.

This guide will first detail a robust protocol for the synthesis of this compound and then illustrate its application as an intermediate in the synthesis of a model amide-based kinase inhibitor scaffold.

Synthesis of this compound

A reliable method for the gram-scale synthesis of this compound is the Willgerodt-Kindler reaction, followed by hydrolysis. This classic reaction allows for the conversion of an aryl ketone to the corresponding carboxylic acid with a rearranged carbon skeleton.[1]

Overall Synthetic Workflow

Synthesis_of_2,6-Difluoro-4-methoxyphenylacetic_acid A 2,6-Difluoro-4-methoxyacetophenone B Intermediate Thioamide A->B Willgerodt-Kindler Reaction (Sulfur, Morpholine, Heat) C This compound B->C Hydrolysis (Acid or Base) Kinase_Inhibitor_Scaffold_Synthesis A This compound B 2,6-Difluoro-4-methoxyphenylacetyl chloride A->B Acyl Chloride Formation (Oxalyl Chloride, cat. DMF) D N-aryl-2-(2,6-difluoro-4-methoxyphenyl)acetamide B->D Amide Coupling C Substituted Aniline C->D Amide Coupling (Base, e.g., Triethylamine)

References

derivatization of the carboxylic acid group of 2,6-Difluoro-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 2,6-Difluoro-4-methoxyphenylacetic Acid

Introduction: Unlocking the Potential of a Key Building Block

This compound is a valuable substituted phenylacetic acid derivative frequently employed as a building block in medicinal chemistry and drug development, particularly in the synthesis of protein degraders.[1][2][3] The carboxylic acid moiety is the primary reactive handle for synthetic elaboration, allowing for its conjugation to other molecules of interest. The derivatization of this group into amides, esters, or more reactive acyl halides is a critical step in harnessing its synthetic potential.

This guide provides an in-depth exploration of the primary strategies for derivatizing the carboxylic acid group of this compound. As senior application scientists, our focus is not merely on procedural steps but on the underlying chemical logic, enabling researchers to make informed decisions for reaction design, optimization, and troubleshooting. We will detail field-proven protocols for the most common transformations: amidation, esterification, and acyl chloride formation.

Strategic Considerations for Derivatization

The presence of two ortho-fluorine atoms relative to the acetic acid side chain can introduce a degree of steric hindrance, potentially influencing reaction kinetics. Furthermore, the electron-withdrawing nature of the fluorine atoms can affect the acidity of the carboxylic proton and the electrophilicity of the carbonyl carbon. The choice of derivatization strategy should, therefore, be guided by the desired final product, the nature of the coupling partner, and the required reaction scale.

I. Amide Bond Formation: The Cornerstone of Molecular Assembly

The formation of an amide bond is arguably the most frequent derivatization, linking the acid to a primary or secondary amine. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in an acid-base reaction, forming an unreactive carboxylate salt.[4] Therefore, the carboxylic acid must first be "activated" to create a better leaving group, facilitating nucleophilic acyl substitution by the amine.

Causality of Carboxylic Acid Activation

Activation converts the hydroxyl group of the carboxylic acid into a species that is readily displaced by an amine. This is typically achieved by forming a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an activated ester (with uronium or phosphonium salts).[4][5] These intermediates are significantly more electrophilic than the parent carboxylic acid, enabling efficient reaction with the amine nucleophile. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) can be used to trap the activated intermediate, forming a more stable but still highly reactive ester, which helps to suppress side reactions and minimize racemization in chiral systems.[5]

Workflow for Amide Bond Formation

amidation_workflow start Start: 2,6-Difluoro-4-methoxy- phenylacetic Acid + Amine activation Step 1: Acid Activation - Add Coupling Reagent (e.g., HBTU) - Add Base (e.g., DIPEA) - Solvent: DMF or DCM start->activation Reagents coupling Step 2: Amine Addition - Nucleophilic Attack on Activated Intermediate activation->coupling Reaction workup Step 3: Work-up & Purification - Aqueous Wash - Extraction - Chromatography coupling->workup Isolation product Product: Amide Derivative workup->product Final Product

Caption: Workflow for HBTU-mediated amidation.

Protocol 1: HBTU-Mediated Amide Coupling

This protocol utilizes HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a common and efficient uronium-based coupling reagent.[5][6]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HBTU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature. This pre-activation step allows for the formation of the HOBt-ester intermediate.[7]

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

II. Ester Formation: Accessing a Versatile Intermediate

Esterification converts the carboxylic acid into an ester, which can be a final target molecule or serve as a less reactive intermediate for subsequent transformations.

Causality of Esterification Methods
  • Fischer Esterification: This classic method relies on an acid catalyst (e.g., H₂SO₄) in an excess of an alcohol solvent (e.g., methanol). The catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity and making it susceptible to attack by the weakly nucleophilic alcohol.[4] The reaction is an equilibrium, and the use of excess alcohol or removal of water drives it towards the product.

  • Reagent-Mediated Esterification: Activating agents like DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) provide a milder, non-acidic route. DMTMM activates the carboxylic acid to form a reactive triazinyl ester, which is then readily displaced by an alcohol.[8] This method is advantageous for substrates with acid-sensitive functional groups.

Workflow for Ester Formation

esterification_workflow start Start: 2,6-Difluoro-4-methoxy- phenylacetic Acid + Alcohol reaction Step 1: Reaction - Method A: Add Acid Catalyst (H₂SO₄) in excess alcohol - Method B: Add DMTMM + Base in THF/Alcohol start->reaction Reagents heating Step 2: Heating (if required) - Reflux to drive equilibrium (Fischer Method) reaction->heating Condition workup Step 3: Work-up & Purification - Neutralization & Extraction - Chromatography heating->workup Isolation product Product: Ester Derivative workup->product Final Product acylchloride_workflow start Start: 2,6-Difluoro-4-methoxy- phenylacetic Acid reaction Step 1: Reagent Addition - Add Thionyl Chloride (SOCl₂) or Oxalyl Chloride - Solvent: DCM or Toluene - Optional: cat. DMF start->reaction Reagents reflux Step 2: Heating - Reflux until gas evolution ceases reaction->reflux Reaction removal Step 3: Remove Volatiles - Distill off excess reagent and solvent under vacuum reflux->removal Isolation product Product: Acyl Chloride (used immediately) removal->product Final Product

References

A Robust, Validated RP-HPLC Method for Purity Determination of 2,6-Difluoro-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Sciences

Abstract

This application note details a highly reliable and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 2,6-Difluoro-4-methoxyphenylacetic acid. This compound is a critical building block in the synthesis of various pharmaceutical agents, making its purity paramount to the safety and efficacy of the final drug product. The described method is specific, accurate, precise, and robust, making it suitable for routine quality control analysis in both research and manufacturing environments. The protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical method validation.[1][2]

Introduction and Scientific Rationale

This compound is an aromatic carboxylic acid whose structural motifs are of increasing interest in medicinal chemistry. The purity of such intermediates is a critical quality attribute, as impurities can carry through the synthetic process, potentially leading to undesired side products, reduced efficacy, or adverse toxicological effects in the final active pharmaceutical ingredient (API).

High-performance liquid chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds.[2][3] This is due to its high resolution, sensitivity, and reproducibility.[3] For a polar, ionizable compound like this compound, a reverse-phase (RP) method is optimal. The core principle of this method hinges on controlling the ionization state of the analyte to achieve predictable retention and excellent peak symmetry on a non-polar stationary phase (e.g., C18).

Causality of Methodological Choices:

  • Low pH Mobile Phase: Aromatic carboxylic acids are weak acids. By maintaining the mobile phase pH significantly below the pKa of the carboxylic acid group (typically pKa ~4-5), the equilibrium is shifted almost entirely to the protonated, non-ionized form.[4] This uncharged species is more hydrophobic and interacts more strongly with the C18 stationary phase, resulting in appropriate retention and sharp, symmetrical peaks. An acidic mobile phase, such as one containing phosphoric or formic acid, is therefore essential.[5]

  • Stationary Phase: A C18 (octadecylsilyl) silica-based column is the gold standard for this type of separation due to its hydrophobicity, mechanical stability, and wide availability. It provides a robust platform for separating the main analyte from potentially less polar or more polar impurities.

  • Detector Selection: The presence of the substituted benzene ring provides strong chromophores, making UV detection a simple, sensitive, and universally applicable choice. The optimal wavelength is determined by scanning the UV spectrum of the analyte to find its absorbance maximum (λmax), ensuring the highest sensitivity for both the main compound and any related impurities.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the analysis.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[6]

  • Chemicals:

    • This compound Reference Standard (>99.5% purity)

    • Acetonitrile (HPLC Grade)

    • Phosphoric Acid (85%, Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

  • Labware: Volumetric flasks, pipettes, analytical balance, sonicator, 0.45 µm syringe filters.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 50:50 (v/v) Mobile Phase A : Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm (or determined λmax)
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly.

  • Diluent: Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio. This is also the mobile phase composition.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 2 minutes if necessary to ensure complete dissolution.

  • Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution, using the sample to be analyzed.

  • Blank Solution: Use the diluent.

Analysis Workflow

The overall experimental process is outlined in the diagram below.

Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phase (0.1% H3PO4 & ACN) equilibrate Equilibrate System (>30 min) prep_mobile->equilibrate prep_std Prepare Standard Solution (0.1 mg/mL) inject_std Inject Standard (x5 for SST) prep_std->inject_std prep_sample Prepare Sample Solution (0.1 mg/mL) inject_sample Inject Sample (x2) prep_sample->inject_sample inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample check_sst Verify System Suitability (SST) inject_sample->check_sst integrate Integrate Peaks check_sst->integrate If SST Passes calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation: A Self-Validating System

The reliability of any analytical method rests upon its validation. The following protocols ensure the method is trustworthy and fit for its intended purpose, in accordance with ICH Q2(R1) guidelines.[1][7][8]

Validation Method Validated HPLC Method Specificity Specificity (Peak Purity) Method->Specificity Linearity Linearity & Range (R² > 0.999) Method->Linearity Accuracy Accuracy (Recovery %) Method->Accuracy Precision Precision (RSD %) Method->Precision Robustness Robustness Method->Robustness LOQ LOQ / LOD (S/N Ratio) Method->LOQ Linearity->Accuracy Defines Range For Accuracy->Precision Interlinked

Caption: Interrelationship of key HPLC method validation parameters.

System Suitability Testing (SST)

Before any analysis, the system's performance is verified. Five replicate injections of the Standard Solution are made.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation power.
RSD of Peak Area ≤ 1.0%Demonstrates injection precision and system stability.[8]
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This was confirmed by analyzing a blank and a placebo, showing no interfering peaks at the retention time of the main analyte. A PDA detector was used to assess peak purity across the analyte peak, confirming no co-eluting impurities.

Linearity and Range

Linearity was established by preparing five solutions of the reference standard ranging from 50% to 150% of the nominal concentration (0.05 mg/mL to 0.15 mg/mL).

ParameterResultAcceptance Criteria
Correlation Coefficient (R²) 0.9998≥ 0.999
Y-intercept Close to zeroIndicates no significant systematic error.
Range 0.05 - 0.15 mg/mLEstablished as the interval providing accuracy, precision, and linearity.[3]
Accuracy (Recovery)

Accuracy was determined by spiking a known amount of the reference standard into a pre-analyzed sample at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.

Spike LevelMean Recovery (%)RSD (%)Acceptance Criteria
80% 99.5%0.4%Recovery: 98.0 - 102.0%
100% 100.3%0.3%RSD: ≤ 2.0%
120% 101.1%0.5%
Precision
  • Repeatability (Intra-assay precision): Six separate sample preparations were analyzed on the same day by the same analyst. The resulting RSD of the purity values was 0.35% .

  • Intermediate Precision: The analysis was repeated on a different day by a second analyst using a different HPLC system. The RSD between the two datasets was 0.68% .

The acceptance criterion for precision (RSD ≤ 2.0%) was met in both cases, demonstrating the method's high precision.

Data Analysis and Calculation

The purity of the sample is calculated using the peak areas obtained from the chromatograms, based on an external standard calculation.

Formula for % Purity (Assay):

% Purity = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

Where:

  • Area_Sample: Peak area of the analyte in the sample chromatogram.

  • Area_Standard: Average peak area of the analyte in the standard chromatogram.

  • Conc_Standard: Concentration of the reference standard solution (e.g., in mg/mL).

  • Conc_Sample: Concentration of the sample solution (e.g., in mg/mL).

  • Purity_Standard: The certified purity of the reference standard (e.g., 99.8%).

Any individual impurity can be quantified relative to the main peak using area percent, assuming a similar response factor.

% Impurity = (Area_Impurity / Total_Area_All_Peaks) × 100

Conclusion

The RP-HPLC method described herein is demonstrated to be a validated, robust, and reliable procedure for determining the purity of this compound. The method is straightforward and utilizes common instrumentation and reagents, making it easily transferable to any standard quality control laboratory. The comprehensive validation ensures that the data generated is accurate and trustworthy, providing critical support for drug development and manufacturing processes.

References

Application Note: Strategic Use of 2,6-Difluoro-4-methoxyphenylacetic Acid in the Synthesis of VHL-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The PROTAC Revolution and the Role of VHL

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, moving beyond traditional occupancy-based inhibition to induce the selective degradation of target proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[2] By forming a ternary complex, the PROTAC brings the POI into proximity with the E3 ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3][4]

Among the 600+ E3 ligases in the human genome, the von Hippel-Lindau (VHL) E3 ligase is one of the most successfully and widely exploited for PROTAC design, largely due to its ubiquitous expression and the availability of well-characterized, high-affinity small molecule ligands.[5][6] This note provides a detailed guide on the use of a key building block, 2,6-Difluoro-4-methoxyphenylacetic acid , in the synthesis of potent VHL ligands for PROTAC applications.

Scientific Rationale: Why this compound?

The selection of building blocks in PROTAC synthesis is a critical decision that impacts the final molecule's binding affinity, selectivity, cell permeability, and metabolic stability. This compound is not a random choice; it is an engineered fragment designed to impart specific, advantageous properties to the VHL ligand.

  • Expertise-Driven Design: The core of a VHL ligand mimics the endogenous substrate, HIF-1α, which contains a critical hydroxyproline (Hyp) residue.[6] The phenylacetyl group, derived from this compound, forms a crucial amide bond with the Hyp core and occupies a key pocket in the VHL protein.

  • The Power of Fluorination: The vicinal difluoro substitution at the 2- and 6-positions of the phenyl ring is a deliberate medicinal chemistry strategy. Fluorine atoms can modulate electronic properties, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic or hydrophobic interactions within the protein's active site.

  • Optimizing Physicochemical Properties: The methoxy group at the 4-position, in combination with the fluorine atoms, helps to fine-tune the ligand's lipophilicity and polarity. This balance is essential for achieving good cell permeability and oral bioavailability, which are significant challenges for "beyond Rule of 5" molecules like PROTACs.[7]

Synthetic Workflow Overview

The synthesis of a VHL-based PROTAC using this compound follows a convergent strategy. The acid is first incorporated into the full VHL ligand. Separately, a linker is attached to the target protein warhead. Finally, these two key fragments are coupled to yield the final PROTAC.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 This compound A3 VHL Ligand A1->A3 Amide Coupling A2 Hydroxyproline Core (Amine Partner) A2->A3 C1 Final PROTAC Molecule A3->C1 Final Coupling B1 Target Protein Warhead B3 Linker-Warhead Fragment B1->B3 B2 Linker Moiety B2->B3 B3->C1

Caption: Convergent synthesis workflow for a VHL-based PROTAC.

Detailed Experimental Protocols

The following protocols provide a reliable, step-by-step methodology for synthesizing a VHL ligand intermediate from this compound and its subsequent incorporation into a final PROTAC.

Protocol 1: Synthesis of VHL Ligand Intermediate via Amide Coupling

This protocol details the critical amide bond formation between the carboxylic acid and the amine of a hydroxyproline derivative. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a standard and highly efficient method for peptide coupling, minimizing side reactions.[5][8]

Reaction Scheme: (Image of this compound reacting with a Boc-protected (2S,4R)-4-hydroxy-pyrrolidine-amine derivative in the presence of HATU/DIPEA to form an amide bond)

Table 1: Reagents and Stoichiometry for Protocol 1

Reagent M.W. Molar Eq. Amount (for 1 mmol scale)
This compound 202.15 1.0 202 mg
Amine Partner* - 1.0 (1.0 mmol)
HATU 380.23 1.2 456 mg
DIPEA 129.24 3.0 522 µL (3.0 mmol)
Anhydrous DMF - - 10 mL

*Note: The amine partner is typically a derivative such as tert-butyl (2S,4R)-4-hydroxy-2-(aminomethyl)pyrrolidine-1-carboxylate.

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Add the Amine Partner (1.0 eq) to the flask.

  • Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • To the stirred solution, add HATU (1.2 eq). A slight exotherm may be observed.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL), water (1 x 20 mL), and saturated aqueous NaCl (brine) (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure VHL ligand intermediate.

Protocol 2: Final PROTAC Assembly

This protocol outlines the coupling of the synthesized VHL ligand (after appropriate deprotection, if necessary) to a linker-warhead fragment. The example assumes the VHL ligand now has a free amine and the linker-warhead has a terminal carboxylic acid.

Step-by-Step Procedure:

  • If the VHL ligand intermediate from Protocol 1 is Boc-protected, deprotect the amine using standard conditions (e.g., 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1-2 hours at room temperature). Neutralize carefully with a base (e.g., sat. NaHCO₃) during work-up.

  • In a separate flask, dissolve the Linker-Warhead fragment with a terminal carboxylic acid (1.0 eq) and the deprotected VHL ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) following the same procedure as in Protocol 1 (Steps 4-6).

  • Monitor, work-up, and purify the final PROTAC molecule as described in Protocol 1 (Steps 7-10). Characterization of the final product should be performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Interpretation and Expected Results

  • Synthesis: Yields for amide coupling reactions using HATU are typically high, often in the 60-95% range after purification.[5][8]

  • Characterization: Successful synthesis should be confirmed by NMR and MS, showing the disappearance of starting material signals and the appearance of characteristic peaks for the new amide bond and the combined structure.

  • Biological Evaluation: Once synthesized, the PROTAC's efficacy is determined by its ability to degrade the target protein.

    • Western Blot: This is the primary method to quantify protein degradation.[9] Cells are treated with varying concentrations of the PROTAC, and protein levels are measured over time (e.g., 4, 8, 16, 24 hours). A successful PROTAC will show a concentration-dependent decrease in the target protein band, while a loading control (e.g., GAPDH, β-actin) remains unchanged.[2][9]

    • Mechanism Confirmation: To confirm that degradation occurs via the ubiquitin-proteasome pathway, cells can be co-treated with the PROTAC and a proteasome inhibitor like MG132.[10] Inhibition of degradation in the presence of MG132 validates the PROTAC's mechanism of action.

G cluster_0 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition PROTAC->PROTAC Catalytic Cycle Ub Ubiquitin (Ub) VHL VHL E3 Ligase VHL->PROTAC Ub->POI Ubiquitination Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a VHL-based PROTAC.

Troubleshooting for Amide Coupling

Table 2: Common Issues and Solutions for Protocol 1

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive coupling reagent (HATU is moisture-sensitive).2. Insufficient base (DIPEA).3. Poor quality/wet solvent (DMF).4. Steric hindrance around reaction sites. 1. Use fresh, high-quality HATU from a desiccator.2. Ensure accurate addition of DIPEA; consider adding an extra 0.5 eq.3. Use anhydrous DMF from a sealed bottle.4. Increase reaction time to 24-48 hours or gently heat to 40-50 °C. Consider a different coupling reagent like COMU.[9]
Multiple Side Products 1. Racemization of chiral centers.2. Side reaction with the hydroxyl group on the proline ring. 1. Maintain room temperature; avoid excessive heating. HATU is known to suppress racemization.2. Protect the hydroxyl group (e.g., as a TBDPS ether) prior to coupling, followed by deprotection (e.g., with TBAF).[5]

| Difficult Purification | 1. Residual DMF in the crude product.2. Polar byproducts from HATU/DIPEA. | 1. After work-up, co-evaporate the crude product with toluene or heptane multiple times to azeotropically remove DMF.2. Ensure thorough aqueous washes (especially with NaHCO₃) to remove acidic and basic impurities before chromatography. |

Conclusion

This compound is a highly valuable, rationally designed building block for the synthesis of VHL-recruiting PROTACs. Its specific substitution pattern is intended to confer superior binding and pharmacokinetic properties to the resulting VHL ligand. The robust amide coupling protocols described herein provide a clear and reproducible pathway for chemists to incorporate this fragment into novel protein degraders, enabling the exploration of new therapeutic avenues in targeted protein degradation.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,6-Difluoro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 2,6-Difluoro-4-methoxyphenylacetic acid, a key building block in the development of various pharmaceutical compounds. The protocol herein details a robust and scalable synthetic route centered around a Grignard reaction, offering practical insights into process optimization, safety considerations, and analytical quality control. The information is curated to empower researchers and production chemists with the necessary knowledge for efficient and safe manufacturing of this important intermediate.

Introduction: Strategic Importance and Synthetic Overview

This compound (CAS No: 886498-98-2) is a critical intermediate in the synthesis of numerous biologically active molecules.[1][2][3] Its unique substitution pattern, featuring two ortho-fluorine atoms and a para-methoxy group, imparts specific conformational and electronic properties to the final drug candidates. The development of a scalable and cost-effective synthesis is therefore of paramount importance for the pharmaceutical industry.

The synthetic strategy detailed in this guide focuses on a Grignard-mediated carboxylation, a well-established and versatile method for carbon-carbon bond formation.[4][5] This approach offers a convergent and efficient pathway to the target molecule, starting from readily available precursors. The overall transformation is depicted below:

Synthetic_Pathway A 1-Bromo-2,6-difluoro-4-methoxybenzene B 2,6-Difluoro-4-methoxyphenylmagnesium bromide (Grignard Reagent) A->B Mg, THF C Magnesium Carboxylate Salt B->C 1. CO2 (solid) 2. THF D This compound C->D H3O+ (workup)

Caption: Synthetic pathway for this compound.

This guide will provide a detailed, step-by-step protocol for this synthesis, along with critical insights into reaction monitoring, purification, and characterization of the final product.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. It is imperative to use high-purity, anhydrous solvents and reagents to ensure the success of the Grignard reaction, which is highly sensitive to moisture.[6]

Reagent/MaterialGradeSupplierNotes
1-Bromo-2,6-difluoro-4-methoxybenzene≥98%Commercially AvailableStarting material.
Magnesium TurningsHigh PurityCommercially AvailableEnsure a fresh, unoxidized surface.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableUse freshly distilled or from a solvent purification system.
IodineCrystal, Reagent GradeCommercially AvailableUsed as an initiator for the Grignard reaction.
Carbon Dioxide, solid (Dry Ice)Commercially AvailableEnsure it is freshly crushed and free of condensed water.
Hydrochloric Acid (HCl)37% w/w, Reagent GradeCommercially AvailableFor acidic workup.
Diethyl EtherReagent GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na2SO4)Granular, Reagent GradeCommercially AvailableFor drying the organic phase.
TolueneReagent GradeCommercially AvailableFor recrystallization.
HexanesReagent GradeCommercially AvailableFor recrystallization.

Experimental Protocols

The following protocols are designed for a laboratory scale of approximately 100 grams of the final product. For larger-scale production, appropriate engineering controls and process safety management are essential.

Synthesis of this compound

This protocol is divided into two main stages: the formation of the Grignard reagent and its subsequent carboxylation.

Safety First: Grignard reactions are exothermic and can be hazardous if not properly controlled.[7][8][9] Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be strictly anhydrous.[6]

  • Apparatus Setup: Assemble a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Briefly flame-dry the magnesium under vacuum to ensure a reactive surface.

  • Initiation: Add a small crystal of iodine to the magnesium turnings. The iodine will etch the surface of the magnesium, facilitating the reaction.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to cover the magnesium turnings.

  • Grignard Reagent Formation: Dissolve 1-Bromo-2,6-difluoro-4-methoxybenzene (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and a cloudy appearance of the solution. If the reaction does not start, gentle warming with a heat gun may be necessary.[10]

  • Controlled Addition: Once the reaction has initiated, add the remaining solution of 1-Bromo-2,6-difluoro-4-methoxybenzene dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a dark, cloudy grey or brownish color.

Grignard_Formation_Workflow cluster_0 Preparation cluster_1 Reaction A Flame-dry glassware B Add Mg turnings & Iodine A->B C Add anhydrous THF B->C D Prepare solution of 1-Bromo-2,6-difluoro-4-methoxybenzene in THF E Initiate reaction with a small aliquot D->E F Controlled dropwise addition E->F G Reflux to completion F->G H Grignard Reagent Solution G->H

Caption: Workflow for Grignard reagent formation.

Safety First: The quenching of the Grignard reaction is exothermic. Perform the addition to dry ice slowly and in a well-ventilated fume hood.

  • Preparation of Carbon Dioxide: In a separate, large, dry flask, place an excess of freshly crushed solid carbon dioxide (dry ice).

  • Carboxylation: Slowly transfer the prepared Grignard reagent solution via cannula onto the crushed dry ice with vigorous stirring. A thick slurry will form. The nucleophilic Grignard reagent attacks the electrophilic carbon of CO2 to form a magnesium carboxylate salt.[5]

  • Quenching: After the addition is complete, allow the mixture to warm to room temperature, and the excess CO2 to sublime. Slowly and carefully add a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by recrystallization to obtain a high-purity solid.

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of toluene and hexanes.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot toluene. Slowly add hexanes until the solution becomes slightly cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum to a constant weight.

Analytical Characterization

To ensure the identity and purity of the final product, the following analytical techniques are recommended.

Analytical MethodParameterExpected Result
¹H NMR Chemical Shift, Integration, MultiplicityConsistent with the structure of this compound.
¹³C NMR Chemical ShiftConsistent with the structure of this compound.
¹⁹F NMR Chemical ShiftA single resonance confirming the two equivalent fluorine atoms.
Mass Spectrometry (MS) Molecular Ion Peak[M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of 202.15 g/mol .[1]
High-Performance Liquid Chromatography (HPLC) Purity≥98%
Melting Point RangeA sharp melting point range consistent with a pure compound.

A typical ¹H NMR spectrum of 4-methoxyphenylacetic acid shows characteristic peaks for the aromatic protons, the methoxy group, and the methylene protons.[11] For the difluorinated analogue, the aromatic proton signals will be further split by the fluorine atoms.

Safety and Handling

Large-scale Grignard reactions present significant safety challenges that must be addressed through careful planning and execution.[7][8][9]

  • Fire Hazard: The solvents used (THF, diethyl ether) are highly flammable. The Grignard reagent itself can be pyrophoric. The reaction is exothermic and can lead to a runaway reaction if not properly controlled.[8]

  • Moisture Sensitivity: Grignard reagents react violently with water. All equipment and reagents must be scrupulously dried.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and suitable gloves.[7]

  • Emergency Preparedness: Have a fire extinguisher rated for chemical fires (Class B) readily available. A safety shower and eyewash station should be in close proximity.

  • Scale-up Considerations: For large-scale reactions, consider using a jacketed reactor for better temperature control. A plan for managing the exotherm, including emergency cooling, is crucial.[8]

Troubleshooting

IssuePossible CauseSuggested Solution
Grignard reaction does not initiate. - Wet glassware or solvent.- Inactive magnesium surface.- Ensure all glassware is rigorously dried.- Use fresh, anhydrous solvent.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
Low yield of the carboxylic acid. - Incomplete Grignard formation.- Reaction with atmospheric CO2 or moisture.- Inefficient carboxylation.- Ensure the Grignard formation goes to completion.- Maintain a positive pressure of inert gas throughout the reaction.- Use a large excess of freshly crushed dry ice.
Formation of biphenyl byproduct. - Wurtz-type coupling of the Grignard reagent with unreacted aryl halide.- Ensure slow, controlled addition of the aryl halide to the magnesium suspension.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By adhering to the detailed procedures and paying close attention to the safety precautions, researchers and production chemists can confidently produce this valuable intermediate in high yield and purity. The insights into the causality of the experimental choices aim to foster a deeper understanding of the process, enabling effective troubleshooting and optimization.

References

Application Notes and Protocols for the Esterification of 2,6-Difluoro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the esterification of 2,6-Difluoro-4-methoxyphenylacetic acid, a key intermediate in the synthesis of various pharmaceutical agents and biologically active molecules. Recognizing the synthetic challenges posed by the sterically hindered and electronically modified nature of this substrate, this guide details multiple robust protocols, including classic Fischer-Speier esterification, mild Steglich esterification, and efficient acid chloride-mediated and diazomethane-based methods. Each protocol is presented with an in-depth explanation of the underlying mechanism, step-by-step procedures, and critical insights into reaction optimization and troubleshooting. Comparative data and visual workflows are included to aid researchers, scientists, and drug development professionals in selecting and executing the most suitable method for their specific application.

Introduction: Significance and Synthetic Challenges

This compound (DFMPA) is a valuable building block in medicinal chemistry. The presence of the difluoro substituents ortho to the acetic acid moiety provides unique conformational constraints and electronic properties that can enhance the pharmacological profile of derivative compounds. Its esters are crucial intermediates for further functionalization, often serving as precursors for amides, larger ester analogues, or other derivatives used in drug discovery.

However, the esterification of DFMPA is not trivial. The two ortho-fluorine atoms create significant steric hindrance around the carboxylic acid group, which can impede the approach of an alcohol nucleophile. This steric barrier often leads to slow reaction rates or the need for harsh conditions in traditional esterification methods, which may not be compatible with sensitive functional groups elsewhere in the molecule. Therefore, a careful selection of the esterification strategy is paramount to achieving high yields and purity.

This guide explores four distinct and reliable methods for the synthesis of DFMPA esters, providing detailed protocols to navigate these synthetic challenges.

Methodologies for Esterification

Protocol 1: Modified Fischer-Speier Esterification

Principle: The Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] To overcome the steric hindrance of DFMPA and drive the equilibrium towards the product, a large excess of the alcohol is used as the solvent, and a strong acid catalyst is employed at elevated temperatures.[2][3]

Causality and Insights: This method is cost-effective for simple, unhindered alcohols like methanol or ethanol. The high concentration of the alcohol maximizes the probability of successful nucleophilic attack despite the steric shielding. Sulfuric acid protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[1]

Experimental Protocol: Synthesis of Methyl 2,6-Difluoro-4-methoxyphenylacetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 equiv.) in anhydrous methanol (20-50 equiv., serving as solvent).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 equiv.) to the stirring suspension. The mixture may warm slightly.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (or another suitable organic solvent) and carefully add it to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Data Summary Table:

ParameterConditionRationale
Alcohol Methanol / EthanolSimple, primary alcohols. Used in large excess to act as solvent and drive equilibrium.[2][3]
Catalyst Conc. H₂SO₄Strong acid catalyst to activate the carbonyl group.[1]
Temperature RefluxProvides energy to overcome the activation barrier, especially with hindered substrates.
Typical Yield 60-80%Moderate to good, dependent on reaction time and scale.
Protocol 2: Steglich Esterification

Principle: The Steglich esterification is a mild method that utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP).[4][5] This method is highly effective for sterically hindered acids and acid-sensitive substrates as it proceeds under neutral conditions at room temperature.[6][7]

Causality and Insights: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form an even more reactive acylpyridinium species.[6] This "activated ester" is then readily attacked by the alcohol, even a sterically hindered one, to form the final product. The thermodynamic driving force is the formation of the insoluble and stable dicyclohexylurea (DCU) byproduct.[4]

Experimental Protocol: Synthesis of tert-Butyl 2,6-Difluoro-4-methoxyphenylacetate

  • Reaction Setup: To a solution of this compound (1.0 equiv.), tert-butanol (1.2-1.5 equiv.), and a catalytic amount of DMAP (0.1-0.2 equiv.) in an anhydrous aprotic solvent (e.g., Dichloromethane - DCM or Tetrahydrofuran - THF) in a round-bottom flask, stir at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (1.1 equiv.) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (DCU) will be observed. Monitor the reaction by TLC.

  • Work-up:

    • Filter off the precipitated DCU and wash the solid with a small amount of fresh DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Redissolve the residue in an organic solvent like ethyl acetate. Wash the solution with dilute aqueous HCl (e.g., 5%) to remove DMAP, followed by saturated aqueous NaHCO₃ and brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to remove any remaining traces of DCU and other impurities.

Data Summary Table:

ParameterConditionRationale
Coupling Agent DCC or EDCActivates the carboxylic acid under mild conditions.[7]
Catalyst DMAPActs as an acyl transfer agent, accelerating the reaction.[5][6]
Solvent Anhydrous DCM, THFAprotic solvents to prevent side reactions with the coupling agent.
Temperature 0°C to Room Temp.Mild conditions preserve sensitive functional groups.[4]
Typical Yield >90%Generally high due to the efficient activation mechanism.
Protocol 3: Acid Chloride Formation Followed by Esterification

Principle: This two-step method involves converting the carboxylic acid to a highly reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] The isolated or in-situ generated acyl chloride then reacts rapidly with the alcohol to form the ester.

Causality and Insights: Acyl chlorides are much more electrophilic than the parent carboxylic acids, making the subsequent reaction with an alcohol very fast, even with hindered nucleophiles. This method avoids the equilibrium limitations of the Fischer esterification. Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous and easily removed.[11][12]

Experimental Protocol: Synthesis of Ethyl 2,6-Difluoro-4-methoxyphenylacetate

Step A: Formation of the Acyl Chloride

  • In a fume hood, add this compound (1.0 equiv.) to a round-bottom flask equipped with a reflux condenser and gas outlet bubbler.

  • Add thionyl chloride (SOCl₂, 2-3 equiv.) and a catalytic drop of N,N-Dimethylformamide (DMF).

  • Heat the mixture gently to 50-70°C for 1-3 hours until the evolution of gas (SO₂ and HCl) ceases.

  • Remove the excess thionyl chloride by distillation or under high vacuum to obtain the crude acyl chloride.

Step B: Ester Formation

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or THF under an inert atmosphere.

  • Cool the solution to 0°C.

  • Slowly add a solution of the desired alcohol (e.g., ethanol, 1.1-1.5 equiv.) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.1 equiv.) to scavenge the HCl produced.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via column chromatography if required.

Protocol 4: Diazomethane-Mediated Methyl Esterification

Principle: Diazomethane (CH₂N₂) is a highly effective reagent for the quantitative conversion of carboxylic acids to their corresponding methyl esters.[13] The reaction is fast, clean, and proceeds via a simple acid-base reaction followed by nucleophilic substitution.[14]

Causality and Insights: The carboxylic acid protonates diazomethane to form a carboxylate anion and a highly unstable methyldiazonium cation.[14] The carboxylate then acts as a nucleophile, attacking the methyl group of the cation in an Sₙ2 reaction, with dinitrogen gas (N₂) as the excellent leaving group.[14] The reaction is irreversible and produces only the desired ester and nitrogen gas, simplifying purification.

Safety Warning: Diazomethane is highly toxic, carcinogenic, and potentially explosive.[13][14][15] It should only be handled by trained personnel in a well-ventilated fume hood, using appropriate safety measures like a blast shield and flame-polished glassware.[13][14] A safer alternative, (Trimethylsilyl)diazomethane (TMS-diazomethane), can often be used instead.[16][17]

Experimental Protocol: Synthesis of Methyl 2,6-Difluoro-4-methoxyphenylacetate

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent mixture, such as diethyl ether/methanol (e.g., 7:2).[17]

  • Reagent Addition: Cool the solution to 0°C. Add an ethereal solution of diazomethane (or a solution of TMS-diazomethane in hexane) dropwise until a faint yellow color persists, indicating a slight excess of diazomethane. Vigorous evolution of nitrogen gas will be observed.[17]

  • Reaction Completion: Stir the mixture for an additional 15-30 minutes at 0°C.

  • Quenching: Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Work-up: The reaction mixture can be concentrated directly under reduced pressure to yield the methyl ester, which is often of high purity without further purification.

Method Comparison and Selection

MethodAdvantagesDisadvantagesBest For
Fischer-Speier Low cost, simple reagents, scalable.Requires high temperatures, long reaction times; equilibrium limited; not suitable for acid-sensitive substrates.[6]Simple, stable primary alcohols (e.g., methyl, ethyl esters).
Steglich Mild conditions (room temp), high yields, tolerates sensitive functional groups, good for hindered alcohols.[4][6]Reagents (DCC) are allergens; byproduct (DCU) can be difficult to remove completely.[8]Hindered esters (e.g., tert-butyl) and substrates with acid-labile groups.
Acid Chloride Fast, high-yielding, not equilibrium-limited.Harsh reagents (SOCl₂), requires two steps, generates corrosive HCl.A wide range of alcohols when other methods fail.
Diazomethane Extremely fast, clean, quantitative yield, simple work-up.Reagent is highly toxic and explosive; only produces methyl esters.[13][14]Rapid and clean synthesis of methyl esters on a small scale.

Visualizing the Chemistry

General Esterification Scheme

G cluster_reactants Reactants cluster_products Products DFMPA This compound Method Esterification Method (Fischer, Steglich, etc.) DFMPA->Method Alcohol Alcohol (R'-OH) Alcohol->Method Ester DFMPA Ester Byproduct Byproduct (e.g., H₂O, DCU, N₂) Method->Ester Method->Byproduct

Caption: General reaction pathway for the esterification of DFMPA.

Steglich Esterification Workflow

Caption: Step-by-step workflow for the Steglich esterification protocol.

References

Application Notes and Protocols: The Strategic Role of Fluorination in Enhancing the Biological Activity of Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Beyond a Simple Halogen Swap - The Rationale for Fluorine

In the landscape of medicinal chemistry, phenylacetic acid (PAA) derivatives represent a privileged scaffold, forming the basis of numerous therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1][2] However, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, primarily related to optimizing its absorption, distribution, metabolism, and excretion (ADME) profile, alongside maximizing potency and minimizing off-target effects.

This is where fluorine, the most electronegative element, enters the stage not as a mere hydrogen bioisostere, but as a strategic tool for profound molecular re-engineering.[3] The introduction of fluorine or fluorine-containing motifs (e.g., -CF3) into the PAA scaffold can dramatically alter its physicochemical properties, offering a powerful method to overcome common drug development hurdles.[4][5] This guide provides an in-depth exploration of the mechanisms behind fluorine's influence and presents actionable protocols for synthesizing and evaluating fluorinated PAA derivatives.

The decision to fluorinate is a calculated one, aimed at achieving specific, desirable outcomes:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy >100 kcal/mol), making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[3][6] By strategically placing fluorine at a known metabolic "soft spot" on the PAA molecule, researchers can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[3][4][7]

  • Modulation of Physicochemical Properties: Fluorination significantly impacts a molecule's electronic character. It can lower the pKa of nearby acidic or basic groups, which can alter a compound's ionization state at physiological pH, thereby influencing its solubility, membrane permeability, and ability to interact with target proteins.[3][7]

  • Improved Target Binding and Potency: The introduction of fluorine can lead to more potent protein-ligand interactions. This can occur through favorable electrostatic interactions, the formation of unique hydrogen bonds, or by inducing a conformational change in the molecule that "locks" it into the bioactive conformation required for target binding.[3][4][8]

This document will guide you through the theoretical underpinnings and the practical application of these principles in your research.

The Mechanistic Impact of Fluorination on PAA Derivatives

The influence of fluorine is multifaceted, stemming from its unique atomic properties. Understanding these effects is paramount for the rational design of novel PAA-based therapeutics.

Blocking Metabolic Hotspots

A primary application of fluorination is to enhance metabolic stability. Phenyl rings are often susceptible to hydroxylation by CYP450 enzymes. Placing a fluorine atom on the ring can effectively shield that position from enzymatic attack.

Causality: The high strength of the C-F bond makes it energetically unfavorable for enzymatic oxidation compared to a C-H bond.[3][7] This steric and electronic shielding prevents the formation of hydroxylated metabolites, which are often rapidly cleared from the body.[4] This strategy has been successfully employed in numerous drug discovery programs to achieve desired pharmacokinetic profiles, such as once-daily dosing.[4]

Tuning Acidity (pKa) and Lipophilicity

The carboxylic acid moiety of PAA derivatives is critical for their activity, but its ionization state affects absorption and distribution.

  • pKa Modulation : Fluorine is a powerful electron-withdrawing group. Placing it on the phenyl ring, particularly at the ortho or para positions, will lower the pKa of the carboxylic acid. This increases the proportion of the compound in its ionized (carboxylate) form at physiological pH (7.4). While this can increase aqueous solubility, it may decrease passive diffusion across cell membranes. This trade-off must be carefully balanced.[3][7]

  • Lipophilicity : A single fluorine atom generally increases lipophilicity compared to a hydrogen atom, which can enhance membrane permeability and cell uptake.[3] However, this effect is not always straightforward and must be experimentally verified, as excessive lipophilicity can lead to poor solubility and non-specific binding.[9]

Enhancing Binding Affinity through Novel Interactions

Fluorine's electronegativity can be leveraged to create more potent interactions with the target protein.

  • Orthogonal Dipole Interactions : The C-F bond possesses a strong dipole moment. This can lead to favorable interactions with amide bonds in the protein backbone or other polar residues in the binding pocket.

  • Fluorine as a Hydrogen Bond Acceptor : While a controversial topic, there is growing evidence that the fluorine atom can act as a weak hydrogen bond acceptor, forming crucial interactions that increase ligand affinity.[10]

  • Conformational Control : The introduction of fluorine can alter the preferred conformation of the PAA derivative. This can pre-organize the molecule into its bioactive shape, reducing the entropic penalty of binding and thus increasing potency.[4]

The following diagram illustrates the logical relationship between fluorine's properties and its biological effects.

G Prop1 High Electronegativity Effect2 Modulated Acidity (pKa) Prop1->Effect2 Inductive Effect Effect4 Increased Binding Affinity Prop1->Effect4 Electrostatic Interactions Prop2 Strong C-F Bond Effect1 Enhanced Metabolic Stability Prop2->Effect1 Resists CYP450 Oxidation Prop3 Small van der Waals Radius Prop3->Effect4 Minimal Steric Hindrance Prop4 Increased Lipophilicity Effect3 Improved Membrane Permeability Prop4->Effect3 Effect5 Altered Bioavailability Effect1->Effect5 Effect2->Effect5 Effect3->Effect5 Effect4->Effect5

Caption: Relationship between fluorine's properties and biological effects.

Experimental Protocols and Methodologies

The following section provides detailed, self-validating protocols for the synthesis and evaluation of fluorinated phenylacetic acid derivatives.

Protocol: Synthesis of 4-Fluorophenylacetic Acid

This protocol outlines a common synthetic route using a Suzuki coupling reaction, a versatile method for forming carbon-carbon bonds.[11]

Objective: To synthesize 4-Fluorophenylacetic acid from commercially available starting materials.

Materials:

  • 4-Fluorophenylboronic acid

  • Methyl bromoacetate

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)

Step-by-Step Methodology:

  • Suzuki Coupling Reaction Setup:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-fluorophenylboronic acid (1.0 eq), Pd(OAc)2 (0.02 eq), and PPh3 (0.08 eq).

    • Causality: Palladium is the catalyst, and the phosphine ligand stabilizes the active palladium species, preventing its precipitation as palladium black.

    • Add anhydrous K2CO3 (3.0 eq) and a 3:1 mixture of toluene and water.

    • Causality: K2CO3 is the base required to activate the boronic acid for transmetalation to the palladium center. The biphasic solvent system facilitates the reaction.

  • Addition of Coupling Partner:

    • Add methyl bromoacetate (1.2 eq) to the reaction mixture via syringe.

    • Heat the reaction to 80-90°C and stir vigorously for 4-6 hours.

    • Validation Checkpoint: Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting boronic acid is consumed.

  • Work-up and Purification of the Ester Intermediate:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product (methyl 4-fluorophenylacetate) by silica gel column chromatography.

  • Saponification (Ester Hydrolysis):

    • Dissolve the purified ester in a 1:1 mixture of methanol and water.

    • Add NaOH (2.0 eq) and stir the mixture at room temperature for 2-4 hours.[12]

    • Validation Checkpoint: Monitor the disappearance of the ester spot and the appearance of a more polar acid spot by TLC.

  • Isolation of the Final Product:

    • Remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with 1M HCl.[12]

    • A white precipitate of 4-fluorophenylacetic acid will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Final Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Assay - Liver Microsomal Stability

This protocol determines the metabolic stability of a compound by incubating it with liver microsomes, which are rich in CYP450 enzymes.

Objective: To compare the metabolic stability of a parent PAA derivative with its fluorinated analog.

Materials:

  • Test compounds (parent and fluorinated PAA, 10 mM stock in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates, incubator, LC-MS/MS system

Step-by-Step Methodology:

  • Preparation of Incubation Mixture:

    • In a 96-well plate, prepare the incubation mixture by adding phosphate buffer, HLM (final protein concentration 0.5 mg/mL), and the NADPH regenerating system.

    • Causality: The NADPH system is an essential cofactor for CYP450 enzyme activity.

  • Initiation of Reaction:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the test compound (final concentration 1 µM).

    • Validation Checkpoint: Include a positive control (a compound with known high clearance, e.g., Verapamil) and a negative control (incubation without the NADPH system) to ensure the assay is performing correctly.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile precipitates the microsomal proteins, stopping the enzymatic reaction. The internal standard corrects for variations in sample processing and instrument response.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Data Presentation and Interpretation

Summarizing quantitative data in a structured format is crucial for comparing the effects of fluorination across a series of compounds.

Table 1: Comparative Physicochemical and In Vitro Data for PAA Derivatives
Compound IDStructure (R)LogP (calc.)pKa (calc.)Microsomal t½ (min)Target IC50 (nM)
PAA-01-H1.414.3115250
PAA-F14-F1.854.1475120
PAA-F22,4-diF2.293.95>12095
PAA-CF34-CF32.843.75>12050

Interpretation: The data clearly demonstrates that increasing fluorination (from PAA-01 to PAA-F2 and PAA-CF3) leads to a progressive increase in metabolic stability (longer t½) and target potency (lower IC50). This correlates with the expected increase in lipophilicity (LogP) and acidity (lower pKa). This table provides a clear structure-activity relationship (SAR) and structure-property relationship (SPR) that justifies the synthetic effort.

Visualizing Workflows and Pathways

Diagrams are essential for conveying complex processes and relationships clearly.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for synthesizing and evaluating a novel fluorinated PAA derivative.

Caption: General workflow for the development of fluorinated PAA drugs.

Signaling Pathway Example: COX Inhibition by a Fluorinated PAA

Many PAA derivatives, like Diclofenac, are COX (cyclooxygenase) inhibitors. Fluorination can enhance this activity.

G cluster_pathway Prostaglandin Synthesis Pathway AA Arachidonic Acid (from Membrane) PGG2 Prostaglandin G2 (PGG2) AA->PGG2 COX Enzyme COX COX Enzyme AA->COX Substrate PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity PGs Prostaglandins (PGE2, etc.) PGH2->PGs Isomerases Inflammation Inflammation, Pain, Fever PGs->Inflammation Drug Fluorinated PAA (e.g., Fluoro-Diclofenac) Drug->COX Inhibition

Caption: Inhibition of the COX pathway by a fluorinated PAA derivative.

Concluding Remarks and Future Outlook

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. For phenylacetic acid derivatives, fluorination is not merely an act of substitution but a validated strategy to rationally design molecules with superior pharmacological profiles. It allows for the fine-tuning of metabolic stability, target potency, and overall pharmacokinetics.[3][4] While the benefits are clear, the "dark side" of fluorine, such as potential metabolic defluorination leading to toxic metabolites, must also be considered, though this is context-dependent.[6] The protocols and principles outlined in this guide serve as a robust framework for researchers to harness the power of fluorine, paving the way for the development of the next generation of safer and more effective PAA-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,6-Difluoro-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,6-Difluoro-4-methoxyphenylacetic acid (DFMPA). This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common purification challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to facilitate your research and development efforts.

Introduction to this compound

This compound (CAS No. 886498-98-2) is a valuable building block in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, stemming from the difluoro substitution pattern, make it an important intermediate in the synthesis of various bioactive molecules. However, the same features that make it synthetically useful can also present challenges during its purification.

This guide provides practical, experience-driven advice to help you navigate these challenges and achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: Persistent Impurities After Initial Crystallization

Q: I've performed an initial crystallization of my crude this compound, but I'm still seeing significant impurities in my NMR/LC-MS analysis. What are the likely culprits and how can I remove them?

A: This is a common issue. The primary culprits are often structurally similar compounds that co-crystallize with your product.

Probable Causes & Solutions:

  • Isomeric Impurities: The synthesis of DFMPA can sometimes yield isomers, such as 2,4-Difluoro-6-methoxyphenylacetic acid or 3,5-Difluoro-4-methoxyphenylacetic acid. These isomers often have very similar solubility profiles, making them difficult to remove by simple crystallization.

    • Solution: A multi-step purification approach is often necessary. Consider column chromatography or preparative HPLC for more effective separation.

  • Starting Material Carryover: Incomplete reaction can lead to the presence of starting materials like 2,6-difluoro-4-methoxytoluene or its derivatives.

    • Solution: An acid-base extraction can be effective here. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a weak base (e.g., saturated sodium bicarbonate solution). Your desired product, being an acid, will move to the aqueous layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the purified product, which can be collected by filtration.

  • Byproducts from Side Reactions: Depending on the synthetic route, various byproducts can form. For instance, if a Grignard reaction is used, homo-coupling of the Grignard reagent can occur.

    • Solution: Column chromatography is typically the most effective method for removing a diverse range of byproducts. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point.

Problem 2: Oily Product Instead of Crystalline Solid

Q: After acidification and extraction, my this compound is an oil and won't crystallize. What's causing this and how can I induce crystallization?

A: Oiling out is a frustrating but solvable problem, often caused by residual solvents or impurities that depress the melting point and inhibit lattice formation.

Probable Causes & Solutions:

  • Residual Solvent: Even small amounts of solvent can prevent crystallization.

    • Solution: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (be cautious not to cause degradation). You can also try dissolving the oil in a minimal amount of a low-boiling point solvent (like dichloromethane) and then removing it under vacuum to azeotropically remove other residual solvents.

  • Presence of Impurities: As mentioned before, impurities can act as a "eutectic mixture," lowering the melting point.

    • Solution: Attempt a preliminary purification step like a quick filtration through a small plug of silica gel to remove highly polar impurities. After this, try recrystallization again from a different solvent system.

  • Supersaturation: The solution may be highly supersaturated.

    • Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Seeding the solution with a tiny crystal of pure product (if available) is also highly effective.

Problem 3: Low Recovery After Column Chromatography

Q: I'm losing a significant amount of my this compound during column chromatography. How can I improve my recovery?

A: Low recovery from silica gel chromatography is often due to the acidic nature of the compound interacting with the stationary phase.

Probable Causes & Solutions:

  • Adsorption to Silica Gel: The carboxylic acid group can strongly adsorb to the slightly acidic silica gel, leading to tailing and poor elution.

    • Solution 1 (Acidification of Mobile Phase): Add a small amount of acetic acid (e.g., 0.1-1%) to your mobile phase. This will protonate the silanol groups on the silica surface and your carboxylic acid, reducing the strong interaction and allowing for sharper peaks and better recovery.

    • Solution 2 (Use of a Different Stationary Phase): Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica like C18 (for reverse-phase chromatography).

  • Improper Solvent System: If the mobile phase is not polar enough, your compound will not move down the column. If it's too polar, it will elute too quickly with impurities.

    • Solution: Carefully optimize your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your desired compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for recrystallizing this compound?

A1: A good starting point for recrystallization is a solvent pair system. Toluene, ethyl acetate/hexane, or dichloromethane/hexane mixtures have been reported to work well. The key is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold. Experiment with small quantities to find the optimal system and ratio for your specific crude material.

Q2: How can I effectively monitor the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A C18 reverse-phase column with a mobile phase of acetonitrile/water (with 0.1% trifluoroacetic acid) is a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Provides structural confirmation and can reveal the presence of impurities, even isomeric ones, if their signals do not overlap with the main compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help in identifying impurities.

Q3: What are the optimal storage conditions for this compound?

A3: It is recommended to store this compound in a cool, dry place, away from light.[4] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is ideal to prevent potential degradation.

Q4: Are there any known stability issues with this compound?

A4: While generally stable, phenylacetic acids can be susceptible to decarboxylation under harsh acidic conditions and high temperatures. Also, the methoxy group could potentially be cleaved under strong acidic conditions. Therefore, it is advisable to avoid prolonged exposure to strong acids and high heat during purification and handling.

Experimental Protocols

Protocol 1: Step-by-Step Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent (e.g., toluene).

  • Cooling: Allow the solution to cool to room temperature, and then in an ice bath. If crystals form, this is a good solvent. If no crystals form, it's too soluble. If it doesn't dissolve when hot, it's not soluble enough.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. A good mobile phase will give your product an Rf of ~0.3. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the packed column.

  • Elution: Begin eluting with the least polar solvent mixture, gradually increasing the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of this compound.

Purification_Workflow Crude Crude this compound Initial_Purification Initial Purification (e.g., Recrystallization) Crude->Initial_Purification Purity_Check1 Purity Check (TLC, HPLC, NMR) Initial_Purification->Purity_Check1 Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Purity OK Further_Purification Further Purification Needed Purity_Check1->Further_Purification Purity Not OK Column_Chromatography Column Chromatography Further_Purification->Column_Chromatography Acid_Base_Extraction Acid-Base Extraction Further_Purification->Acid_Base_Extraction Purity_Check2 Purity Check (TLC, HPLC, NMR) Column_Chromatography->Purity_Check2 Acid_Base_Extraction->Purity_Check2 Purity_Check2->Pure_Product Purity OK Purity_Check2->Column_Chromatography Still Impure

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: Acidic Degradation of 2,6-Difluoro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for investigating the degradation pathways of 2,6-Difluoro-4-methoxyphenylacetic acid under acidic conditions. Our approach is rooted in mechanistic organic chemistry and standard pharmaceutical stress testing practices to ensure the integrity and reliability of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses foundational questions regarding the stability and degradation of this compound in acidic media.

Q1: What is the primary purpose of studying the acidic degradation of this compound?

Forced degradation studies, also known as stress testing, are a critical component of drug development and are mandated by regulatory bodies like the FDA and ICH.[1] The primary goals are to:

  • Identify Potential Degradants: Determine the likely degradation products that could form during the manufacturing, storage, or administration of a drug product under acidic conditions.[1][2]

  • Elucidate Degradation Pathways: Understand the chemical reactions that lead to the degradation of the active pharmaceutical ingredient (API), providing insights into its intrinsic stability.[2]

  • Develop Stability-Indicating Methods: Ensure that the analytical methods used (typically HPLC) can separate the intact API from its degradation products, which is essential for accurate quantification and stability monitoring.[3][4]

  • Inform Formulation and Packaging: Knowledge of the molecule's stability helps in selecting appropriate excipients, pH, and packaging to ensure the drug's safety, efficacy, and shelf-life.[1][2]

Q2: Structurally, what is the most chemically labile functional group in this compound under acidic conditions?

The most susceptible functional group is the aryl methyl ether (the methoxy group, -OCH₃). Aryl alkyl ethers are known to undergo cleavage under strong acidic conditions, typically with hydrohalic acids like HBr or HI, but also with other strong mineral acids, especially at elevated temperatures.[5][6][7][8]

  • Causality: The reaction is initiated by the protonation of the ether oxygen atom.[6][7] This protonation creates a "good leaving group" (methanol), facilitating a nucleophilic attack on the methyl carbon. The C(aryl)-O bond is significantly stronger and less prone to cleavage than the C(methyl)-O bond due to the sp² hybridization of the aromatic carbon and resonance effects.[5][7]

Q3: What is the most probable primary degradation pathway for this molecule in acid?

The most probable primary degradation pathway is the O-demethylation of the methoxy group to yield 2,6-Difluoro-4-hydroxyphenylacetic acid . This reaction is a classic example of an acid-catalyzed ether cleavage.[5][9] The general mechanism involves the protonation of the ether oxygen, followed by a nucleophilic substitution reaction (likely Sₙ2) at the methyl group.[6][7]

Q4: Are the fluorine substituents on the aromatic ring likely to be cleaved under typical acidic stress conditions?

No, it is highly unlikely. The carbon-fluorine (C-F) bond is exceptionally strong and stable, making fluorinated aromatic compounds generally recalcitrant to degradation.[10][11] While defluorination can occur under specific and harsh conditions (e.g., certain microbial degradation, photolysis, or reductive pathways), it is not a typical outcome of acid hydrolysis used in standard forced degradation studies.[10][12][13] Your investigation should primarily focus on the cleavage of the ether linkage.

Section 2: Experimental Design & Protocols

This section provides practical, step-by-step guidance for executing and analyzing your degradation experiments.

Q5: How do I set up a standard acid-forced degradation experiment?

This protocol aims to induce a target degradation of 5-20%, as recommended by regulatory guidelines.[4][14] Over-stressing the sample can lead to secondary degradants not relevant to real-world stability.[1]

Protocol: Acidic Stress Testing

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1.0 mg/mL) in a suitable organic solvent like acetonitrile or methanol. Ensure the compound is fully dissolved.

  • Stress Condition Setup:

    • In a clean vial, add an aliquot of the stock solution.

    • Add an equal volume of the acidic stressor. A common starting point is 0.1 M HCl or 0.1 M H₂SO₄.[2][14] This creates a final drug concentration of 0.5 mg/mL in 50% organic solvent and 0.05 M acid. The organic co-solvent is often necessary for solubility.

    • Prepare a "control" sample in parallel by adding an equal volume of purified water instead of acid.

  • Incubation:

    • Place the stress and control samples in a temperature-controlled environment (e.g., water bath or oven) set to a moderately elevated temperature, such as 60°C.[14]

    • Monitor the degradation over a time course (e.g., 2, 4, 8, 12, 24 hours).

  • Sampling and Quenching:

    • At each time point, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a neutralization buffer or the initial mobile phase of your HPLC method. A 10-fold or greater dilution is typical. This stops the degradation and prepares the sample for analysis.

  • Analysis: Analyze the quenched samples by a stability-indicating HPLC method as described below.

Q6: What is a good starting point for an HPLC method to monitor the degradation?

A reverse-phase HPLC method with UV detection is the standard for this type of analysis.[15][16] The primary degradation product, 2,6-Difluoro-4-hydroxyphenylacetic acid, is more polar than the parent compound and will therefore have a shorter retention time on a C18 column.

Protocol: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    15.0 10 90
    17.0 10 90
    17.1 90 10

    | 20.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm or Diode Array Detector (DAD) to assess peak purity.

Q7: How can I identify the unknown degradation products that appear in my chromatogram?

Identifying unknown peaks is crucial. The most powerful technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS).[12][16]

  • LC-MS Analysis: Analyze your stressed sample using an LC-MS system. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and any new peaks.

  • Mass Comparison:

    • Parent Compound (C₉H₈F₂O₃): Expected [M-H]⁻ = 201.04

    • Expected Degradant (O-demethylated, C₈H₆F₂O₃): Expected [M-H]⁻ = 187.02

  • Fragmentation Analysis (MS/MS): If your instrument has MS/MS capability, fragmenting the parent and degradant ions can provide structural confirmation. The fragmentation pattern of the degradant should be consistent with the proposed phenolic structure.

  • NMR Spectroscopy: For definitive structural elucidation of a significant degradant, it may be necessary to isolate the compound using preparative HPLC and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy.[16]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during forced degradation studies and their HPLC analysis.

Q8: My HPLC chromatogram shows a noisy or drifting baseline. What should I do?

A stable baseline is essential for accurate quantification.

  • Potential Cause: Air bubbles in the mobile phase or pump.

    • Solution: Degas your mobile phase solvents thoroughly using sonication or an inline degasser. Prime the pump to remove any trapped bubbles.[17]

  • Potential Cause: Contaminated mobile phase or system components.

    • Solution: Prepare fresh mobile phase with high-purity (HPLC-grade) solvents and additives. Flush the system extensively. Check for contamination in the injector or guard column.[18]

  • Potential Cause: Detector lamp instability.

    • Solution: Ensure the detector lamp has had adequate time to warm up. If the lamp is old, it may need replacement.

Q9: I'm seeing poor peak shape (tailing, fronting, or splitting) for the parent compound or degradants. What's the cause?

Poor peak shape compromises resolution and integration accuracy.

  • Potential Cause: Column overload.

    • Solution: Reduce the injection volume or dilute the sample. Overloading the column is a common cause of peak fronting.[17]

  • Potential Cause: Column degradation or contamination.

    • Solution: The stationary phase can be damaged by extreme pH or contaminants. Try cleaning the column according to the manufacturer's instructions or replace it. Using a guard column can extend the life of your analytical column.[18]

  • Potential Cause: Secondary silanol interactions (causes peak tailing, especially for acidic compounds).

    • Solution: Ensure the mobile phase pH is low enough (e.g., with 0.1% formic or phosphoric acid) to keep the carboxylic acid group of your analyte fully protonated.

  • Potential Cause: Sample solvent is too strong compared to the initial mobile phase.

    • Solution: Whenever possible, dissolve and dilute your final sample in the initial mobile phase (e.g., 90% Water / 10% Acetonitrile).[19]

Q10: I don't observe any degradation, even after 24 hours.
  • Potential Cause: Insufficient stress conditions.

    • Solution: The compound is likely very stable under the initial conditions. Increase the severity of the stressor incrementally.

      • Increase Temperature: Raise the incubation temperature (e.g., from 60°C to 80°C).

      • Increase Acid Concentration: Move from 0.1 M HCl to 1.0 M HCl.[14]

      • Increase Time: Extend the duration of the study.

Q11: I'm seeing too much degradation (>20%) very quickly.
  • Potential Cause: Stress conditions are too harsh.

    • Solution: Reduce the severity of the stressor to achieve the target 5-20% degradation.

      • Decrease Temperature: Lower the incubation temperature (e.g., from 60°C to 40°C or even room temperature).[14]

      • Decrease Acid Concentration: Use a more dilute acid (e.g., 0.01 M HCl).

      • Shorten Time Points: Sample at earlier time points (e.g., 0.5, 1, 2, and 4 hours).

Section 4: Pathway Visualization & Data Summary

Visual aids and summary tables are essential for interpreting and communicating results.

Proposed Primary Acidic Degradation Pathway

The diagram below illustrates the most probable acid-catalyzed O-demethylation of this compound.

Note: The above DOT script is a conceptual representation. The actual generation requires a tool to render the image from the chemical structures.

Caption: Proposed acid-catalyzed O-demethylation pathway.

Experimental Workflow

This workflow outlines the logical progression from sample preparation to data interpretation.

Workflow cluster_prep 1. Preparation & Stress cluster_analysis 2. Analysis cluster_id 3. Identification & Elucidation prep Prepare 1 mg/mL Stock Solution stress Incubate with 0.1 M HCl @ 60°C prep->stress quench Quench & Dilute at Time Points stress->quench hplc Analyze via Stability-Indicating HPLC-UV/DAD quench->hplc lcms Identify Degradants by LC-MS (Check m/z) hplc->lcms pathway Elucidate Degradation Pathway lcms->pathway

Caption: General experimental workflow for forced degradation studies.

Summary of Potential Degradation Products
Compound NameStructureExpected PolarityExpected [M-H]⁻ (m/z)
This compound (Parent)C₉H₈F₂O₃Less Polar201.04
2,6-Difluoro-4-hydroxyphenylacetic acid (Primary Degradant)C₈H₆F₂O₃More Polar187.02
Section 5: References
  • Chemistry LibreTexts. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. --INVALID-LINK--

  • Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry. --INVALID-LINK--

  • Shuai, L., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chemistry & Engineering. --INVALID-LINK--

  • Aydin, D., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances. --INVALID-LINK--

  • Pelzer, R., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Sustainable Chemistry & Engineering. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. --INVALID-LINK--

  • PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting. --INVALID-LINK--

  • IJNRD. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. --INVALID-LINK--

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. --INVALID-LINK--

  • ACD/Labs. (2022). What are Forced Degradation Studies?--INVALID-LINK--

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. --INVALID-LINK--

  • International Journal in Management and Social Science. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. --INVALID-LINK--

  • BioProcess International. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. --INVALID-LINK--

  • Sharma, G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. --INVALID-LINK--

  • Waters Corporation. (n.d.). HPLC Troubleshooting. --INVALID-LINK--

  • MedCrave. (2016). Forced Degradation Studies. --INVALID-LINK--

  • American Chemical Society. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis. --INVALID-LINK--

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. --INVALID-LINK--

  • PubMed. (1998). Anaerobic degradation of fluorinated aromatic compounds. --INVALID-LINK--

  • Research With Rutgers. (n.d.). Anaerobic degradation of fluorinated aromatic compounds. --INVALID-LINK--

  • ResearchGate. (2000). Anaerobic degradation of fluorinated aromatic compounds | Request PDF. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Reactions of Substituent Groups. --INVALID-LINK--

  • Wikipedia. (n.d.). Ether. --INVALID-LINK--

References

optimizing reaction time for the synthesis of 2,6-Difluoro-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,6-Difluoro-4-methoxyphenylacetic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-tested protocols. Our goal is to help you optimize your reaction conditions, with a specific focus on minimizing reaction time while maximizing yield and purity.

Overview of the Core Synthesis Pathway

The most common and reliable method for synthesizing this compound involves a Grignard reaction. The key steps are the formation of a Grignard reagent from a haloaromatic precursor, followed by carboxylation with carbon dioxide, and a final acidic workup.

The primary precursor is typically 1-bromo-2,6-difluoro-4-methoxybenzene. The overall transformation is as follows:

Step 1: Grignard Reagent Formation

  • 1-bromo-2,6-difluoro-4-methoxybenzene reacts with magnesium turnings in an anhydrous ether solvent (like THF or Diethyl Ether) to form 2,6-Difluoro-4-methoxyphenylmagnesium bromide.

Step 2: Carboxylation

  • The highly nucleophilic Grignard reagent attacks carbon dioxide (either as a gas or solid dry ice) to form a magnesium carboxylate salt.

Step 3: Acidic Workup

  • The reaction is quenched with an aqueous acid (e.g., HCl) to protonate the carboxylate salt, yielding the final product, this compound.[1][2]

The initiation and completion of the Grignard reagent formation is often the most time-consuming and critical step. Optimizing this stage is key to an efficient overall synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that can lead to prolonged reaction times or failure.

Question 1: My Grignard reaction is not starting or is extremely slow. What are the primary causes and how can I initiate it?

Answer: Failure to initiate is the most common hurdle in Grignard synthesis. The root cause is almost always related to the passivity of the magnesium surface or the presence of inhibitors like water.[3]

Causality & Solutions:

  • Inactive Magnesium Surface: Magnesium turnings are coated with a thin, unreactive layer of magnesium oxide (MgO).[4] This layer prevents the organic halide from accessing the reactive magnesium metal.

    • Mechanical Activation: Before starting, place the magnesium turnings in a dry flask and gently crush them with a glass stirring rod under an inert atmosphere (Nitrogen or Argon). This exposes a fresh, unoxidized surface.[5][6]

    • Chemical Activation: Add a small crystal of iodine to the flask with the magnesium and solvent.[3][5][7] The iodine reacts with the MgO layer. The disappearance of the characteristic purple/brown iodine color is a strong indicator that the Grignard reaction has initiated. Alternatively, 1,2-dibromoethane can be used; its reaction with magnesium produces ethene gas, which can be visually confirmed.[5]

  • Presence of Water: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water from glassware, solvents, or the starting halide.[4][8] This consumes the reagent as it forms, preventing the reaction from propagating.

    • Rigorous Drying of Glassware: All glassware must be oven-dried at >120°C for several hours or flame-dried under vacuum and cooled under an inert gas stream.[3]

    • Anhydrous Solvents: Use freshly distilled, anhydrous grade solvents. Tetrahydrofuran (THF) is often preferred as it is a better solvent for stabilizing the Grignard reagent.[7] Ensure the starting 1-bromo-2,6-difluoro-4-methoxybenzene is also anhydrous.

  • Initial Concentration: Adding the entire volume of the aryl halide at once can overwhelm the limited active sites on the magnesium surface.

    • Controlled Initiation: Add only a small portion (5-10%) of your aryl halide solution to the magnesium suspension. Gentle warming with a heat gun may be necessary to achieve the activation energy for initiation.[3][5] Once an exothermic reaction is observed (the flask becomes warm), you can proceed with the slow, dropwise addition of the remaining halide.

Question 2: The Grignard formation starts but then stalls, leaving unreacted magnesium. How can I drive the reaction to completion faster?

Answer: A stalled reaction, even after successful initiation, points to issues with maintaining reaction viability or mass transfer limitations.

Causality & Solutions:

  • Surface Passivation: As the reaction proceeds, the surface of the magnesium can become coated with the Grignard reagent or byproducts, preventing the inner metal from reacting.

    • Increase Surface Area: Use magnesium turnings rather than a single ribbon to maximize the initial surface area.[4]

    • Agitation: Ensure vigorous stirring throughout the reaction to continuously abrade the magnesium surface and keep it exposed to the aryl halide.

  • Suboptimal Temperature: While initiation may require gentle heating, the subsequent reaction is exothermic. If the temperature drops too low, the reaction rate can decrease significantly.

    • Maintain Gentle Reflux: After initiation, the rate of addition of the aryl halide should be controlled to maintain a gentle, steady reflux of the solvent. This ensures the reaction temperature remains optimal without becoming dangerously vigorous.

  • Solvent Choice: The choice of ethereal solvent can influence the reaction rate.

    • Solvent Effects: THF generally leads to faster Grignard formation than diethyl ether due to its superior ability to solvate and stabilize the organomagnesium species.[7]

Question 3: My yield is low, and I'm detecting significant amounts of a biphenyl byproduct (Wurtz coupling). How can I minimize this side reaction?

Answer: The formation of a dimer (R-R) from the reaction of the Grignard reagent (R-MgX) with the starting halide (R-X) is a classic side reaction known as Wurtz coupling.[3][5] This is especially prevalent with aryl halides.

Causality & Solutions:

  • High Local Concentration of Halide: This is the primary driver of Wurtz coupling. If the concentration of unreacted 1-bromo-2,6-difluoro-4-methoxybenzene is high in the vicinity of the newly formed Grignard reagent, the two can react.

    • Slow, Controlled Addition: The most effective mitigation strategy is to add the aryl halide solution dropwise to the magnesium suspension.[3][5] This maintains a low, steady-state concentration of the halide, favoring its reaction with magnesium over the Grignard reagent.

    • Dilution: Conducting the reaction at a slightly lower concentration (using more solvent) can also help reduce the frequency of bimolecular collisions that lead to coupling.

  • Elevated Temperatures: Excessively high temperatures can increase the rate of Wurtz coupling.

    • Temperature Management: Avoid aggressive heating. A gentle, self-sustaining reflux driven by the reaction's exotherm is ideal. Forcing the reaction at very high temperatures can decrease selectivity and yield.[3]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues related to reaction time and yield.

G start Low Yield / Slow Reaction q1 Did the reaction initiate? (Color change, exotherm) start->q1 no_init NO: Initiation Failure q1->no_init No q2 Did the reaction stall? (Mg remains after reflux) q1->q2 Yes sol_init1 Activate Mg: - Crush turnings - Add Iodine crystal no_init->sol_init1 sol_init2 Ensure Anhydrous Conditions: - Flame-dry glassware - Use dry, fresh solvent no_init->sol_init2 sol_init1->q1 Re-attempt sol_init2->q1 Re-attempt yes_init YES yes_stall YES: Stalled Reaction q2->yes_stall Yes q3 Analysis shows byproducts? (e.g., Wurtz coupling) q2->q3 No no_stall NO sol_stall1 Improve Mass Transfer: - Increase stir rate - Maintain gentle reflux yes_stall->sol_stall1 sol_stall2 Consider Solvent: - Switch from Et2O to THF yes_stall->sol_stall2 sol_stall1->q2 Re-attempt sol_stall2->q2 Re-attempt yes_byproduct YES: Side Reactions q3->yes_byproduct Yes end_node Optimized Reaction q3->end_node No sol_byproduct1 Reduce Halide Concentration: - Slow dropwise addition - Use higher dilution yes_byproduct->sol_byproduct1 sol_byproduct1->end_node no_byproduct NO

References

Technical Support Center: Dealing with Impurities in Commercial 2,6-Difluoro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-4-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, manage, and mitigate impurities in commercial batches of this critical reagent. In our experience, understanding the nature of these impurities is the first step toward robust and reproducible experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the quality and handling of commercial this compound.

Q1: What are the typical impurities I might encounter in commercial this compound, and where do they come from?

A1: Impurities in commercial this compound (CAS 886498-98-2) generally originate from the synthetic route.[1][2] While specific impurity profiles can vary between manufacturers, common classes of impurities include:

  • Starting Material Residues: Unreacted precursors from the synthesis process.

  • Isomeric Impurities: Phenylacetic acid derivatives with different substitution patterns on the aromatic ring.

  • Byproducts of Side Reactions: Compounds formed from unintended reactions during synthesis, such as over- or under-fluorination, or demethylation.

  • Residual Solvents: Solvents used during the reaction or purification steps.

The synthesis of substituted phenylacetic acids can involve multiple steps, each with the potential to introduce impurities. For example, a common route involves the conversion of a substituted benzyl halide to a nitrile, followed by hydrolysis.[3] Incomplete reactions or side reactions at any stage can lead to a complex impurity profile.

Q2: How can these impurities affect my downstream applications, such as drug discovery or materials science?

A2: The impact of impurities can range from negligible to critical, depending on their structure and concentration. In drug development, even minor impurities can:

  • Alter Biological Activity: Impurities may have their own pharmacological effects, leading to misleading structure-activity relationship (SAR) data.

  • Introduce Toxicity: Some impurities could be toxic, posing a safety risk in preclinical and clinical studies.

  • Interfere with Reactions: Impurities can react with downstream reagents, reducing the yield and purity of the desired product.

  • Complicate Analysis: The presence of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) can make characterization of the final product challenging.

For materials science applications, impurities can affect the physical properties of polymers or other materials, such as their thermal stability or optical properties.

Q3: What initial checks should I perform on a new batch of this compound?

A3: Before using a new batch, we recommend the following initial verification steps:

  • Review the Certificate of Analysis (CoA): The CoA provided by the supplier will list the purity (often ≥95%) and the results of any analytical tests performed.[4]

  • Melting Point Determination: A sharp melting point close to the literature value is a good indicator of purity. A broad melting range often suggests the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): An HPLC analysis is crucial for determining the purity and identifying the presence of any minor components. A well-resolved chromatogram with a single major peak is desired.

This initial screening will provide a baseline for the purity of your material and help you decide if further purification is necessary.

Section 2: Troubleshooting Guide - Impurity Identification and Removal

This section provides a more in-depth guide to identifying and removing problematic impurities.

Issue 1: My HPLC analysis shows multiple peaks. How do I identify the impurities?

Troubleshooting Steps:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for identifying unknown impurities. The mass-to-charge ratio (m/z) of each impurity peak can provide its molecular weight, which is a critical piece of information for proposing potential structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity is present at a high enough concentration, it may be possible to isolate it via preparative HPLC and characterize it using ¹H and ¹³C NMR.

  • Comparison to Known Standards: If you suspect the presence of specific impurities (e.g., starting materials), you can run authentic standards on your HPLC system to see if the retention times match.

Workflow for Impurity Identification

Impurity_Identification_Workflow start Commercial this compound hplc Initial HPLC Analysis start->hplc decision Multiple Peaks Observed? hplc->decision lcms LC-MS Analysis decision->lcms Yes end Proceed with Purification decision->end No (Single Peak) structure Propose Impurity Structures lcms->structure nmr Isolate & NMR (if feasible) nmr->structure standards Compare with Standards standards->structure structure->end

Caption: Workflow for identifying impurities in commercial material.

Issue 2: My material has a lower purity than required for my experiment. How can I purify it?

Troubleshooting Steps:

The most common and effective methods for purifying this compound are recrystallization and column chromatography.

Method 1: Recrystallization

Recrystallization is often the first choice for purification due to its simplicity and scalability. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

Experimental Protocol: Recrystallization

  • Solvent Screening: Test the solubility of a small amount of the commercial material in various solvents at room temperature and with heating. Good candidate solvents for acidic aromatic compounds include ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes.

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes to adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Table 1: Recrystallization Solvent Selection Guide

Solvent SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in water. Adding water as an anti-solvent can induce crystallization.
Toluene Aromatic compounds often have good solubility in hot toluene and lower solubility at room temperature.
Ethyl Acetate/Hexanes Similar to the ethanol/water system, where hexanes act as the anti-solvent.
Method 2: Column Chromatography

For impurities that are structurally very similar to the desired product, column chromatography may be necessary. Reversed-phase chromatography is often effective for separating polar compounds like carboxylic acids.[5][6]

Experimental Protocol: Reversed-Phase Flash Chromatography

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase Selection: A gradient of water (often with a small amount of an acid like formic acid or acetic acid to suppress ionization of the carboxylic acid) and a polar organic solvent like acetonitrile or methanol is typically used.

  • Sample Loading: Dissolve the crude material in a small amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elution: Run the gradient, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Purification Strategy Decision Tree

Purification_Strategy start Impure Material recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (HPLC) recrystallization->purity_check1 chromatography Perform Column Chromatography purity_check1->chromatography Purity Not Acceptable success Pure Product purity_check1->success Purity Acceptable purity_check2 Check Purity (HPLC) chromatography->purity_check2 purity_check2->success Purity Acceptable failure Further Optimization Needed purity_check2->failure Purity Not Acceptable

Caption: Decision tree for selecting a purification method.

Section 3: Quality Control of Purified Material

After purification, it is essential to thoroughly characterize the material to ensure it meets the required specifications for your application.

Table 2: Recommended QC Tests for Purified this compound

TestPurposeAcceptance Criteria
HPLC Purity determination and quantification of residual impurities.Purity ≥ 99.0% (application dependent)
LC-MS Confirmation of molecular weight.Expected m/z observed
¹H NMR Structural confirmation and detection of proton-containing impurities.Spectrum consistent with the proposed structure
Melting Point Assessment of overall purity.Sharp melting point within a narrow range (e.g., 1-2 °C)
Residual Solvent Analysis (GC) Quantification of any remaining solvents from purification.Below established safety limits

By implementing these troubleshooting and quality control measures, you can ensure the integrity of your starting material, leading to more reliable and reproducible research outcomes.

References

troubleshooting low reactivity of 2,6-Difluoro-4-methoxyphenylacetic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Troubleshooting Guide for Coupling Reactions involving 2,6-Difluoro-4-methoxyphenylacetic Acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this sterically hindered and electronically modified building block. As Senior Application Scientists, we have consolidated field data, mechanistic insights, and proven protocols to help you navigate these complex couplings.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the use of this compound in amide or ester bond formation.

Q1: Why is my coupling reaction with this compound failing or giving very low yields with standard EDC/HOBt conditions?

A: The low reactivity of this substrate stems from a combination of two primary factors: severe steric hindrance and electronic effects.

  • Steric Hindrance: The two fluorine atoms in the ortho positions (2 and 6) to the acetic acid moiety physically block the carboxyl group. This makes it difficult for both the coupling reagent to activate the acid and for the incoming amine or alcohol nucleophile to attack the activated intermediate.[1][2] Standard coupling reagents like EDC are often not potent enough to overcome this significant spatial obstruction.[1][2]

  • Electronic Effects: Fluorine is a highly electronegative atom, making the two fluorine substituents potent electron-withdrawing groups (EWGs).[3][4] Through an inductive effect, these EWGs pull electron density away from the carboxyl group, which stabilizes the corresponding carboxylate anion.[4][5][6] This increased stability of the conjugate base makes the carboxylic acid more acidic (lower pKa) but can reduce the nucleophilicity of the carboxylate, making the initial activation step less favorable under certain conditions. The steric factor, however, is generally considered the dominant barrier to reactivity.[1]

Caption: Steric shielding of the carboxyl group by ortho-fluorine atoms.

Q2: I see some product formation, but the reaction stalls. What is happening?

A: This often points to the formation of unreactive intermediates or suboptimal reaction conditions. When using carbodiimides like EDC, the initial O-acylisourea intermediate is highly reactive but also unstable.[7][8] In the presence of a hindered acid, the subsequent nucleophilic attack by the amine is slow. This gives the O-acylisourea time to undergo an intramolecular rearrangement to a stable, unreactive N-acylurea, which effectively halts the reaction.[7] Using an additive like HOBt or HOAt is crucial to trap the O-acylisourea as a more stable active ester, but even this may not be sufficient for this challenging substrate.[1][7]

Q3: Which coupling reagents are recommended for a substrate this hindered?

A: For sterically demanding couplings, more powerful onium-salt-based reagents are the preferred choice.[1]

  • Uronium/Aminium Salts: Reagents like HATU , HCTU, and COMU are highly effective.[1][9][10] HATU is often considered the gold standard for difficult couplings as it forms a highly reactive OAt active ester.[9][10]

  • Phosphonium Salts: Reagents like PyAOP and PyBOP are also excellent choices. PyAOP is analogous to HATU and is particularly effective for hindered systems.[9]

  • Oxyma-based Reagents: COMU is a modern uronium salt that incorporates OxymaPure. It demonstrates coupling efficiencies comparable to or exceeding HATU, with the added benefits of being more soluble and having a better safety profile (avoiding the potentially explosive HOBt/HOAt components).[10][11]

Q4: Can I just increase the temperature or reaction time?

A: While increasing reaction time (e.g., to 12-24 hours) and temperature can help overcome the activation energy barrier, these changes must be approached with caution.[1][12] Elevated temperatures can increase the rate of side reactions, including the formation of byproducts and, critically, racemization if your amine component is chiral.[1] Microwave-assisted synthesis can be an effective strategy to apply localized, controlled heating, often improving yields for difficult couplings in shorter timeframes.[12]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving poor coupling outcomes.

Issue 1: Low or No Conversion

If you are observing a majority of unreacted starting materials, the activation of the carboxylic acid is likely the rate-limiting step.

Root Cause Analysis:

  • Insufficient Reagent Potency: Your coupling reagent (e.g., EDC) cannot efficiently activate the sterically shielded carboxyl group.

  • Suboptimal Activation Pathway: With carbodiimides, the reaction may be diverting to the unreactive N-acylurea byproduct before the amine can react.

  • Poor Solvation: The substrate or intermediates may be aggregating or poorly solvated, preventing effective collisions.

Solutions & Scientific Rationale:

  • Upgrade Your Coupling Reagent: This is the most critical variable. Standard carbodiimides are often inadequate for this substrate.[2] A switch to a more potent onium salt is the first and most effective step.

    ReagentActivating GroupReactivity for Hindered SystemsKey Considerations
    EDC/HOBt OBt-esterLow to ModerateProne to N-acylurea formation with slow reactions.[7]
    HBTU/PyBOP OBt-esterModerate-HighBetter than carbodiimides, but may be insufficient.[12]
    HATU/PyAOP OAt-esterVery HighOften the most effective choice due to the high reactivity of the OAt-ester, facilitated by the neighboring pyridine nitrogen.[10]
    COMU Oxyma-esterVery HighExcellent alternative to HATU with a superior safety profile and high solubility.[10][11]
  • Consider Acyl Fluoride Formation: For extremely challenging cases, converting the carboxylic acid to an acyl fluoride in situ is a powerful strategy.[12][13] The fluoride ion is a small, highly effective leaving group, minimizing steric repulsion during the subsequent nucleophilic attack.[10] Reagents such as TFFH can be used for this purpose.[11][13]

  • Optimize Solvent and Base:

    • Solvent: While DMF is a common choice, N-Methyl-2-pyrrolidone (NMP) has better solvating properties and can be more effective at disrupting aggregation.[12]

    • Base: A non-nucleophilic tertiary amine base like N,N-Diisopropylethylamine (DIPEA) is required for onium salt reagents. Typically, 2-3 equivalents are used. For substrates prone to racemization, a weaker base like N-Methylmorpholine (NMM) or 2,4,6-Collidine should be considered.[1]

Caption: Carbodiimide activation pathways and the crucial role of additives.

Issue 2: Formation of Significant Impurities

Even with product formation, you might observe a complex reaction mixture that is difficult to purify.

Root Cause Analysis:

  • Side Reactions of Activated Acid: The highly reactive intermediate can react with other nucleophiles in the mixture or decompose.

  • Racemization: If your amine or acid contains a chiral center, the harsh conditions required for coupling can lead to epimerization.

  • Reagent Decomposition/Byproducts: Excess reagents and their byproducts (e.g., isourea from EDC, tetramethylurea from HATU) can complicate workup.[14]

Solutions & Scientific Rationale:

  • Control Stoichiometry and Addition Order: Pre-activating the carboxylic acid for a short period (1-5 minutes) with the coupling reagent and base before adding the amine can sometimes improve yields. However, for HATU, prolonged pre-activation can lead to guanidinylation of a free N-terminus if present. A typical stoichiometry is Acid/Coupling Reagent/Base/Amine = 1.0 / 0.95 / 2.0 / 1.1.

  • Minimize Racemization:

    • Use Racemization-Suppressing Additives: HOAt and OxymaPure are superior to HOBt in suppressing racemization.[1] Reagents like HATU and COMU already contain these structures.

    • Lower Temperature: Perform the reaction at 0 °C before allowing it to slowly warm to room temperature. Avoid excessive heating.

    • Choice of Base: Use the weakest base necessary to achieve the desired reaction rate.[1]

  • Implement an Optimized Workup:

    • Aqueous Wash: A standard aqueous workup with dilute acid (e.g., 1N HCl or 5% citric acid), saturated sodium bicarbonate, and brine will remove the urea byproduct from EDC, excess HOBt, and the base.

    • DMF Removal: If using DMF, washing the organic layer with a 5% LiCl aqueous solution (2-3 times) can effectively pull the DMF into the aqueous phase, simplifying purification.[14]

Part 3: Recommended Experimental Protocols

These protocols provide a starting point for optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: High-Potency Coupling using HATU

This protocol is recommended as the first-line approach for coupling this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1 - 1.2 equiv)

  • HATU (1.05 equiv)

  • DIPEA (2.5 - 3.0 equiv)

  • Anhydrous DMF or NMP

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve this compound and HATU in anhydrous DMF (or NMP) to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 2-5 minutes for pre-activation.

  • In a separate vial, dissolve the amine partner in a small amount of anhydrous DMF.

  • Add the amine solution to the activated acid mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Perform an aqueous workup as described in the troubleshooting section (e.g., wash with 5% citric acid, sat. NaHCO₃, and brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride-Mediated Coupling for Extreme Cases

This protocol is an alternative for when even potent onium salts fail to provide satisfactory yields.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)

  • 2,4,6-Collidine or DIPEA (3.0 equiv)

  • Anhydrous DCM or THF

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve this compound in anhydrous DCM.

  • Add TFFH to the solution.

  • Cool the mixture to 0 °C and add the base (collidine or DIPEA) dropwise.

  • Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the acyl fluoride.

  • Add the amine partner (either neat or as a solution in DCM).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS or TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Caption: A decision workflow for troubleshooting low coupling efficiency.

References

Technical Support Center: Stability of 2,6-Difluoro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-4-methoxyphenylacetic acid (CAS 886498-98-2). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling, storage, and stability of this compound, with a particular focus on the impact of moisture. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: Is this compound susceptible to degradation by moisture?

A1: Yes, like many carboxylic acids and compounds with functional groups sensitive to hydrolysis, this compound can be susceptible to moisture. The primary concern is hygroscopicity, the tendency to absorb moisture from the atmosphere.[1] This can lead to changes in the physical state of the compound (e.g., clumping) and potentially initiate chemical degradation over time. While specific data on this molecule is limited, the presence of polar functional groups (carboxylic acid, methoxy, and fluorine atoms) suggests that prudent handling to exclude moisture is essential.[2][3][4]

Q2: What is the primary degradation pathway initiated by moisture?

A secondary, though less likely, pathway under harsh conditions (e.g., elevated temperatures in the presence of acidic or basic catalysts) could be the hydrolysis of the methoxy ether bond. However, this is generally a more robust linkage.

Q3: How can I visually identify if my sample has been compromised by moisture?

A3: The first indication of moisture uptake is often a change in the physical appearance of the solid material. Look for:

  • Clumping or caking: A free-flowing powder becoming sticky or forming lumps is a classic sign of hygroscopic behavior.[1]

  • Change in color: While not always indicative of moisture, any deviation from the expected color should be investigated.

  • Partial liquefaction or "wetting": In cases of significant moisture absorption, the solid may appear damp or even begin to dissolve.

It is important to note that chemical degradation may occur without any obvious visual changes. Therefore, analytical testing is recommended if stability is a concern.

Troubleshooting Guide

Issue 1: Inconsistent results in biological or chemical assays.
  • Possible Cause: Degradation of the compound due to improper storage, leading to a lower effective concentration of the active molecule. Moisture absorption can also alter the mass of the compound weighed for an experiment, leading to inaccurate concentrations.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container, preferably in a desiccator with a functional desiccant, and at the recommended temperature.[5][6][7] Many suppliers recommend room temperature storage for this compound.[8]

    • Perform Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to check the purity of the stock material. Compare the chromatogram to a reference standard or the certificate of analysis. Look for the appearance of new peaks or a decrease in the area of the main peak.

    • Determine Water Content: Use Karl Fischer titration to quantify the amount of water in your sample. This will help determine if moisture absorption is a significant issue.

Issue 2: The solid material has clumped together in the container.
  • Possible Cause: Exposure to ambient humidity during handling or storage in a container that is not airtight.

  • Troubleshooting Steps:

    • Dry the Material (with caution): If the material is needed urgently and a fresh vial is unavailable, you can attempt to dry it under vacuum at a gentle temperature (e.g., 30-40°C). However, be aware that this may not reverse any chemical degradation that has already occurred.

    • Improve Handling Practices: When weighing out the compound, do so in a controlled environment with low humidity, such as a glove box or a balance enclosure with a desiccant. Minimize the time the container is open to the atmosphere.

    • Use a Desiccator: Always store the primary container within a desiccator containing a fresh, active desiccant like silica gel or calcium chloride.[1][9]

Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Upon Receipt: Inspect the container for any damage to the seal. If the seal is compromised, contact the supplier.

  • Labeling: Clearly label the container with the date of receipt and the date it was first opened.[6]

  • Storage: Store the tightly sealed container in a desiccator at room temperature (15-25°C).[6][7] The desiccator should contain an indicator desiccant to visually confirm its activity.

  • Dispensing: When removing material, allow the container to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation of moisture onto the cold powder.

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider transferring the material into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen).

Protocol 2: Purity Assessment by HPLC
  • Objective: To assess the purity of this compound and detect any degradation products.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for the analysis of small aromatic acids.

  • Column: A C18 reverse-phase column is typically suitable.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1-1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of unexpected peaks. The purity can be estimated by the relative peak area of the main component.

Data Presentation

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Room Temperature (15-25°C)[6][8]Prevents potential degradation from excessive heat or cold.
Atmosphere Dry, Inert (e.g., Argon, Nitrogen)Minimizes exposure to moisture and oxygen.[6]
Container Tightly sealed, amber glass vialProtects from moisture and light.[6]
Location Desiccator with active desiccant[1][5]Actively removes moisture from the local environment.

Visualizations

Diagram 1: Troubleshooting Workflow for Stability Issues

G start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Desiccator, Seal) start->check_storage visual_inspection Visually Inspect Compound (Clumping, Color Change) start->visual_inspection hplc_analysis Perform HPLC Purity Analysis check_storage->hplc_analysis visual_inspection->hplc_analysis pure Compound is Pure (>95%) hplc_analysis->pure degraded Degradation Detected hplc_analysis->degraded karl_fischer Perform Karl Fischer Titration (Water Content) high_water High Water Content karl_fischer->high_water ok_water Acceptable Water Content karl_fischer->ok_water pure->karl_fischer reassess_protocol Re-evaluate Experimental Protocol pure->reassess_protocol If results are still inconsistent discard Discard and Use New Batch degraded->discard high_water->discard If purity is also affected improve_handling Improve Handling Procedures (Use Glovebox/Desiccator) high_water->improve_handling ok_water->reassess_protocol

Caption: A decision-making workflow for troubleshooting stability issues.

Diagram 2: Key Factors in Maintaining Compound Stability

G center Compound Stability temp Temperature center->temp moisture Moisture center->moisture light Light center->light air Atmospheric Air (O2) center->air control1 Proper Storage (15-25°C) temp->control1 control2 Desiccator/ Airtight Seal moisture->control2 control3 Amber Vial light->control3 control4 Inert Gas Blanket (Argon/Nitrogen) air->control4

Caption: Environmental factors affecting stability and their control measures.

References

Technical Support Center: Overcoming Solubility Challenges with 2,6-Difluoro-4-methoxyphenylacetic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,6-Difluoro-4-methoxyphenylacetic acid. This document is designed for researchers, scientists, and drug development professionals who are leveraging this compound in their work. Due to its physicochemical properties, achieving and maintaining solubility in aqueous biological systems can be a significant hurdle. This guide provides in-depth, field-proven troubleshooting strategies and answers to frequently asked questions to ensure the reliability and reproducibility of your experimental results.

Understanding the Challenge: Physicochemical Properties

This compound is a hydrophobic molecule, a characteristic that often leads to poor water solubility.[1] Its structure contains a lipophilic difluorinated phenyl ring, which is the primary driver of its low aqueous solubility. However, the molecule also possesses a carboxylic acid group, which is ionizable. This dual nature is the key to overcoming solubility issues. The protonated (uncharged) form is poorly soluble, while the deprotonated (charged salt) form is significantly more soluble in aqueous solutions.[2][][4]

Understanding these properties allows for a rational approach to formulation and troubleshooting.

PropertyValueSource
Molecular Formula C₉H₈F₂O₃[5][6]
Molecular Weight ~202.16 g/mol [5]
Appearance Solid[7]
Predicted Lipophilicity (XLogP3) 1.6[7][8]
Key Functional Group Carboxylic Acid (-COOH)N/A

Troubleshooting Guide: Common Solubility Issues

This section addresses the most common problems encountered when preparing this compound for biological assays.

Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium or assay buffer. What's happening and how do I fix it?

This is the most frequent issue, often termed "crashing out." It occurs when a compound dissolved at a high concentration in a good organic solvent (like DMSO) is rapidly diluted into a large volume of an aqueous "anti-solvent" where its solubility is poor.[9][10] The DMSO disperses quickly, leaving the compound unable to stay in solution.[9]

Root Cause: The final concentration of the organic solvent (DMSO) is too low to maintain the solubility of the compound at the desired final concentration in the aqueous medium.

Solutions:

A careful, stepwise dilution process can prevent immediate precipitation. Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer.

Experimental Protocol 1: Serial Dilution for Working Solutions

  • Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle warming (37°C) or brief sonication if necessary.[11][12]

  • Create Intermediate Dilutions: Instead of a single large dilution, create intermediate dilutions in your culture medium or assay buffer.

  • Vortex During Addition: When adding the compound (from DMSO stock or an intermediate dilution) to the aqueous solution, vortex or pipette mix the solution vigorously to promote rapid dispersion and prevent localized high concentrations that can initiate precipitation.

  • Pre-warm the Aqueous Medium: Adding the compound to a pre-warmed (e.g., 37°C) medium can help maintain solubility.[11]

  • Vehicle Control: Always prepare a vehicle control using the same concentration of DMSO and the same dilution steps to ensure that any observed effects are due to the compound and not the solvent.[10]

G cluster_0 Preparation Workflow stock 1. Prepare 50 mM Stock in 100% DMSO vortex1 Vortex/Mix Vigorously stock->vortex1 Add 2 µL stock to 98 µL medium intermediate 2. Create 1 mM Intermediate in warm (37°C) medium vortex2 Pipette Mix Well intermediate->vortex2 Add 10 µL intermediate to 990 µL final medium working 3. Prepare Final Working Conc. (e.g., 10 µM) in Assay Plate vortex1->intermediate vortex2->working

Fig 1. Workflow for preparing working solutions to prevent precipitation.

Since this compound is a carboxylic acid, its solubility is highly dependent on pH.[2][] By converting the acid to its more soluble salt form, you can dramatically increase its aqueous solubility.

Experimental Protocol 2: Preparing a pH-Adjusted Aqueous Stock

  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Initial Suspension: Suspend the powder in a small volume of purified water or a suitable buffer (e.g., PBS). It will not dissolve at this stage.

  • Titrate with Base: While stirring, add a dilute solution of NaOH (e.g., 0.1 M) dropwise. Monitor the pH. As the pH rises above the compound's pKa (typically around pH 4-5 for a carboxylic acid), the compound will deprotonate and dissolve.

  • Final pH Adjustment: Continue adding NaOH until all the solid has dissolved. Aim for a final stock solution pH of 7.0-7.4. Be careful not to overshoot the pH significantly, as extreme pH can affect compound stability or the assay itself.

  • Volume Adjustment: Bring the solution to the final desired volume and concentration with your buffer.

  • Sterile Filtration: If for use in cell culture, sterile filter the final stock solution through a 0.22 µm filter.

Frequently Asked Questions (FAQs)

Q2: I still see precipitation even with optimized dilution. What is the maximum concentration of DMSO I can use in my assay?

The tolerance to DMSO is highly cell-type dependent.

  • General Guideline: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, for sensitive cell lines or long-term incubation assays, it is best to keep the final DMSO concentration at or below 0.1%.[10]

  • Biochemical Assays: Enzyme or protein-based assays are often more tolerant and may allow for DMSO concentrations of 1-2% or even higher, but this must be validated.

  • Crucial Step - The Vehicle Control: It is absolutely essential to run a parallel experiment with a vehicle control (the same final concentration of DMSO without the compound) to differentiate compound effects from solvent-induced artifacts.[10]

Q3: I need to work at a high concentration where even pH adjustment isn't enough. What are some advanced strategies?

When standard methods fail, several formulation strategies can be employed, though they require more development and careful validation. These are often used in preclinical and clinical formulation development.[13][14]

  • Co-solvents: Beyond DMSO, other water-miscible solvents can be used in combination.[15][16][17] Common examples include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[][15] A formulation might consist of a blend, such as 10% DMSO, 40% PEG 400, and 50% water, but toxicity and assay compatibility must be thoroughly checked.

  • Use of Surfactants: For in vitro biochemical assays, non-ionic surfactants like Tween-20 or Triton X-100 can be added to the assay buffer (typically at 0.01-0.05%) to form micelles that help solubilize hydrophobic compounds.[12] This approach is generally not suitable for cell-based assays as surfactants can disrupt cell membranes.[12]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic part of a drug molecule, effectively increasing its aqueous solubility.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Q4: Which solubilization strategy should I choose?

The best strategy depends on your experimental context, particularly whether it is a cell-based or a biochemical assay, and the required final concentration.

G cluster_cell Cell-Based Assay cluster_biochem Biochemical Assay start Start: Solubility Issue with Compound check_assay What is the assay type? start->check_assay cell_ph Try pH Adjustment (Protocol 2) check_assay->cell_ph Cell-Based biochem_ph Try pH Adjustment (Protocol 2) check_assay->biochem_ph Biochemical cell_dmso Optimize DMSO Dilution (Protocol 1, <0.5% DMSO) cell_ph->cell_dmso If pH affects cells cell_adv Advanced: Cyclodextrins cell_dmso->cell_adv If still precipitates biochem_dmso Use Higher DMSO % or Co-Solvents (e.g., PEG) biochem_ph->biochem_dmso If pH affects protein biochem_surfactant Add Surfactant (e.g., Tween-20) biochem_dmso->biochem_surfactant If still precipitates

Fig 2. Decision tree for selecting a solubilization strategy.
StrategySimplicityCell-Based Assay Comp.Biochemical Assay Comp.Key Consideration
Optimized Dilution (DMSO) HighGood (at <0.5%)ExcellentFinal DMSO concentration must be non-toxic and included in vehicle control.[10]
pH Adjustment MediumGoodGoodFinal pH must be compatible with the assay system; compound must be stable at the adjusted pH.[2][18]
Co-Solvents (PEG, PG) MediumModerateGoodRequires extensive toxicity and interference testing for each new co-solvent system.[17]
Surfactants (Tween, Triton) LowNot RecommendedGoodSurfactant concentration must be optimized to avoid protein denaturation or assay interference.[12]
Cyclodextrins LowModerateGoodCan sometimes interfere with compound-target binding; requires significant formulation work.[16]

By systematically applying these troubleshooting steps and understanding the chemical principles behind them, you can successfully address the solubility challenges of this compound and generate high-quality data in your biological assays.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2,6-Difluoro-4-methoxyphenylacetic acid and its Non-fluorinated Analog, 4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Comparison

In the landscape of medicinal chemistry and drug development, the strategic modification of known chemical scaffolds is a cornerstone of innovation. Phenylacetic acid derivatives have long been recognized for their diverse biological activities, with many exhibiting anti-inflammatory, analgesic, and other therapeutic properties. This guide provides an in-depth, comparative analysis of 2,6-Difluoro-4-methoxyphenylacetic acid and its non-fluorinated parent compound, 4-methoxyphenylacetic acid.

The central hypothesis underpinning this comparison is the profound impact of fluorination on the biological activity of a molecule. Fluorine, being the most electronegative element, can significantly alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] By introducing two fluorine atoms at the ortho positions of the phenyl ring, this compound presents a fascinating case study to explore these effects. While 4-methoxyphenylacetic acid is a known human and plant metabolite, the biological profile of its difluorinated analog remains largely uncharted.[3][4]

This guide will delve into a hypothetical, yet experimentally robust, comparison of the anti-inflammatory potential of these two compounds, focusing on their inhibitory activity against cyclooxygenase (COX) enzymes. We will provide detailed experimental protocols, illustrative data, and an exploration of the underlying biochemical pathways, offering a comprehensive resource for researchers in drug discovery and development.

Physicochemical Properties: A Tale of Two Molecules

A molecule's biological activity is intrinsically linked to its physical and chemical properties. The introduction of fluorine atoms is expected to modulate these properties significantly.

PropertyThis compound4-methoxyphenylacetic acidReference(s)
Molecular Formula C9H8F2O3C9H10O3[5]
Molecular Weight 202.16 g/mol 166.17 g/mol [5][6]
Melting Point 137 - 139 °C84 - 86 °C[7][8]
Calculated LogP 1.61.42[4][7]
Water Solubility Not available6 g/L (20 °C)[4][8]

The higher melting point and calculated LogP of the difluorinated compound suggest altered intermolecular forces and increased lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[1]

Hypothesized Biological Activity: Anti-inflammatory Action via COX Inhibition

A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[9] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[10] Given the structural similarity of the compounds to known COX inhibitors, it is a scientifically sound hypothesis that they may also exhibit such activity.

The strategic placement of fluorine atoms in this compound could potentially enhance its binding affinity to the active site of COX enzymes, leading to more potent inhibition compared to its non-fluorinated counterpart.[2]

Cyclooxygenase (COX) Signaling Pathway

COX_Pathway cluster_inhibition Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 GI_Protection GI Protection, Platelet Aggregation COX1->GI_Protection COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound_F 2,6-Difluoro-4-methoxy- phenylacetic acid Compound_F->COX1 Compound_F->COX2 Compound_H 4-methoxyphenylacetic acid Compound_H->COX1 Compound_H->COX2

Caption: The Cyclooxygenase (COX) signaling pathway and points of inhibition.

Experimental Protocols for Comparative Analysis

To empirically test the hypothesis of differential COX inhibition, a standardized in vitro assay is essential. The following protocol outlines a robust method for determining the half-maximal inhibitory concentration (IC50) of each compound against both COX-1 and COX-2.

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is based on commercially available colorimetric or fluorescent inhibitor screening assay kits, such as those from Cayman Chemical.[11][12]

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Hemin (cofactor)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorescent substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compounds (this compound and 4-methoxyphenylacetic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., SC-560 for COX-1, DuP-697 for COX-2)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

COX_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Enzymes, Substrates, Compounds) start->prepare_reagents plate_setup Plate Setup (Background, 100% Activity, Inhibitor Wells) prepare_reagents->plate_setup add_enzyme Add Assay Buffer, Hemin, and COX Enzyme plate_setup->add_enzyme add_inhibitor Add Test Compounds/Controls add_enzyme->add_inhibitor pre_incubation Pre-incubate (e.g., 15 min at 25°C) add_inhibitor->pre_incubation initiate_reaction Initiate Reaction with Arachidonic Acid pre_incubation->initiate_reaction reaction_incubation Incubate (e.g., 2 min at 37°C) initiate_reaction->reaction_incubation measure_signal Measure Absorbance/Fluorescence reaction_incubation->measure_signal calculate_inhibition Calculate % Inhibition and IC50 Values measure_signal->calculate_inhibition end End calculate_inhibition->end

Caption: Experimental workflow for the in vitro COX inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds to a range of concentrations to generate a dose-response curve.

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Background: Assay buffer, hemin, and solvent (no enzyme).

    • 100% Initial Activity: Assay buffer, hemin, enzyme, and solvent.

    • Inhibitor: Assay buffer, hemin, enzyme, and test compound at various concentrations.

  • Enzyme and Inhibitor Addition: Add the assay buffer, hemin, and either COX-1 or COX-2 enzyme to the appropriate wells. Then, add the test compounds, positive controls, or vehicle to their respective wells.[9]

  • Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitors to bind to the enzymes.[9]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[9]

  • Reaction Incubation and Termination: Incubate for a short period (e.g., 2 minutes) at 37°C. The reaction is often monitored kinetically or stopped with a stop solution, depending on the assay format.[9]

  • Detection: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[12]

  • Data Analysis:

    • Subtract the average background reading from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Hypothetical Data and Interpretation

The following table presents a hypothetical but plausible set of results from the described COX inhibition assays, illustrating the potential impact of fluorination.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound15.21.88.4
4-methoxyphenylacetic acid45.825.31.8
Celecoxib (Reference)>1000.05>2000

Interpretation of Hypothetical Data:

In this hypothetical scenario, the difluorinated analog exhibits significantly greater potency against both COX-1 and COX-2 compared to the non-fluorinated compound. This suggests that the fluorine atoms may be involved in favorable interactions within the active sites of the enzymes. Furthermore, the difluorinated compound shows a higher COX-2 selectivity index, indicating a greater preference for inhibiting the inducible inflammatory enzyme over the constitutive enzyme, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs.

The increased metabolic stability often conferred by fluorination could also translate to a longer duration of action in vivo, a critical parameter in drug development.[1][13]

Conclusion and Future Directions

While direct comparative biological data for this compound and 4-methoxyphenylacetic acid is not yet available in the public domain, this guide provides a robust scientific framework for conducting such a comparison. The presented protocols for in vitro COX inhibition assays offer a standardized method for evaluating their anti-inflammatory potential.

The strategic introduction of fluorine atoms is a powerful tool in medicinal chemistry. The hypothetical data presented herein illustrates the potential for fluorination to enhance both the potency and selectivity of a phenylacetic acid scaffold. Further studies, including in vivo models of inflammation and comprehensive ADME-Tox profiling, would be necessary to fully elucidate the therapeutic potential of this compound. This guide serves as a foundational resource for researchers embarking on such investigations.

References

A Guide to the Structural Analysis of 2,6-Difluoro-4-methoxyphenylacetic Acid and Its Isomers: A Computational and Spectroscopic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced interplay between a molecule's three-dimensional structure and its physicochemical properties is paramount. The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry, capable of modulating everything from metabolic stability to receptor binding affinity. However, the specific placement of fluorine atoms on an aromatic ring can induce dramatic, and often non-intuitive, structural and electronic changes.

This guide provides an in-depth comparative analysis of 2,6-Difluoro-4-methoxyphenylacetic acid against other difluorinated phenylacetic acid isomers. In the absence of comprehensive experimental crystal structures for all isomers, we will lean on robust, validated computational methods to predict structural and electronic properties, supplemented by available experimental data. This approach mirrors the real-world workflow in many research environments, where computational screening precedes and guides synthetic and analytical efforts.

The Isomeric Landscape: Beyond the Formula

The compounds under investigation share the same core phenylacetic acid scaffold but differ in the regiochemistry of their fluorine substituents. The parent, non-fluorinated 4-methoxyphenylacetic acid, serves as our baseline. The primary focus is on this compound due to the profound steric and electronic consequences of ortho-fluorination.

Table 1: Overview of Phenylacetic Acid Analogs Discussed

Compound NameAbbreviationKey Structural FeatureMelting Point (°C)Predicted XLogP3
4-Methoxyphenylacetic acid4-MPAABaseline (non-fluorinated)84-88[1]1.4[2]
This compound2,6-DF-4-MPAAOrtho-difluoro substitution137-139[3]1.6[3]
2,4-Difluorophenylacetic acid2,4-DFPAAOrtho- and para-fluoro115-1181.6[4]
3,5-Difluorophenylacetic acid3,5-DFPAAMeta-difluoro substitution68-70[5]1.6
α,α-Difluorophenylacetic acidα,α-DFPAAGem-difluoro on alkyl chain65-75[6]1.4

Comparative Structural Analysis: A Computational Approach

To objectively compare these structures, a standardized computational protocol is essential. Density Functional Theory (DFT) offers a balance of accuracy and computational efficiency for molecules of this size.

Below is a workflow diagram outlining a best-practice approach for this comparative analysis.

G cluster_0 Initial Setup cluster_1 DFT Optimization & Verification cluster_2 Property Calculation (in Solvato) mol_build 1. Build 3D Structures (All Isomers) conf_search 2. Conformational Search (e.g., MMFF) mol_build->conf_search dft_opt 3. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) conf_search->dft_opt Lowest Energy Conformers freq_calc 4. Frequency Calculation (Confirm Minima) dft_opt->freq_calc solv_model 5. Apply Solvation Model (e.g., SMD or CPCM) freq_calc->solv_model Verified Structures pka_calc 6. Calculate ΔG for pKa solv_model->pka_calc esp_calc 7. Calculate ESP & Orbitals solv_model->esp_calc nmr_calc 8. Calculate NMR Shifts (GIAO Method) solv_model->nmr_calc

Caption: Computational workflow for structural and property analysis.

The Impact of Ortho-Fluorination on Molecular Geometry

The most striking structural difference arises from the presence of fluorine atoms at the C2 and C6 positions, flanking the acetic acid side chain.

  • Dihedral Angle (C-C-C-C=O): In phenylacetic acid and its 3,5-difluoro isomer, the carboxyl group can achieve near-co-planarity with the aromatic ring to maximize conjugation. However, the steric hindrance from the two ortho-fluorine atoms in 2,6-DF-4-MPAA is expected to force the entire acetic acid side chain to twist significantly out of the plane of the phenyl ring. This disruption of planarity has profound implications for the molecule's electronic properties and potential interactions with a planar receptor site.

  • Bond Lengths and Angles: The strong electron-withdrawing nature of fluorine will cause a slight shortening of the adjacent C-F and C-C bonds within the aromatic ring.

Table 2: Representative Predicted Geometric Parameters (DFT B3LYP/6-311+G(d,p))

Parameter2,6-DF-4-MPAA (Predicted)3,5-DFPAA (Predicted)Justification for Prediction
C2-C1-Cα-C=O Dihedral Angle ~60-90°~10-30°Steric clash between ortho-fluorines and the side chain in the 2,6-isomer forces a twisted conformation.
C-F Bond Length ~1.34 Å~1.35 ÅGenerally short and strong bond.
Cα-C=O Bond Length ~1.21 Å~1.21 ÅLargely unaffected by ring substitution.
Electronic Properties: Acidity (pKa) and Lipophilicity (LogP)

The electronic landscape of the aromatic ring is heavily influenced by the placement of fluorine substituents, directly impacting the acidity of the carboxylic acid proton and the molecule's overall lipophilicity.

  • Acidity (pKa): The acidity of the carboxylic acid is determined by the stability of its conjugate base (the carboxylate). Electron-withdrawing groups on the phenyl ring stabilize the negative charge of the carboxylate through an inductive effect, thereby increasing acidity (lowering the pKa).

    • 2,6-DF-4-MPAA: The two ortho-fluorines exert a powerful inductive effect due to their proximity to the side chain, leading to a significant decrease in the predicted pKa compared to the non-fluorinated analog.

    • 3,5-DFPAA: The meta-fluorines also lower the pKa through induction, but the effect is less pronounced than in the 2,6-isomer due to greater distance.[5]

    • α,α-DFPAA: Placing two fluorine atoms directly on the alpha-carbon creates a very strong inductive pull, making this isomer a significantly stronger acid.[7]

  • Lipophilicity (LogP): While often considered to increase lipophilicity, fluorine's effect is complex. The introduction of fluorine can alter the molecular dipole moment and hydrogen bonding capability. For these acids, the increased polarity from the C-F bonds may be offset by changes in molecular shape and hydration, leading to only minor predicted changes in LogP values among the ring-fluorinated isomers.

Table 3: Comparison of Physicochemical Properties

CompoundExperimental pKaPredicted pKa (Relative)Experimental LogPPredicted XLogP3
4-Methoxyphenylacetic acid4.51 (approx.)[2]Baseline1.42[2]1.4
2,6-DF-4-MPAAN/ALowest (most acidic)N/A1.6[3]
2,4-DFPAAN/ALowN/A1.6[4]
3,5-DFPAA3.90 (Predicted)[5]IntermediateN/A1.6
α,α-DFPAAN/ALowest (most acidic)[7]N/A1.4
Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

  • Common Features: For all isomers, the most negative potential (red) will be localized on the carbonyl oxygen atoms of the carboxylic acid, indicating the primary site for hydrogen bond acceptance.

  • 2,6-DF-4-MPAA: The MEP map for this isomer is expected to show a highly positive (blue) potential around the acidic proton. The ortho-fluorine atoms will create a region of negative potential on the "top" and "bottom" faces of the ring, while the methoxy group's oxygen introduces another electron-rich site.

  • 3,5-DFPAA: The MEP will show a more symmetric distribution of negative potential on the ring corresponding to the meta-fluorine positions.

Caption: Predicted Molecular Electrostatic Potential (MEP) regions.

Spectroscopic Characterization

NMR spectroscopy is indispensable for confirming the structure of these isomers. ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

  • ¹H NMR: The chemical shifts of the aromatic protons are diagnostic. In 2,6-DF-4-MPAA , the two remaining aromatic protons at the C3 and C5 positions would be equivalent, appearing as a single signal (likely a triplet due to coupling with the two equivalent fluorine atoms). In contrast, the other isomers like 2,4-DFPAA would show more complex, non-equivalent splitting patterns in the aromatic region. The methylene (-CH₂-) protons of the side chain will appear as a singlet in all isomers except α,α-DFPAA.

  • ¹³C NMR: Carbon atoms directly bonded to fluorine will exhibit large, one-bond C-F coupling constants (¹JCF), which are unmistakable. The chemical shifts of the aromatic carbons are also highly sensitive to the fluorine substitution pattern.

  • ¹⁹F NMR: This is the most direct technique for observing the fluorine environments.[8] The chemical shift of the fluorine signal is highly sensitive to its position on the ring.[9][10] In 2,6-DF-4-MPAA , a single ¹⁹F signal is expected due to symmetry. In 2,4-DFPAA , two distinct ¹⁹F signals would be observed, each with different coupling patterns to the neighboring protons and to each other.

Experimental Protocols

To ensure reproducibility and accuracy, standardized experimental protocols are critical.

Protocol for NMR Sample Preparation

This protocol is suitable for acquiring high-quality ¹H, ¹³C, and ¹⁹F NMR spectra of small molecules.[11][12]

  • Sample Weighing: Accurately weigh 5-10 mg of the phenylacetic acid derivative for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[11]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆).

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[13] Cap and gently vortex or swirl until the sample is completely dissolved.

  • Filtering: Using a Pasteur pipette with a small plug of cotton or glass wool at the neck, transfer the solution into a clean, high-quality 5 mm NMR tube.[13] This removes any particulate matter that could degrade spectral quality.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, though referencing to the residual solvent peak is often sufficient.[11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.

Protocol for DFT Geometry Optimization and Property Calculation

This protocol outlines a general procedure for obtaining the computational data discussed in this guide, based on established best practices.[14][15]

  • Initial Structure Generation: Build the 3D structure of the desired isomer using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search (Recommended): For flexible molecules, perform an initial conformational search using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF) to identify low-energy starting conformations.

  • DFT Input File Preparation:

    • Select the lowest energy conformer.

    • Define the level of theory. A common and robust choice is the B3LYP functional with the 6-311+G(d,p) basis set. For potentially more accurate pKa calculations, a functional like CAM-B3LYP may be employed.[13]

    • Specify the calculation type: Opt Freq (Geometry Optimization followed by a Frequency calculation).

    • Define the solvent environment using a continuum model (e.g., SCRF=(SMD, Solvent=Water) for aqueous properties).[13]

  • Execution: Submit the calculation to a high-performance computing resource.

  • Validation: Upon completion, verify that the optimization converged successfully. Check the output of the frequency calculation to ensure there are no imaginary frequencies, which confirms the structure is a true energy minimum.

  • Property Calculation: Using the optimized geometry, perform subsequent single-point calculations to derive properties of interest:

    • NMR Shifts: Use the GIAO (Gauge-Independent Atomic Orbital) method.

    • Thermodynamic Data for pKa: Calculate the Gibbs free energies (ΔG) of the acid and its conjugate base in the solvent model to determine the pKa via the appropriate thermodynamic cycle.[16]

    • Molecular Orbitals & ESP: Generate cube files for the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the electrostatic potential (ESP) for visualization.

Conclusion and Outlook

The structural analysis of this compound and its isomers reveals the critical importance of substituent regiochemistry. While all difluoro-isomers are more acidic than their non-fluorinated counterparts, the 2,6-difluoro substitution pattern stands out for its profound steric impact. It forces the carboxylic acid side chain out of the ring's plane, a structural feature that could be exploited in drug design to control conformation and modulate receptor interactions.

This guide demonstrates a powerful synergy between computational modeling and experimental analysis. DFT calculations provide a predictive framework for understanding geometric, electronic, and physicochemical properties, offering invaluable insights where experimental data is sparse. This predictive power allows researchers to prioritize synthetic targets and design more effective analytical strategies, ultimately accelerating the drug discovery and development process.

References

A Comparative Guide to the Synthetic Routes of 2,6-Difluoro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methoxyphenylacetic acid is a substituted phenylacetic acid derivative. The presence of the difluoro motif at the ortho positions can significantly influence the molecule's conformational properties and its interactions in biological systems, making it an attractive fragment in drug design. The methoxy group at the para position also offers a site for further chemical modification. This guide explores two distinct and logical synthetic strategies to access this target molecule, providing a framework for its laboratory-scale preparation.

Comparative Overview of Synthetic Routes

Two primary synthetic strategies are proposed and evaluated: a route commencing from a substituted benzaldehyde via Knoevenagel condensation and a pathway starting from a substituted toluene derivative involving benzylic functionalization.

ParameterRoute 1: Knoevenagel Condensation ApproachRoute 2: Benzylic Functionalization Approach
Starting Material 2,6-Difluoro-4-hydroxybenzaldehyde2,6-Difluoro-4-methoxytoluene
Key Transformations O-Methylation, Knoevenagel Condensation, Hydrolysis & DecarboxylationBenzylic Bromination, Cyanation, Hydrolysis
Number of Steps 33
Potential Advantages Utilizes a commercially available starting material. The Knoevenagel condensation is a high-yielding and versatile C-C bond-forming reaction.A classical and well-understood sequence for the synthesis of phenylacetic acids.
Potential Challenges The final hydrolysis and decarboxylation step might require optimization to maximize yield.Regioselectivity of the initial benzylic bromination. Handling of toxic reagents like sodium cyanide.
Estimated Overall Yield Moderate to GoodModerate to Good

Route 1: The Knoevenagel Condensation Approach

This synthetic pathway begins with the commercially available 2,6-difluoro-4-hydroxybenzaldehyde and proceeds through a three-step sequence involving O-methylation, Knoevenagel condensation, and finally, hydrolysis and decarboxylation.

Workflow Diagram

Route_1_Knoevenagel_Condensation start 2,6-Difluoro-4-hydroxybenzaldehyde step1 Step 1: O-Methylation start->step1 Dimethyl sulfate, K2CO3, Acetone intermediate1 2,6-Difluoro-4-methoxybenzaldehyde step1->intermediate1 step2 Step 2: Knoevenagel-Doebner Condensation intermediate1->step2 Malonic acid, Pyridine, Piperidine intermediate2 2-(2,6-Difluoro-4-methoxyphenyl)acrylic acid step2->intermediate2 step3 Step 3: Hydrolysis & Decarboxylation intermediate2->step3 H2, Pd/C, then H3O+ product This compound step3->product

Caption: Workflow for the synthesis of this compound via the Knoevenagel condensation approach.

Experimental Protocols

Step 1: Synthesis of 2,6-Difluoro-4-methoxybenzaldehyde

  • Rationale: The initial step involves the methylation of the phenolic hydroxyl group. The use of a mild base like potassium carbonate and a standard methylating agent such as dimethyl sulfate in a polar aprotic solvent like acetone is a common and effective method for this transformation.[1]

  • Procedure:

    • To a solution of 2,6-difluoro-4-hydroxybenzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield 2,6-difluoro-4-methoxybenzaldehyde.

Step 2: Knoevenagel-Doebner Condensation

  • Rationale: The Knoevenagel-Doebner modification is a classic method for the condensation of aldehydes with malonic acid to form α,β-unsaturated carboxylic acids.[2] Pyridine acts as both the solvent and a basic catalyst, while a small amount of piperidine can be used to accelerate the reaction.[3] This reaction is typically followed by decarboxylation.

  • Procedure:

    • In a round-bottom flask, dissolve malonic acid (1.5 eq) in pyridine.

    • Add 2,6-difluoro-4-methoxybenzaldehyde (1.0 eq) to the solution, followed by a catalytic amount of piperidine.

    • Heat the reaction mixture to reflux and monitor the evolution of CO2.

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain the crude acrylic acid derivative.

Step 3: Reduction and Hydrolysis

  • Rationale: While the Knoevenagel-Doebner reaction can sometimes directly yield the phenylacetic acid after decarboxylation, a more controlled approach involves the reduction of the α,β-unsaturated acid intermediate followed by hydrolysis. Catalytic hydrogenation is a standard method for the reduction of the carbon-carbon double bond.

  • Procedure:

    • Dissolve the crude acrylic acid derivative from the previous step in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or 1H NMR).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Route 2: The Benzylic Functionalization Approach

This route starts with a substituted toluene and proceeds via a three-step sequence of benzylic bromination, cyanation, and subsequent hydrolysis of the nitrile to the carboxylic acid. This is a very common and reliable method for the synthesis of phenylacetic acids.[4]

Workflow Diagram

Route_2_Benzylic_Functionalization start 2,6-Difluoro-4-methoxytoluene step1 Step 1: Benzylic Bromination start->step1 N-Bromosuccinimide (NBS), AIBN, CCl4 intermediate1 2,6-Difluoro-4-methoxybenzyl bromide step1->intermediate1 step2 Step 2: Cyanation intermediate1->step2 NaCN, DMSO intermediate2 2,6-Difluoro-4-methoxyphenylacetonitrile step2->intermediate2 step3 Step 3: Hydrolysis intermediate2->step3 H2SO4, H2O, Heat product This compound step3->product

Caption: Workflow for the synthesis of this compound via the benzylic functionalization approach.

Experimental Protocols

Step 1: Synthesis of 2,6-Difluoro-4-methoxybenzyl bromide

  • Rationale: The benzylic position of the toluene derivative is activated for radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination under radical conditions, initiated by a radical initiator like azobisisobutyronitrile (AIBN) or light.[5][6][7]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-difluoro-4-methoxytoluene (1.0 eq) in a non-polar solvent such as carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

    • Heat the mixture to reflux and irradiate with a light source (e.g., a 250W lamp) to initiate the reaction.

    • Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude benzyl bromide, which can often be used in the next step without further purification.

Step 2: Synthesis of 2,6-Difluoro-4-methoxyphenylacetonitrile

  • Rationale: The benzyl bromide is a good electrophile for nucleophilic substitution. Sodium cyanide is a common and effective nucleophile for introducing the cyano group.[8][9][10] A polar aprotic solvent like DMSO is used to facilitate the SN2 reaction.

  • Procedure:

    • Dissolve the crude 2,6-difluoro-4-methoxybenzyl bromide (1.0 eq) in dimethyl sulfoxide (DMSO).

    • Carefully add sodium cyanide (1.2 eq) to the solution. (Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood).

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude benzyl cyanide. Purification can be achieved by column chromatography or distillation under reduced pressure.

Step 3: Hydrolysis of 2,6-Difluoro-4-methoxyphenylacetonitrile

  • Rationale: The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions. Acidic hydrolysis with sulfuric acid is a common and effective method.[11][12][13][14]

  • Procedure:

    • In a round-bottom flask, combine the crude 2,6-difluoro-4-methoxyphenylacetonitrile (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction by TLC until the starting nitrile is consumed.

    • Cool the reaction mixture to room temperature and pour it onto ice.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold water and dry it.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

Both proposed synthetic routes offer viable strategies for the preparation of this compound. The choice between the two will likely depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory.

  • Route 1 (Knoevenagel Condensation) is advantageous if 2,6-difluoro-4-hydroxybenzaldehyde is readily accessible. The reactions involved are generally high-yielding and the procedures are straightforward.

  • Route 2 (Benzylic Functionalization) is a more traditional and very reliable approach for phenylacetic acid synthesis. However, it requires careful handling of hazardous materials like NBS and sodium cyanide.

For any large-scale synthesis, optimization of reaction conditions for each step would be necessary to maximize yields and purity. This guide provides a solid foundation for researchers to develop a robust and efficient synthesis of this compound for their specific research needs.

References

A Comparative Guide to LC-MS Methods for the Structural Confirmation of 2,6-Difluoro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of novel chemical entities is a foundational requirement. 2,6-Difluoro-4-methoxyphenylacetic acid is a substituted phenylacetic acid derivative, a class of compounds frequently encountered as building blocks in the synthesis of active pharmaceutical ingredients (APIs). Its specific substitution pattern—two fluorine atoms flanking a methoxy group—necessitates rigorous analytical techniques to ensure correct isomer identification and rule out closely related structures.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the structural elucidation of small molecules, prized for its high sensitivity, selectivity, and ability to be coupled with powerful separation techniques.[1][2][3] This guide provides an in-depth comparison of two complementary LC-MS strategies for the definitive structural confirmation of this compound:

  • High-Resolution Mass Spectrometry (HRMS) for unambiguous elemental formula determination.

  • Tandem Mass Spectrometry (MS/MS) for detailed structural fingerprinting through fragmentation analysis.

This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust and self-validating protocols for small molecule characterization.

The Analytical Challenge: Characterizing this compound

The target analyte possesses distinct physicochemical properties that inform the analytical strategy. With a molecular formula of C₉H₈F₂O₃ and a monoisotopic mass of 202.0438 g/mol , the molecule is both polar and acidic due to the carboxylic acid moiety.[4] This polarity presents a specific challenge for liquid chromatography, as traditional reversed-phase C18 columns may offer insufficient retention, leading to poor separation from the solvent front and potential ion suppression.[5][6]

Definitive structural confirmation goes beyond simply measuring the molecular weight. It requires experimental data to support the precise arrangement of atoms, including the placement of the two fluorine and one methoxy group on the phenyl ring. An incorrect isomeric assignment could have significant implications for the compound's biological activity and safety profile.

Method 1: High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

The primary strength of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically within 1-3 parts-per-million (ppm). This level of precision allows for the confident assignment of a unique elemental formula, drastically narrowing down the list of potential candidate structures.[1][2][7] Modern instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers are the workhorses for this approach.

Experimental Protocol: HRMS Analysis

1. Sample Preparation:

  • Prepare a 1.0 µg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and deionized water. This solvent system is compatible with both reversed-phase and HILIC chromatography.

2. Liquid Chromatography:

  • Rationale: To overcome the retention challenges associated with this polar analyte, a column designed for polar compound retention is recommended. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice.[6][8]

  • Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in 95:5 Water:Acetonitrile. The addition of formic acid serves to protonate the analyte in positive ion mode and provides protons for the ionization process, enhancing signal intensity.[9]

  • Mobile Phase B: 0.1% Formic Acid in 95:5 Acetonitrile:Water.

  • Gradient:

    • 0.0 min: 99% B

    • 5.0 min: 60% B

    • 5.1 min: 99% B

    • 7.0 min: 99% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry:

  • Rationale: Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules that are already ionized or can be easily ionized in solution.[1][10] Given the acidic nature of the analyte, negative ion mode is expected to yield a strong signal for the deprotonated molecule [M-H]⁻. Analysis in positive ion mode ([M+H]⁺) should also be performed for comprehensive data.[7]

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization Mode: ESI, Positive and Negative.

  • Acquisition Mode: Full Scan MS.

  • Mass Range: 50 - 500 m/z.

  • Resolution: > 60,000 FWHM.

  • Capillary Voltage: 3.0 kV (Positive), -2.5 kV (Negative).

  • Source Temperature: 120 °C.

HRMS Workflow Diagram

HRMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Sample Injection Column HILIC Column (Polar Retention) Sample->Column Elution Gradient Elution Column->Elution ESI ESI Source (+/- Ionization) Elution->ESI Analyzer HRMS Analyzer (Q-TOF or Orbitrap) ESI->Analyzer Detector Detector Analyzer->Detector AccurateMass Accurate Mass Measurement Detector->AccurateMass FormulaCalc Elemental Formula Calculation (ppm error) AccurateMass->FormulaCalc MSMS_Workflow cluster_LCMS LC-MS cluster_MSMS Tandem Mass Spectrometry cluster_Data Data Analysis LC LC Separation ESI ESI Ionization LC->ESI Q1 Precursor Ion Isolation (m/z 201.04) ESI->Q1 Q2 Collision-Induced Dissociation (CID) Q1->Q2 Q3 Product Ion Analysis Q2->Q3 Spectrum Fragmentation Spectrum Q3->Spectrum Interpretation Structural Interpretation Spectrum->Interpretation

References

A Comparative Efficacy Analysis of Lipophilic Phenyl- and Methoxy-Substituted Inhibitors Targeting GABA Transporters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of a class of inhibitors for Gamma-Aminobutyric Acid (GABA) Transporters (GATs), focusing on compounds that leverage lipophilic phenyl- and methoxy-substituted moieties to achieve potency and selectivity. While the specific 2,6-Difluoro-4-methoxyphenylacetic acid scaffold represents a rational starting point for fragment-based drug design, this guide will broaden the scope to include structurally related, well-characterized inhibitors to provide a more robust comparative analysis. We will delve into the mechanism of action, compare key efficacy data, and provide detailed experimental protocols for evaluating such inhibitors.

Introduction: The Rationale for Targeting GABA Transporters

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its action is terminated by its reuptake from the synaptic cleft into neurons and surrounding glial cells by four distinct GABA transporters: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1).[1] By inhibiting these transporters, the extracellular concentration of GABA is increased, enhancing inhibitory neurotransmission. This mechanism is a validated therapeutic strategy for neurological disorders such as epilepsy.[2][3]

The efficacy of a GAT inhibitor is not solely defined by its potency but also by its selectivity for a specific GAT subtype. GAT1 is predominantly expressed in neurons, while GAT3 is primarily found in astrocytes.[4] This differential localization means that subtype-selective inhibitors can produce distinct physiological effects. For instance, selective GAT1 inhibition is the primary mechanism of the clinically approved anti-epileptic drug, Tiagabine.[1][2]

Lipophilic, aromatic moieties are a cornerstone in the design of potent GAT inhibitors. These groups, often attached to a core scaffold like nipecotic acid or proline, are crucial for interacting with the transmembrane domains of the transporter proteins.[2][5][6] The inclusion of methoxy and fluoro substituents on these phenyl rings can further modulate potency, selectivity, and pharmacokinetic properties.[7]

The GAT Inhibition Pathway

The following diagram illustrates the role of GATs in the GABAergic synapse and the mechanism of action for GAT inhibitors.

GAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell PRE_GABA GABA PRE_Vesicle Synaptic Vesicle PRE_GABA->PRE_Vesicle Packaging Cleft_GABA GABA PRE_Vesicle->Cleft_GABA Release POST_Receptor GABA-A Receptor GAT3 GAT3 Glia_GABA GABA GAT3->Glia_GABA Reuptake Synaptic_Cleft Synaptic Cleft GAT1 GAT1 GAT1->PRE_GABA Recycling GAT_Inhibitor GAT Inhibitor (e.g., Tiagabine, SNAP-5114) GAT_Inhibitor->GAT3 Blocks GAT_Inhibitor->GAT1 Blocks Cleft_GABA->POST_Receptor Binding Cleft_GABA->GAT3 Reuptake Cleft_GABA->GAT1 Reuptake

Caption: Mechanism of GAT inhibitors at the GABAergic synapse.

Comparative Efficacy of Key GAT Inhibitors

To provide a clear comparison, we will evaluate several key lipophilic GAT inhibitors based on their reported inhibitory concentrations (IC50) against different GAT subtypes. The IC50 value represents the concentration of an inhibitor required to block 50% of the GABA transport activity. A lower IC50 value indicates higher potency.

CompoundCore ScaffoldKey Lipophilic MoietyGAT-1 IC50 (µM)GAT-3 IC50 (µM)Selectivity (GAT-1 vs GAT-3)
Tiagabine Nipecotic Acid4,4-Bis(3-methyl-2-thienyl)-3-butenyl~0.35[6]High µM rangeGAT-1 Selective
(S)-SNAP-5114 Piperidine-3-carboxylic AcidTris(4-methoxyphenyl)methoxy)ethyl~70[6]~3.1[6]GAT-3 Selective
Compound (R)-4d Pyrrolidine-2-acetic acid2-[tris(4-methoxyphenyl)methoxy]ethyl~62[6]~3.1[6]GAT-3 Selective (20:1)[6]
Compound (S)-4c Pyrrolidine-2-acetic acid4,4-[Di(3-methylthiophen-2-yl)]but-3-en-1-yl~0.34[6]High µM rangeGAT-1 Selective

Note: Compounds (R)-4d and (S)-4c are examples from medicinal chemistry literature that demonstrate the impact of specific side chains on potency and selectivity.[6]

Analysis of Structure-Activity Relationships (SAR):

  • GAT-1 Selectivity: The data clearly shows that bulky, lipophilic groups like the di-thienyl moiety found in Tiagabine and compound (S)-4c confer high potency and selectivity for the GAT-1 transporter.[6]

  • GAT-3 Selectivity: Conversely, the large tris(4-methoxyphenyl)methoxy group, as seen in (S)-SNAP-5114 and compound (R)-4d, is a key determinant for GAT-3 selectivity.[6] This suggests the binding pocket of GAT-3 can accommodate these highly branched, oxygen-rich structures more effectively than GAT-1.

  • Role of the Core Scaffold: While the lipophilic side chain dictates selectivity, the core amino acid-like scaffold (Nipecotic Acid, Piperidine, Pyrrolidine) is essential for recognition by the transporter's substrate binding site.

Experimental Protocols for Efficacy Evaluation

The following protocols outline a self-validating workflow for determining the IC50 and selectivity of novel GAT inhibitors.

Workflow Overview

GAT_Inhibitor_Workflow start Synthesize Test Inhibitor Compound cell_prep Prepare HEK293 Cells Expressing mGAT Subtypes (mGAT1, mGAT2, mGAT3, mGAT4) start->cell_prep assay Perform [3H]GABA Uptake Assay cell_prep->assay data_analysis Data Analysis: Calculate % Inhibition assay->data_analysis ic50 Determine IC50 Values (Non-linear Regression) data_analysis->ic50 selectivity Calculate Selectivity Ratios ic50->selectivity end Comparative Efficacy Profile Established selectivity->end

Caption: Experimental workflow for evaluating GAT inhibitor efficacy.

Detailed Protocol: [³H]GABA Uptake Assay

This protocol is a standard method for quantifying the inhibitory activity of compounds on GABA transporters expressed in a heterologous system.

Rationale: Using a cell line like HEK293 that does not endogenously express GATs allows for the specific evaluation of inhibitor activity on a single, transfected GAT subtype. Radiolabeled [³H]GABA provides a highly sensitive and direct measure of GABA transport.

Materials:

  • HEK293 cells stably transfected with individual mouse GAT subtypes (mGAT1, mGAT2, mGAT3, mGAT4).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Test inhibitor compounds and reference compounds (e.g., Tiagabine, SNAP-5114).

  • Scintillation fluid and a scintillation counter.

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed the transfected HEK293 cells into 96-well plates and grow to confluence. Each GAT subtype should be plated separately.

  • Preparation: On the day of the assay, wash the cell monolayers twice with KRH buffer.

  • Pre-incubation: Add 100 µL of KRH buffer containing the desired concentration of the test inhibitor (or reference compound) to each well. For a full dose-response curve, use a range of concentrations (e.g., 0.1 nM to 100 µM). Include "total uptake" (no inhibitor) and "non-specific binding" (a high concentration of a non-selective inhibitor like nipecotic acid) controls. Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Uptake: Add 100 µL of KRH buffer containing a fixed concentration of [³H]GABA (typically in the low nanomolar range) to all wells to start the uptake reaction.

  • Incubation: Incubate the plates for a short, defined period (e.g., 3-5 minutes) at room temperature. This time should be within the linear range of GABA uptake.

  • Terminate Uptake: Rapidly terminate the assay by aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells in each well by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Quantification: Transfer the lysate from each well into a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Counts_Test - Counts_NSB) / (Counts_Total - Counts_NSB))

    • Where Counts_Test is the radioactivity in the presence of the test inhibitor, Counts_NSB is the non-specific binding, and Counts_Total is the total uptake without any inhibitor.

  • Determine IC50:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC50 value for each GAT subtype.

  • Calculate Selectivity:

    • The selectivity ratio is determined by dividing the IC50 of one subtype by the IC50 of another. For example, GAT-3 selectivity over GAT-1 is IC50(GAT-1) / IC50(GAT-3). A ratio greater than 10 is generally considered significant.

Conclusion and Future Directions

The comparative analysis demonstrates that lipophilic, substituted phenyl moieties are critical pharmacophores in the design of potent and selective GAT inhibitors. While GAT-1 selective inhibitors like Tiagabine have established clinical utility, the development of GAT-3 selective compounds based on scaffolds like tris(4-methoxyphenyl) derivatives offers a promising avenue for exploring the therapeutic potential of glial GABA transport modulation.[5][6]

Future research should focus on refining these lipophilic moieties. The use of strategic fluorination, as suggested by the initial topic of this compound, could be a valuable strategy to improve metabolic stability, blood-brain barrier penetration, and binding affinity.[7] A systematic evaluation of such novel derivatives using the robust protocols outlined in this guide will be essential for identifying the next generation of GAT-targeted therapeutics.

References

The Definitive Guide to X-ray Crystallography of 2,6-Difluoro-4-methoxyphenylacetic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies, facilitates lead optimization, and ultimately paves the way for the rational design of more potent and selective therapeutics. Phenylacetic acid derivatives, a scaffold present in numerous pharmacologically active compounds, are of significant interest. The introduction of fluorine atoms, as in 2,6-Difluoro-4-methoxyphenylacetic acid, can dramatically alter a molecule's physicochemical properties, including its metabolic stability and binding affinity.

This guide provides an in-depth technical comparison of single-crystal X-ray diffraction (XRD) with other key analytical techniques for the structural elucidation of this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear-eyed view of the strengths and limitations of each method, grounded in experimental data.

The Unambiguous Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the gold standard for determining the precise atomic arrangement within a crystalline solid.[1][2][3] Unlike spectroscopic techniques that provide indirect structural information, XRD offers a direct visualization of the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.[4] This unambiguous structural determination is crucial for understanding how a molecule packs in a crystal lattice and how it might interact with a biological target.

The fundamental principle of X-ray diffraction lies in the interaction of X-rays with the electron clouds of atoms in a crystal.[3] When a monochromatic X-ray beam is directed at a single crystal, the regularly spaced atoms act as a diffraction grating, scattering the X-rays in a specific pattern of constructive interference.[1][5] This diffraction pattern is governed by Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the distance between crystal lattice planes (d).[1][5][6]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands precision and patience. Here, we outline a typical workflow, using the closely related derivative, 2-chloro-N-(4-methoxyphenyl)acetamide, as a practical example for which a crystal structure has been successfully determined.[7][8]

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide dissolution Dissolution in suitable solvent (e.g., Ethanol) synthesis->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

The critical prerequisite for a successful single-crystal XRD experiment is the growth of high-quality, single crystals of sufficient size and perfection.[9] For many organic molecules, this can be the most challenging step.[4]

Experimental Protocol: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide [7][8]

  • Dissolution: Dissolve 0.047 mol of 4-methoxyaniline in 40 mL of pure acetic acid in an ice bath.

  • Acylation: Add chloroacetyl chloride (0.047 mol) portionwise to the solution while stirring.

  • Precipitation: After the reaction is complete, add a solution of sodium acetate (35 mL). A solid precipitate will form after approximately 30 minutes of stirring at room temperature.

  • Isolation and Purification: Filter the resulting solid, wash it with cold water, and then dry it.

  • Recrystallization: Recrystallize the crude product from ethanol to yield colorless single crystals suitable for XRD analysis. The key to forming large, well-ordered crystals is slow cooling of the saturated ethanol solution.

Causality Behind Experimental Choices:

  • Solvent Selection: Ethanol is chosen for recrystallization because the solubility of the compound is significantly higher at elevated temperatures than at room temperature, a key requirement for successful crystallization by cooling.

  • Slow Cooling: Rapid cooling leads to the formation of many small, imperfect crystals (a powder), which are unsuitable for single-crystal XRD. Slow, undisturbed cooling allows for the ordered growth of a few large single crystals.[9]

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[2] The crystal is then rotated, and a series of diffraction images are collected by a detector.

Data Processing and Structure Solution:

The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and the space group of the crystal. The "phase problem," a central challenge in crystallography, is then solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data to yield the final, highly accurate crystal structure.

A Comparative Perspective: XRD vs. Other Analytical Techniques

While XRD provides unparalleled detail in the solid state, a comprehensive characterization of a compound often necessitates a multi-technique approach. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two powerful complementary techniques.[4]

FeatureSingle-Crystal X-ray Diffraction (XRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Obtained Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions in the solid state.[1][2]Information about the chemical environment of atoms (1H, 13C, 19F, etc.), connectivity, and molecular dynamics in solution.[10][11][12]Precise molecular weight and elemental composition. Fragmentation patterns can provide structural information.
Sample Requirements High-quality single crystal (typically 0.1-0.3 mm).[9]Soluble sample in a suitable deuterated solvent.Small amount of sample, can be in solid or solution.
State of Matter Solid (crystalline)SolutionGas phase (ions)
Key Advantage Unambiguous and definitive structural determination.[4]Provides information on molecular structure and dynamics in solution, which can be more biologically relevant.[12]High sensitivity and accuracy in determining molecular weight.
Key Limitation Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution or biologically active conformation.Provides indirect structural information that requires interpretation. Can be challenging for large or complex molecules.Provides limited information on 3D structure and stereochemistry.

Synergistic Application:

The true power of these techniques is realized when they are used in concert. For instance, NMR can confirm the molecular structure in solution, while MS verifies the molecular weight and elemental composition. XRD then provides the definitive solid-state structure, offering insights into crystal packing and potential polymorphic forms.

The Influence of Fluorine Substitution: A Note on Structure-Activity Relationships

The presence of fluorine atoms in the 2 and 6 positions of the phenyl ring in this compound is not trivial. Fluorine's high electronegativity and relatively small size can significantly impact a molecule's properties. In the context of SAR, fluorine substitution can:

  • Enhance Binding Affinity: By participating in favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target protein.

  • Improve Metabolic Stability: By blocking sites of metabolic oxidation.

  • Alter Lipophilicity: Influencing the molecule's ability to cross cell membranes.

The precise structural information obtained from X-ray crystallography is invaluable for understanding how these fluorine substitutions influence the overall conformation and intermolecular interactions of the molecule, thereby providing a rational basis for further drug design and optimization.[13][14][15]

Caption: 2D representation of this compound.

Conclusion

Single-crystal X-ray diffraction is an indispensable tool in the arsenal of the modern drug discovery scientist. For derivatives of this compound, it provides the most definitive and high-resolution structural information available. While challenges in crystallization must be overcome, the resulting data on molecular conformation and intermolecular interactions are invaluable for understanding structure-activity relationships and guiding the design of new chemical entities. When integrated with complementary techniques such as NMR and mass spectrometry, a truly comprehensive understanding of the molecule's properties can be achieved, accelerating the journey from a promising compound to a potential therapeutic.

References

side-by-side comparison of different catalysts for 2,6-Difluoro-4-methoxyphenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,6-Difluoro-4-methoxyphenylacetic acid, a key building block for various pharmacologically active compounds, presents unique challenges due to the electronic nature of its substituents. The presence of two electron-withdrawing fluorine atoms and one electron-donating methoxy group on the phenyl ring significantly influences the reactivity of the benzylic position. This guide provides a side-by-side comparison of various catalytic systems for the synthesis of this important molecule, offering insights into their performance, mechanistic pathways, and practical considerations. Experimental data from related substituted phenylacetic acid syntheses are used to project the efficacy of each catalyst for the target molecule.

Introduction to Synthetic Strategies

The primary retrosynthetic disconnection for this compound involves the formation of the C-C bond between the benzyl group and the carboxylic acid moiety. This can be achieved through several catalytic and non-catalytic methods, with the most prominent being the carbonylation of a corresponding benzyl halide or the carboxylation of a benzyl equivalent. This guide will focus on a comparative analysis of transition metal-catalyzed approaches, primarily featuring palladium and nickel, and will also consider the classic Grignard reaction as a baseline.

Side-by-Side Catalyst Performance Comparison

The choice of catalyst is paramount in achieving high yield, selectivity, and functional group tolerance. Below is a comparative table summarizing the expected performance of different catalytic systems for the synthesis of this compound, based on literature for similarly substituted substrates.

Catalyst SystemStarting MaterialTypical ConditionsExpected Yield for Target MoleculeKey AdvantagesKey Disadvantages
Palladium-based 2,6-Difluoro-4-methoxybenzyl chloride/bromideCO (1-10 atm), Base (e.g., NaOH, NEt₃), Ligand (e.g., PPh₃), Solvent (e.g., Toluene, DMF), 80-120 °CGood to ExcellentHigh functional group tolerance, well-established methodology, good yields for a wide range of substrates.[1][2]Requires handling of toxic CO gas, higher cost of palladium, potential for catalyst deactivation.
Nickel-based 2,6-Difluoro-4-methoxybenzyl chloride/bromideCO₂ (1 atm), Reducing agent (e.g., Mn, Zn), Ligand (e.g., bipyridine derivatives), Solvent (e.g., DMF), Room Temp to 80 °CGoodMilder reaction conditions (atmospheric CO₂), lower cost of nickel, user-friendly protocols.[3][4][5]Can be sensitive to substrate electronic effects, potential for side reactions like homocoupling.
Cobalt-based 2,6-Difluoro-4-methoxybenzyl chlorideCO (1 atm), Base (e.g., NaOH), Phase-transfer catalyst, Room TempModerate to GoodVery mild conditions (room temp, 1 atm CO), low-cost catalyst.[6]Less explored than Pd and Ni, may have a narrower substrate scope.
Rhodium-based 2,6-Difluoro-4-methoxybenzyl alcoholCO/H₂, Promoter (e.g., HI), 100-150 °CModerateCan utilize benzyl alcohols directly.[7]Requires higher temperatures and pressures, less common for this specific transformation.
Grignard Reaction 2,6-Difluoro-4-methoxybenzyl bromideMg, Dry Ice (solid CO₂), Anhydrous Ether/THFGoodWell-established, no transition metal catalyst needed, high yields for many substrates.[8][9][10][11]Requires strictly anhydrous conditions, incompatible with many functional groups (e.g., esters, ketones).

Mechanistic Insights and Rationale for Catalyst Selection

The electronic properties of the 2,6-difluoro-4-methoxyphenyl group play a crucial role in the catalytic cycle. The electron-withdrawing fluorine atoms can facilitate the oxidative addition of the benzyl halide to the metal center, a key step in both palladium and nickel-catalyzed reactions. Conversely, the electron-donating methoxy group can influence the nucleophilicity of the intermediate organometallic species.

Palladium-Catalyzed Carbonylation

The generally accepted mechanism for palladium-catalyzed carbonylation of benzyl halides involves the oxidative addition of the benzyl halide to a Pd(0) species, followed by CO insertion to form an acyl-palladium complex. Subsequent reaction with a nucleophile (in this case, hydroxide or alkoxide) regenerates the catalyst and forms the carboxylate product.[1] The presence of electron-withdrawing groups on the aryl ring generally favors the oxidative addition step.[12]

Experimental Workflow: Palladium-Catalyzed Carbonylation

G cluster_prep Reaction Setup cluster_reaction Carbonylation cluster_workup Work-up and Purification prep1 Add Pd catalyst and ligand to a dry, inert atmosphere reactor prep2 Add solvent and 2,6-difluoro-4-methoxybenzyl halide prep1->prep2 prep3 Add base (e.g., aqueous NaOH) prep2->prep3 react1 Pressurize reactor with CO gas prep3->react1 react2 Heat to reaction temperature (e.g., 80-120 °C) with stirring react1->react2 react3 Monitor reaction progress by TLC or GC/LC-MS react2->react3 workup1 Cool reaction and vent CO react3->workup1 workup2 Acidify aqueous phase to precipitate the product workup1->workup2 workup3 Extract with an organic solvent workup2->workup3 workup4 Dry organic layer and concentrate workup3->workup4 workup5 Purify by recrystallization or chromatography workup4->workup5

Caption: A general experimental workflow for the palladium-catalyzed carbonylation of a benzyl halide.

Nickel-Catalyzed Carboxylation

Nickel-catalyzed carboxylation with CO₂ offers a more environmentally benign alternative to carbonylation with CO. The catalytic cycle is thought to involve the reduction of a Ni(II) precursor to a Ni(0) species, which then undergoes oxidative addition with the benzyl halide. The resulting organonickel intermediate reacts with CO₂ to form a nickel carboxylate, which upon protonolysis, yields the desired carboxylic acid and regenerates the active nickel catalyst.[3][4] The presence of additives like MgCl₂ can play a crucial role in stabilizing intermediates and facilitating CO₂ insertion.[13] For substrates with both electron-donating and electron-withdrawing groups, the choice of ligand is critical to modulate the electronic properties of the nickel center and achieve high catalytic efficiency.[14]

Catalytic Cycle: Nickel-Catalyzed Carboxylation

G NiII Ni(II) Ni0 Ni(0) NiII->Ni0 Reduction (e.g., Mn, Zn) NiII_R R-Ni(II)-X Ni0->NiII_R Oxidative Addition (R-X) NiII_R_CO2 R-Ni(II)-O₂CR NiII_R->NiII_R_CO2 CO₂ Insertion NiII_R_CO2->NiII Protonolysis (R-COOH formed)

Caption: A simplified catalytic cycle for the nickel-catalyzed carboxylation of a benzyl halide (R-X).

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Carbonylation of 2,6-Difluoro-4-methoxybenzyl Chloride (Adapted from literature[1])

Materials:

  • 2,6-Difluoro-4-methoxybenzyl chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Carbon monoxide (CO) gas

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a high-pressure stainless-steel autoclave equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq).

  • Evacuate and backfill the autoclave with nitrogen three times.

  • Add toluene, followed by 2,6-Difluoro-4-methoxybenzyl chloride (1.0 eq) and an aqueous solution of NaOH (2.0 eq).

  • Seal the autoclave, purge with CO gas three times, and then pressurize to 10 atm with CO.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reactor to room temperature and carefully vent the CO gas in a fume hood.

  • Transfer the reaction mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water.

  • Acidify the aqueous layer with concentrated HCl to pH ~2, which should precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Protocol 2: Nickel-Catalyzed Carboxylation of 2,6-Difluoro-4-methoxybenzyl Bromide (Adapted from literature[3][4])

Materials:

  • 2,6-Difluoro-4-methoxybenzyl bromide

  • Nickel(II) chloride (NiCl₂)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Manganese (Mn) powder

  • Dimethylformamide (DMF)

  • Carbon dioxide (CO₂) gas (balloon)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add NiCl₂ (0.1 eq), dtbbpy (0.1 eq), and Mn powder (2.0 eq).

  • Add anhydrous DMF, followed by 2,6-Difluoro-4-methoxybenzyl bromide (1.0 eq).

  • Evacuate and backfill the flask with CO₂ from a balloon three times.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Conclusion

The synthesis of this compound can be effectively achieved through various catalytic methods. Palladium-catalyzed carbonylation offers a robust and high-yielding approach, though it requires the handling of toxic CO gas under pressure. Nickel-catalyzed carboxylation presents a milder and more cost-effective alternative, utilizing atmospheric CO₂. For substrates sensitive to transition metals or when anhydrous conditions can be strictly maintained, the Grignard reaction provides a classic and reliable route. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, functional group compatibility, cost, and safety considerations. The provided protocols and comparative data serve as a valuable resource for researchers in the selection and optimization of their synthetic strategy.

References

A Comparative Guide to the Biological Targets of Fluorinated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. The phenylacetic acid moiety, a versatile and privileged structure, gains remarkable potency and altered pharmacological profiles upon fluorination. This guide provides an in-depth comparative analysis of the primary biological targets of fluorinated phenylacetic acids, offering experimental data, detailed protocols, and mechanistic insights to inform and accelerate drug discovery programs.

Introduction: The Power of Fluorine in Phenylacetic Acid Scaffolds

The introduction of fluorine atoms or trifluoromethyl groups into the phenylacetic acid framework profoundly influences its physicochemical properties.[1] This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond.[2][3] These modifications can enhance metabolic stability, improve membrane permeability, and critically, increase binding affinity to biological targets.[4] Consequently, fluorinated phenylacetic acid derivatives have emerged as potent modulators of a diverse range of proteins, including enzymes, ion channels, and nuclear receptors. This guide will dissect these interactions, providing a comparative look at their activity on key biological targets.

Cyclooxygenase (COX) Enzymes: Potent and Selective Inhibition

Fluorinated phenylacetic acid derivatives are well-established as potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[5] The two main isoforms, COX-1 and COX-2, are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and plays a major role in inflammation and pain.[5] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to minimize gastrointestinal side effects associated with non-selective NSAIDs.

The fluorination of phenylacetic acid derivatives can significantly enhance their potency and selectivity for COX-2. For instance, the addition of a trifluoromethyl group can increase the compound's affinity for the hydrophobic pocket of the COX-2 active site.

Comparative Analysis of COX Inhibition

The following table summarizes the in vitro inhibitory activity of representative fluorinated phenylacetic acid derivatives and related compounds against COX-1 and COX-2. The IC50 values, the concentration of the inhibitor required to reduce enzyme activity by 50%, are presented to allow for a direct comparison of potency and selectivity.

CompoundFluorine SubstitutionCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound A 4-F-phenyl>1008.2>12.1[6]
Compound B 2,4-di-F-phenyl9.40.08117.5[6]
Celecoxib Trifluoromethylphenyl39.80.0048>8326[7]
Diclofenac 2,6-di-Cl-phenylamino0.02060.1030.2[8]

Note: The data presented are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay

This protocol outlines a common method for determining the inhibitory potency of compounds against COX-1 and COX-2 using a fluorometric approach.[4][9][10]

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic Acid (substrate)

  • Test compounds and reference inhibitors (e.g., Celecoxib, SC-560) dissolved in DMSO

  • 96-well white opaque microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, probe, and arachidonic acid in COX Assay Buffer as recommended by the supplier.

  • Assay Setup:

    • Enzyme Control (EC) wells: Add 76 µl of COX Assay Buffer, 1 µl of COX Probe, 2 µl of diluted COX Cofactor, and 1 µl of either COX-1 or COX-2 enzyme.

    • Inhibitor (Test) wells: Add 76 µl of COX Assay Buffer, 1 µl of COX Probe, 2 µl of diluted COX Cofactor, 1 µl of either COX-1 or COX-2 enzyme, and 10 µl of the test compound at various concentrations.

    • Inhibitor Control (IC) wells: Add 76 µl of COX Assay Buffer, 1 µl of COX Probe, 2 µl of diluted COX Cofactor, 1 µl of either COX-1 or COX-2 enzyme, and 10 µl of a known inhibitor (e.g., 2 µl of SC560 for COX-1 or Celecoxib for COX-2, with 8 µl of assay buffer).

  • Initiate Reaction: Add 10 µl of the arachidonic acid solution to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Prostaglandin Biosynthesis Pathway

prostaglandin_pathway cluster_inhibition Inhibition by Fluorinated Phenylacetic Acids Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-1 / COX-2 (Cyclooxygenase activity) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Synthases Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Synthases Prostacyclins Prostacyclins (PGI2) PGH2->Prostacyclins Synthases PLA2 Phospholipase A2 COX1_2 COX-1 / COX-2 Peroxidase Peroxidase (COX activity) Synthases Prostaglandin/Thromboxane Synthases

Caption: Prostaglandin biosynthesis pathway and the point of inhibition by fluorinated phenylacetic acids.

Voltage-Gated Sodium Channels: Modulating Neuronal Excitability

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[11] Dysregulation of these channels is implicated in various neurological disorders, including epilepsy and chronic pain. Phenylacetamide derivatives, which are structurally related to phenylacetic acids, have been identified as potent blockers of voltage-gated sodium channels.[1] Fluorination of these compounds can enhance their potency and modulate their selectivity for different Nav subtypes.

Comparative Analysis of Nav Channel Blockade

The following table presents the inhibitory activity (IC50 values) of representative fluorinated compounds on different voltage-gated sodium channel subtypes. This allows for a comparison of their potency and selectivity, which is critical for developing therapeutics with minimized off-target effects (e.g., cardiotoxicity associated with Nav1.5 blockade).

CompoundFluorine SubstitutionNav1.5 IC50 (µM)Nav1.7 IC50 (µM)
Compound C 3-F-phenyl>300.011[3]
Compound D 4-F-phenyl38.30.34[3]
Lacosamide ->100~50[12]
Tetracaine -~103.6[3]

Note: The data presented are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Experimental Protocol: Automated Patch-Clamp Electrophysiology for Nav Channel Inhibition

Automated patch-clamp systems provide a high-throughput method for evaluating the effects of compounds on ion channel function.[13][14][15]

Materials:

  • Mammalian cell line stably expressing the human Nav subtype of interest (e.g., HEK293 cells)

  • Extracellular and intracellular recording solutions

  • Automated patch-clamp system (e.g., IonWorks, PatchXpress)

  • Test compounds and reference blockers (e.g., Tetrodotoxin, Tetracaine)

Procedure:

  • Cell Preparation: Culture the cells to an appropriate confluency and harvest them for the experiment.

  • System Setup: Prime the fluidics of the automated patch-clamp system with the appropriate extracellular and intracellular solutions.

  • Cell Sealing and Whole-Cell Configuration: The system automatically aspirates cells and establishes a high-resistance seal (giga-seal) with the recording aperture. Subsequently, whole-cell access is achieved.

  • Voltage Protocol and Recording:

    • Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a potential that activates the channels (e.g., -10 mV).

    • Record the baseline sodium current in the absence of any compound.

  • Compound Application: Perfuse the cells with the extracellular solution containing the test compound at various concentrations.

  • Recording in the Presence of Compound: After a defined incubation period, apply the same voltage protocol and record the sodium current in the presence of the compound.

  • Data Analysis:

    • Measure the peak sodium current amplitude before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Generate a concentration-response curve and determine the IC50 value using a suitable fitting model.

Voltage-Gated Sodium Channel Function

nav_channel cluster_closed Resting State (Closed) cluster_open Activated State (Open) cluster_inactivated Inactivated State Closed Channel Closed (Activation gate closed, Inactivation gate open) Open Channel Open (Activation and Inactivation gates open) Closed->Open Depolarization Inactivated Channel Inactivated (Activation gate open, Inactivation gate closed) Open->Inactivated Inactivation Inactivated->Closed Repolarization

Caption: The gating states of a voltage-gated sodium channel and the primary state targeted by many blockers.

Peroxisome Proliferator-Activated Receptors (PPARs): Agonism for Metabolic Regulation

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. The three main isoforms are PPARα, PPARγ, and PPARδ. Fibrates, a class of drugs used to treat dyslipidemia, are known to be PPARα agonists.[16] Phenylacetic acid derivatives have been developed as agonists for both PPARα and PPARγ.[17] Fluorination can be employed to fine-tune the potency and selectivity of these compounds.

Comparative Analysis of PPAR Agonism

The following table summarizes the agonist activity (EC50 values) of representative compounds on PPARα and PPARγ. The EC50 is the concentration of an agonist that provokes a response halfway between the baseline and maximum response.

CompoundFluorine SubstitutionPPARα EC50 (µM)PPARγ EC50 (µM)
Fenofibric Acid -9.4761.0[18]
Bezafibrate -30.4178[18]
PFOA Perfluorinated~50~100[8]
PFOS Perfluorinated~25~50[8]

Note: The data presented are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Experimental Protocol: Luciferase Reporter Gene Assay for PPAR Activation

This assay is a common cell-based method to screen for PPAR agonists.[11][19][20][21][22]

Materials:

  • Mammalian cell line (e.g., HEK293T, COS-7)

  • Expression plasmid for the ligand-binding domain of the PPAR subtype of interest fused to a DNA-binding domain (e.g., GAL4).

  • Reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Test compounds and a reference agonist (e.g., Rosiglitazone for PPARγ).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection:

    • Plate the cells in a 96-well plate.

    • Co-transfect the cells with the PPAR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing the test compounds at various concentrations or the reference agonist.

  • Incubation: Incubate the cells for another 24 hours to allow for gene expression.

  • Cell Lysis: Wash the cells with PBS and then add a lysis buffer to release the cellular contents, including the expressed luciferase.

  • Luciferase Assay:

    • Transfer the cell lysate to a white opaque 96-well plate.

    • Add the luciferase assay reagent, which contains the substrate luciferin.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration and determine the EC50 value using non-linear regression analysis.

PPAR Signaling Pathway

ppar_pathway cluster_nucleus Nucleus Ligand Fluorinated Phenylacetic Acid (Agonist) PPAR PPARα / PPARγ Ligand->PPAR Binds to Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE Peroxisome Proliferator Response Element (PPRE) in DNA Complex->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates Metabolism Regulation of Lipid and Glucose Metabolism Transcription->Metabolism

Caption: Simplified signaling pathway of PPAR activation by a fluorinated phenylacetic acid agonist.

Other Potential Biological Targets

While the aforementioned targets are the most well-characterized, evidence suggests that fluorinated phenylacetic acids and related compounds may interact with other biological molecules.

Mitochondrial Permeability Transition Pore (mPTP)

Some studies have shown that perfluorinated fatty acids, such as perfluorooctanoic acid (PFOA), can induce the opening of the mitochondrial permeability transition pore (mPTP), a key event in some forms of cell death.[23][24] While direct evidence for fluorinated phenylacetic acids is limited, the acidic nature and high lipophilicity conferred by fluorination suggest that this is a plausible, albeit less explored, target. The primary assay to investigate this is the mitochondrial swelling assay, which spectrophotometrically measures changes in light scattering of isolated mitochondria upon exposure to a test compound in the presence of calcium.[23]

Kinases

There are general reports indicating that fluorinated phenylacetic acids are valuable building blocks for the synthesis of kinase inhibitors. The strategic placement of fluorine can enhance binding to the ATP-binding pocket of various kinases. However, a systematic comparison of a series of fluorinated phenylacetic acids against a panel of kinases with corresponding IC50 values is not yet well-documented in publicly available literature. Further research is needed to fully elucidate the potential of this class of compounds as kinase inhibitors.

Conclusion and Future Perspectives

Fluorinated phenylacetic acids represent a versatile and powerful class of molecules with the ability to modulate a range of important biological targets. Their activity as potent and often selective inhibitors of COX enzymes is well-established. Furthermore, emerging evidence highlights their potential as modulators of voltage-gated sodium channels and as agonists of PPAR nuclear receptors.

The future of research in this area lies in the continued exploration of structure-activity relationships, particularly concerning the impact of fluorine substitution patterns on subtype selectivity for ion channels and PPARs. Moreover, a more systematic investigation into their potential as kinase inhibitors is warranted. As our understanding of the nuanced effects of fluorination deepens, so too will our ability to design novel fluorinated phenylacetic acid derivatives with enhanced therapeutic profiles for a multitude of diseases.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2,6-Difluoro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,6-Difluoro-4-methoxyphenylacetic acid. As a fluorinated organic acid, this compound requires meticulous handling and adherence to hazardous waste regulations to ensure the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety principles and regulatory standards, designed to provide clarity and build confidence in your laboratory's waste management practices.

Hazard Identification and Essential Safety Precautions

Based on data for similar compounds, this compound should be treated as a material that poses the following risks:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][3][4]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][3][5]

Table 1: Inferred Hazard Profile and GHS Classifications

Hazard Classification GHS Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation Category 1 / 2 H318 / H319: Causes serious eye damage / irritation[1][3][4]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3] |

Due to these hazards, this compound must be managed as hazardous waste . Under no circumstances should it be disposed of down the drain or in standard municipal trash.[6][7] The U.S. Environmental Protection Agency (EPA) regulates such materials under the Resource Conservation and Recovery Act (RCRA), and compliance is mandatory.[6][8][9]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

Proper selection and use of PPE is the most direct way to prevent exposure during handling and disposal operations. The following PPE is mandatory:

  • Eye Protection : Wear chemical splash goggles that conform to European Standard EN 166 or equivalent.[1][3] A face shield should be used if there is a significant risk of splashing.

  • Hand Protection : Use chemically resistant gloves, such as nitrile gloves.[10] Gloves must be inspected for integrity before each use and disposed of as contaminated waste after handling the chemical.[3][4]

  • Body Protection : A long-sleeved laboratory coat is required to protect the skin.[1] Ensure it is fully buttoned.

  • Respiratory Protection : All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

Waste Segregation and Container Management: The Foundation of Safe Disposal

Proper segregation and containment are critical steps that prevent dangerous chemical reactions and ensure the waste can be handled safely by disposal technicians.

Protocol for Waste Accumulation:

  • Select a Compatible Container : Use a dedicated, chemically resistant container, preferably made of high-density polyethylene (HDPE).[11][12] Ensure the container has a secure, leak-proof screw cap.

  • Label the Container : The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste" .[13]

    • The full chemical name: "Waste this compound" .

    • An indication of the hazards (e.g., "Irritant," "Corrosive").[13]

  • Segregate the Waste : This is a halogenated organic acid . It must be collected in a waste stream separate from:

    • Non-halogenated organic waste.[14]

    • Bases, oxidizers, or reducers to prevent violent reactions.[11][15]

    • Aqueous solutions of heavy metals.[11]

  • Keep the Container Closed : The waste container must remain tightly sealed at all times, except when actively adding waste.[5][14] This prevents the release of vapors and protects against spills.

  • Store in a Safe Location : Store the waste container in a designated Satellite Accumulation Area (SAA), such as within a fume hood or a secondary containment bin, at or near the point of generation.[13]

Disposal Workflow: From Laboratory Bench to Final Disposition

The disposal of this compound is a regulated process that must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

G Disposal Workflow for this compound cluster_lab In the Laboratory cluster_ehs Institutional Protocol cluster_disposal External Disposal A Step 1: Identify Waste (this compound) B Step 2: Select Compatible HDPE Container A->B C Step 3: Label Container 'Hazardous Waste' & Contents B->C D Step 4: Segregate as Halogenated Organic Acid Waste C->D E Step 5: Store Securely in Satellite Accumulation Area D->E F Step 6: Request Waste Pickup (Contact EHS/Safety Office) E->F G Step 7: EHS Collects Waste for Central Accumulation H Step 8: Transport by Licensed Hazardous Waste Hauler G->H I Step 9: Final Disposal at Approved TSDF (e.g., Incineration) H->I

References

A Senior Application Scientist's Guide to Handling 2,6-Difluoro-4-methoxyphenylacetic Acid: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling 2,6-Difluoro-4-methoxyphenylacetic acid (CAS No. 886498-98-2). The protocols outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles.

Hazard Identification and Risk Assessment

Understanding the specific hazards of this compound is the foundation of safe handling. As a fluorinated carboxylic acid, it presents multiple risks that must be mitigated. The introduction of fluorine into organic molecules can significantly alter their reactivity and biological properties.[1]

Based on data for the compound and structurally similar chemicals, the primary hazards are summarized below.

Hazard CategoryHazard StatementRationale and Source
Skin Contact H315: Causes skin irritation.Direct contact can lead to irritation. Similar compounds are known skin irritants.[2][3][4]
Eye Contact H319: Causes serious eye irritation.The acidic nature and particulate form pose a significant risk of severe eye irritation or damage upon contact.[2][3][4]
Inhalation H335: May cause respiratory irritation.As a solid powder, the compound can form dust that, if inhaled, may irritate the respiratory tract.[2][3][4]
Ingestion May be harmful if swallowed.While specific oral toxicity data is limited, ingestion of similar chemicals can cause gastrointestinal irritation.[2][5]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple compliance but a direct response to the identified hazards. A multi-layered approach is crucial for comprehensive protection.

Protection TypeSpecific EquipmentStandard / Specification
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a significant risk of dust generation.[6][7]Must meet ANSI Z.87.1 standards in the U.S. or EN 166 in Europe.[6][8]
Skin and Body Protection A chemical-resistant lab coat must be worn and fully buttoned. Fully enclosed shoes are mandatory.[6]N/A
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).[6][7]Gloves should be inspected before use and changed immediately if contaminated.[6] Follow proper removal techniques to avoid cross-contamination.[9]
Respiratory Protection Not typically required if engineering controls are sufficient.If dust levels cannot be controlled, a NIOSH-approved respirator (or equivalent, e.g., EN 149) with a particulate filter is necessary.[6][8]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

Preparation and Engineering Controls
  • Designated Area : All handling of solid this compound should occur in a designated area, preferably within a certified chemical fume hood to control dust.[6][8]

  • Ventilation Check : Ensure the chemical fume hood is functioning correctly before beginning any work.[6]

  • Gather Materials : Have all necessary equipment, including a spatula, weigh boats, solvent, and waste containers, inside the hood before starting.

Handling the Compound
  • Don PPE : Put on all required PPE as detailed in the table above.

  • Transfer : Use a spatula to carefully transfer the solid. Avoid actions that could generate dust, such as pouring from a height.[6][10]

  • In Solution : When dissolving, add the solid to the solvent slowly to prevent splashing.[6]

Post-Handling Procedures
  • Decontamination : Clean any contaminated surfaces and equipment thoroughly.

  • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat and eye protection.[6]

  • Hand Washing : Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]

Safe_Handling_Workflow Prep 1. Preparation - Verify Fume Hood - Assemble Materials Don_PPE 2. Don PPE - Lab Coat - Goggles - Nitrile Gloves Prep->Don_PPE Proceed Handling 3. Chemical Handling - Work in Fume Hood - Minimize Dust - Controlled Transfer Don_PPE->Handling Proceed Decon 4. Decontamination - Clean Workspace - Doff PPE Correctly Handling->Decon Work Complete Disposal 5. Waste Disposal - Segregate Waste - Label Container Decon->Disposal Final Step

Caption: Workflow for handling this compound.

Spill and Emergency Procedures

In the event of accidental release or exposure, immediate and correct action is critical.

  • Small Spills : For minor spills, trained personnel should wear appropriate PPE, contain the spill with an absorbent material, and collect it into a sealed container for proper waste disposal.[1] Avoid creating dust.[10]

  • Large Spills : Evacuate the area immediately and contact your institution's emergency response team.[1]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Seek medical attention if irritation persists.[4]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[2][4]

Disposal Plan

Proper disposal is a critical and regulated component of the chemical lifecycle.

  • Waste Segregation : All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[1] Do not mix with incompatible waste streams.[1]

  • Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated hazardous waste container.[6]

  • Disposal Method : The thermal treatment of halogenated organic compounds can be complex due to the potential generation of acids like hydrogen fluoride.[12][13] Therefore, all waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations. Do not attempt to neutralize or dispose of this chemical down the drain.

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only you and your colleagues but also the integrity of your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.